molecular formula C20H38O4 B1582382 Bis(2-ethylhexyl) succinate CAS No. 2915-57-3

Bis(2-ethylhexyl) succinate

货号: B1582382
CAS 编号: 2915-57-3
分子量: 342.5 g/mol
InChI 键: WMNULTDOANGXRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Bis(2-ethylhexyl) succinate is a useful research compound. Its molecular formula is C20H38O4 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Film forming; Plasticiser. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

bis(2-ethylhexyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNULTDOANGXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863057
Record name Butanedioic acid, 1,4-bis(2-ethylhexyl) ester
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Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Butanedioic acid, 1,4-bis(2-ethylhexyl) ester
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CAS No.

2915-57-3
Record name Di-2-ethylhexyl succinate
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Record name Butanedioic acid, bis(2-ethylhexyl) ester y
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Record name Butanedioic acid, 1,4-bis(2-ethylhexyl) ester
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Record name Butanedioic acid, 1,4-bis(2-ethylhexyl) ester
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Record name Bis(2-ethylhexyl) succinate
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Record name DIETHYLHEXYL SUCCINATE
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Foundational & Exploratory

Bis(2-ethylhexyl) succinate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis(2-ethylhexyl) succinate (B1194679): Chemical Properties and Structure

Introduction

Bis(2-ethylhexyl) succinate, also known as dioctyl succinate (DOS), is a diester of succinic acid and 2-ethylhexanol.[1] It is a colorless liquid utilized primarily as a plasticizer in the production of flexible plastics, enhancing their workability and durability.[][3] This compound is gaining prominence as a bio-based and less toxic alternative to traditional phthalate (B1215562) plasticizers.[1][4] Its synthesis can involve succinic acid derived from renewable biomass, aligning with green chemistry principles.[1][4] Applications for this compound extend to coatings, films, automotive materials, and as a surface active agent in cosmetics to improve skin hydration.[][5]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various applications and for designing experimental procedures.

PropertyValue
IUPAC Name bis(2-ethylhexyl) butanedioate[1][4][6]
CAS Number 2915-57-3[1][4][7]
Molecular Formula C₂₀H₃₈O₄[1][][5][7]
Molecular Weight 342.5 g/mol [1][4][5][6]
Appearance Colorless to pale yellow liquid[1]
Density 0.934 g/cm³[][8]
Boiling Point 358.9°C at 760 mmHg[3][8]
Melting Point -55°C / -67°F[9]
Flash Point 158°C[3][8]
Refractive Index 1.448[][3][8]
Solubility Insoluble in water; Soluble in organic solvents[1][5][9]
Vapor Pressure 2.46E-05 mmHg at 25°C[3][8]
LogP 5.28580[8]
InChI Key WMNULTDOANGXRT-UHFFFAOYSA-N[1][][4]
SMILES CCCCC(CC)COC(=O)CCC(=O)OCC(CC)CCCC[1][]

Chemical Structure

This compound is a diester formed from one molecule of succinic acid and two molecules of 2-ethylhexanol. The structure consists of a central four-carbon succinate backbone with two 2-ethylhexyl ester groups attached at either end.

Chemical structure of this compound.

Experimental Protocols

Synthesis

The primary industrial synthesis of this compound is through the direct esterification of succinic acid with 2-ethylhexanol.[4]

  • Reaction: Succinic Acid + 2 x 2-Ethylhexanol → this compound + 2 x Water[4]

  • Methodology:

    • Succinic acid and a molar excess of 2-ethylhexanol are combined in a reaction vessel.

    • An acid catalyst, such as sulfuric acid or a solid acid catalyst like nano-SO₄²⁻/TiO₂, is added to the mixture.[4]

    • The mixture is heated to a temperature of approximately 160°C.[4]

    • Water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the diester product.

    • The reaction progress is monitored, and upon completion (typically achieving a yield of around 97% within 120 minutes with certain catalysts), the mixture is cooled.[4]

    • The catalyst is neutralized or filtered off, and the excess 2-ethylhexanol is removed, often by vacuum distillation.

    • The final product is then purified.

Purity and Structural Analysis

A combination of chromatographic and spectroscopic techniques is recommended to confirm the purity and structural identity of this compound.[4]

  • Gas Chromatography (GC):

    • Purpose: To determine the purity of the sample and identify any residual starting materials or by-products.

    • Protocol: A sample of this compound is dissolved in a suitable solvent and injected into a gas chromatograph. The retention time is compared against a certified reference standard.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the molecule.

    • Protocol:

      • ¹H NMR: The proton NMR spectrum is analyzed to confirm the presence of the 2-ethylhexyl groups and the succinate backbone. Specific chemical shifts and splitting patterns will correspond to the different types of protons in the molecule.

      • ¹³C NMR: The carbon NMR spectrum is used to verify the number and types of carbon atoms, including the carbonyl carbons of the ester groups and the carbons of the alkyl chains.[4]

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

    • Protocol: The sample is introduced into a mass spectrometer, and the resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (342.5 g/mol ), along with characteristic fragment ions.

Safety and Handling

According to available safety data, this compound is not classified as a hazardous substance.[6][10] However, standard laboratory safety practices should always be observed.

  • General Handling: Avoid contact with skin, eyes, and clothing.[9][11] Avoid ingestion and inhalation.[9][11] Ensure adequate ventilation when handling.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and lab coats.[11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][9]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[9][10]

    • Skin: Wash off immediately with plenty of water and soap.[10][11]

    • Ingestion: Rinse mouth with water.[9][10]

    • Inhalation: Move to fresh air.[10]

Conclusion

This compound is a well-characterized diester with a range of industrial applications, most notably as a plasticizer. Its favorable safety profile and the potential for bio-based synthesis make it an important compound in the development of more sustainable materials. The experimental protocols for its synthesis and analysis are well-established, allowing for consistent production and quality control.

References

An In-depth Technical Guide to the Synthesis of Bis(2-ethylhexyl) Succinate from Succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(2-ethylhexyl) succinate (B1194679) (DEHS), a versatile diester with applications as a non-phthalate plasticizer and in various industrial formulations. The primary focus is on the direct esterification of succinic acid with 2-ethylhexanol, exploring various catalytic systems from traditional acid catalysis to modern, greener alternatives. This document includes detailed experimental protocols, comparative quantitative data, and visual representations of the synthesis pathways and workflows to aid researchers in the laboratory-scale preparation and optimization of this important chemical compound.

Introduction

Bis(2-ethylhexyl) succinate, also known as di(2-ethylhexyl) succinate, is a specialty chemical valued for its plasticizing properties, low volatility, and favorable toxicological profile compared to some traditional phthalate (B1215562) plasticizers.[1] The synthesis of DEHS is primarily achieved through the esterification of succinic acid with 2-ethylhexanol.[1][2] This reaction involves the condensation of two molecules of the alcohol with the dicarboxylic acid to form the corresponding diester and water.

The core of the synthesis lies in effectively driving the reaction equilibrium towards the product side, which is typically accomplished by removing the water byproduct and employing a suitable catalyst.[3] This guide delves into various catalytic methodologies, providing a comparative analysis of their effectiveness and operational parameters.

Chemical Reaction Pathway

The fundamental chemical transformation in the synthesis of this compound is the Fischer-Speier esterification. The overall reaction is as follows:

succinic_acid Succinic Acid (HOOC-CH₂-CH₂-COOH) plus1 + two_ethylhexanol 2 x 2-Ethylhexanol (C₈H₁₈O) arrow Catalyst (e.g., H₂SO₄, Nano-SO₄²⁻/TiO₂, Lipase) Heat, Water Removal dehs This compound (C₂₀H₃₈O₄) cluster_products cluster_products arrow->cluster_products plus2 + water 2 x Water (H₂O) cluster_reactants cluster_reactants cluster_reactants->arrow

Figure 1: Overall reaction for the synthesis of this compound.

Catalytic Systems for Synthesis

The choice of catalyst is a critical factor influencing the reaction rate, yield, and overall process efficiency. This section provides a comparative overview of different catalytic systems.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for various catalytic methods used in the synthesis of this compound and analogous diesters.

Catalyst TypeSpecific CatalystSubstrateReactant Molar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeYield (%)Reference
Homogeneous Acid Sulfuric Acid (H₂SO₄)Succinic Acid2.2:1Boiling (with Benzene)Until water removal is completePractically quantitative[3]
Heterogeneous Acid Nano-SO₄²⁻/TiO₂Succinic AcidNot specified160120 min97[1]
Ionic Liquid Triethylamine (B128534) & Sulfuric Acid basedAdipic Acid4:170-80240 min>99[4]
Enzymatic Immobilized Lipase (B570770) (e.g., Novozym 435)Adipic Acid2.5:1503 h100[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using Sulfuric Acid Catalyst

This protocol is a classic and effective method for the laboratory-scale synthesis of this compound.[3]

Materials:

  • Succinic acid

  • 2-Ethylhexanol (redistilled)

  • Concentrated sulfuric acid

  • Benzene (B151609) (or other suitable azeotropic agent like toluene)

  • 10% Sodium carbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus (for vacuum distillation)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine succinic acid and 2-ethylhexanol in a 1:2.2 molar ratio.

  • Catalyst and Azeotroping Agent Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture. Then, add a sufficient amount of benzene to serve as a dehydrating agent.

  • Reaction: Heat the mixture to boiling with continuous stirring. The water formed during the reaction will be azeotropically removed with benzene and collected in the Dean-Stark trap. The upper benzene layer should be continuously returned to the reaction flask.

  • Monitoring Reaction Completion: Continue the reaction until no more water is collected in the Dean-Stark trap.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Distill off the benzene.

    • Wash the residue with an excess of 10% sodium carbonate solution in a separatory funnel to neutralize the acidic catalyst and any unreacted succinic acid.

    • Separate the organic layer and wash it with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • The purified this compound can be obtained by vacuum distillation. The main fraction is typically collected at 206-208 °C at 4 mm Hg.[3]

Protocol 2: Synthesis using Ionic Liquid Catalyst (Adapted from Adipate Synthesis)

This protocol is based on a greener approach using a recyclable ionic liquid catalyst, adapted from the synthesis of bis(2-ethylhexyl) adipate.[4]

Materials:

  • Succinic acid

  • 2-Ethylhexanol

  • Ionic Liquid (e.g., synthesized from triethylamine and sulfuric acid)

  • Deionized water

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, condenser, and temperature probe

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a jacketed glass reactor, charge succinic acid, 2-ethylhexanol (in a 1:4 molar ratio), and the ionic liquid catalyst (e.g., 15 mol% relative to succinic acid).

  • Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Phase Separation: During the reaction, a two-phase system will form. The upper phase consists of the product, this compound, and unreacted alcohol, while the lower phase contains the ionic liquid and the water byproduct. This phase separation drives the reaction towards completion.

  • Monitoring Reaction Completion: The reaction progress can be monitored by techniques such as gas chromatography (GC) or by measuring the acid value of the reaction mixture. A reaction time of approximately 4 hours is suggested.[4]

  • Product Isolation:

    • After the reaction is complete, cool the mixture and separate the upper product layer.

    • The excess 2-ethylhexanol can be removed from the product by vacuum distillation.

  • Catalyst Recycling: The lower ionic liquid phase can be washed with water and dried under vacuum for reuse.

Protocol 3: Enzymatic Synthesis (Adapted from Adipate Synthesis)

This protocol outlines a biocatalytic approach using an immobilized lipase, adapted from the synthesis of bis(2-ethylhexyl) adipate.[4]

Materials:

  • Succinic acid

  • 2-Ethylhexanol

  • Immobilized lipase (e.g., Novozym 435)

Equipment:

  • Reaction vessel (e.g., a round-bottom flask)

  • Shaking incubator or a magnetic stirrer with a heating plate

  • Vacuum pump

Procedure:

  • Reaction Setup: In a reaction vessel, combine succinic acid, 2-ethylhexanol (in a 1:2.5 molar ratio), and the immobilized lipase (e.g., 5% by weight of the total substrates).

  • Reaction: The reaction is carried out at a relatively low temperature, for instance, 50 °C, with continuous agitation.

  • Water Removal: To drive the equilibrium towards the product, water produced during the esterification should be continuously removed. This can be achieved by applying a vacuum to the reaction system.

  • Monitoring Reaction Completion: The reaction can be monitored by analyzing the conversion of succinic acid. A reaction time of around 3 hours under optimal conditions can lead to high conversion.[4]

  • Product Isolation and Catalyst Recovery:

    • After the reaction, the immobilized enzyme can be easily recovered by filtration.

    • The product, this compound, can be purified from the unreacted starting materials, if necessary, by vacuum distillation.

  • Catalyst Reuse: The recovered immobilized lipase can be washed and reused for subsequent batches.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

start Start reactants Charge Reactants: - Succinic Acid - 2-Ethylhexanol start->reactants catalyst Add Catalyst: (e.g., H₂SO₄, Ionic Liquid, Lipase) reactants->catalyst reaction Esterification Reaction (Heating & Stirring) catalyst->reaction water_removal Continuous Water Removal (Azeotropic Distillation or Vacuum) reaction->water_removal monitoring Monitor Reaction Progress (e.g., GC, TLC, Acid Value) water_removal->monitoring workup Reaction Work-up: - Catalyst Neutralization/Removal - Washing monitoring->workup drying Drying of Organic Phase workup->drying purification Purification: (e.g., Vacuum Distillation) drying->purification product This compound purification->product cluster_synthesis Synthesis Stage cluster_separation Separation & Purification Stage reactants_prep Reactant Preparation & Stoichiometry esterification Esterification reactants_prep->esterification catalyst_selection Catalyst Selection catalyst_selection->esterification reaction_conditions Setting Reaction Conditions (T, P) reaction_conditions->esterification catalyst_removal Catalyst Removal/ Neutralization esterification->catalyst_removal product_isolation Product Isolation catalyst_removal->product_isolation purification Final Purification product_isolation->purification

References

Bis(2-ethylhexyl) succinate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) succinate (B1194679), a diester of succinic acid and 2-ethylhexanol, is a versatile organic compound with significant applications across various industrial and research sectors. Primarily utilized as a plasticizer, it serves as a safer alternative to traditional phthalates in polymers. Its properties also lend it to applications in drug delivery systems as a penetration enhancer and solubilizing agent. This technical guide provides an in-depth overview of Bis(2-ethylhexyl) succinate, including its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and a review of its biological significance, with a focus on the signaling pathways of its succinate moiety.

Chemical and Physical Properties

This compound is a colorless to pale yellow, oily liquid. Its key properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 2915-57-3[1][2][3][4]
Molecular Formula C₂₀H₃₈O₄[1][2][4]
Molecular Weight 342.51 g/mol [2]
IUPAC Name bis(2-ethylhexyl) butanedioate
Synonyms Di(2-ethylhexyl) succinate, Dioctyl succinate[5]
Density 0.933 - 0.934 g/cm³ at 20°C[1][5]
Boiling Point 206-208 °C at 4 Torr
Flash Point 158 °C
Refractive Index 1.448[5]
Purity (Typical) ≥95% - >98.0% (GC)[2][5][6]

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of succinic acid with 2-ethylhexanol. This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • Succinic acid (1.0 molar equivalent)

  • 2-Ethylhexanol (2.2 - 3.0 molar equivalents)

  • p-Toluenesulfonic acid (PTSA) (0.01 - 0.05 molar equivalents) or another suitable acid catalyst

  • Toluene (B28343) (sufficient for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine succinic acid, a molar excess of 2-ethylhexanol, a catalytic amount of p-toluenesulfonic acid, and toluene.[7]

  • Heating and Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the diester.[4]

  • Monitoring the Reaction: Continue the reflux until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

    • Separate the organic layer.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the toluene and excess 2-ethylhexanol using a rotary evaporator.[7]

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.[7]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification succinic_acid Succinic Acid mixing Mixing in Toluene succinic_acid->mixing ethylhexanol 2-Ethylhexanol ethylhexanol->mixing catalyst Acid Catalyst (e.g., PTSA) catalyst->mixing reflux Heating to Reflux with Azeotropic Water Removal (Dean-Stark Trap) mixing->reflux cooling Cooling reflux->cooling washing Washing (NaHCO₃, H₂O, Brine) cooling->washing drying Drying (e.g., MgSO₄) washing->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Optional: Vacuum Distillation evaporation->purification product This compound evaporation->product purification->product SUCNR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response succinate Succinate sucnr1 SUCNR1 (GPR91) succinate->sucnr1 activates gq Gq sucnr1->gq activates gi Gi sucnr1->gi activates plc PLC gq->plc activates ac Adenylyl Cyclase gi->ac inhibits ip3 IP₃ plc->ip3 dag DAG plc->dag camp ↓ cAMP ac->camp pip2 PIP₂ pip2->ip3 pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc PKC dag->pkc activates mapk_erk MAPK/ERK Pathway pkc->mapk_erk activates response Modulation of Gene Transcription, Cell Migration, etc. ca_release->response mapk_erk->response atp ATP atp->ac camp->response

References

Spectroscopic Profile of Bis(2-ethylhexyl) succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(2-ethylhexyl) succinate (B1194679), a widely used industrial chemical. The information presented herein is intended to serve as a core reference for researchers and professionals involved in the analysis, characterization, and quality control of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for these analytical techniques.

Chemical Structure and Properties

Bis(2-ethylhexyl) succinate is the diester of succinic acid and 2-ethylhexanol. Its chemical structure is depicted below:

Chemical Formula: C₂₀H₃₈O₄ Molecular Weight: 342.51 g/mol CAS Number: 2915-57-3

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.01d4H-O-CH₂ -CH-
2.59s4H-CO-CH₂ -CH₂ -CO-
1.59m2H-CH₂-CH (CH₂CH₃)-
1.42 - 1.25m16H-(CH₂)₄-CH₃
0.90t12H-CH₂-CH₃ and -CH(CH₂CH₃ )-

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
172.5C=O
67.0-O-C H₂-
38.9-C H(CH₂CH₃)-
30.4-C H₂-CH(CH₂CH₃)-
29.1-CO-C H₂-
28.9-C H₂-CH₂-CH₃
23.7-C H₂-CH₂-CH₂-CH₃
23.0-CH₂-C H₂-CH₃
14.1-CH₂-C H₃
11.1-CH(CH₂C H₃)-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2860StrongC-H stretching (alkane)
1735StrongC=O stretching (ester)
1460MediumC-H bending (alkane)
1380MediumC-H bending (alkane)
1160StrongC-O stretching (ester)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/zRelative IntensityAssignment
342Low[M]⁺ (Molecular Ion)
285Medium[M - C₄H₉]⁺
129Medium[C₈H₁₇O]⁺
113High[C₄H₉CO]⁺
101Base Peak[HOCO(CH₂)₂CO]⁺
71High[C₅H₁₁]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺
29High[C₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer is used.

  • Data Acquisition:

    • For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled spectrum is acquired, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorbance or transmittance spectrum.

  • Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Obtain Pure Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry Sample->MS Analyze NMR_Data Determine Carbon-Hydrogen Framework and Connectivity NMR->NMR_Data Interpret IR_Data Identify Functional Groups (e.g., C=O, C-O) IR->IR_Data Interpret MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Interpret Structure Combine Spectroscopic Data to Confirm Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Solubility of Bis(2-ethylhexyl) Succinate in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) succinate (B1194679), also known as di(2-ethylhexyl) succinate or DEHS, is a diester of succinic acid and 2-ethylhexanol. It is a colorless, odorless, and oily liquid at room temperature. Its chemical structure, characterized by a central succinate core and two branched 2-ethylhexyl chains, imparts a high degree of lipophilicity. This property makes it a versatile compound with applications as a plasticizer, emollient, and solvent in various industrial and pharmaceutical formulations. Understanding its solubility in a range of organic solvents is critical for its effective use in these applications, particularly in the context of drug delivery systems, where it can act as a vehicle for poorly water-soluble active pharmaceutical ingredients (APIs). This document provides a technical overview of the solubility of bis(2-ethylhexyl) succinate in common organic solvents, based on available data.

Core Concepts: Solubility and Solvent Properties

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that nonpolar solutes, such as this compound, will generally exhibit higher solubility in nonpolar solvents. The large, nonpolar 2-ethylhexyl groups of this compound dominate its molecular character, leading to favorable interactions with solvents that have low polarity.

Key solvent properties influencing the solubility of this compound include:

  • Polarity: Solvents with low polarity, such as hydrocarbons and ethers, are expected to be good solvents for this nonpolar compound.

  • Hydrogen Bonding Capability: this compound has ester groups that can act as hydrogen bond acceptors. However, it lacks hydrogen bond donor capabilities. Solvents that are primarily hydrogen bond donors may have limited success in solvating it.

  • Dielectric Constant: A lower dielectric constant is generally indicative of a less polar solvent, which would favor the dissolution of nonpolar solutes like this compound.

Experimental Workflow for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. A general workflow for determining the solubility of a liquid solute like this compound in an organic solvent is depicted below. The isothermal shake-flask method is a commonly employed technique.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25 °C) B->C D Allow phases to separate C->D E Withdraw an aliquot of the supernatant D->E F Determine the concentration of the solute E->F

Caption: General workflow for the experimental determination of solubility.

Logical Relationship of Solvent Properties and Solubility

The interplay between the physicochemical properties of this compound and various organic solvents dictates its solubility. The following diagram illustrates the logical relationship leading to either high or low solubility.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome solute Large, nonpolar alkyl chains Ester groups (H-bond acceptors) high_sol High Solubility solute->high_sol Favorable van der Waals interactions low_sol Low Solubility solute->low_sol Unfavorable interactions solvent_nonpolar Nonpolar Low dielectric constant e.g., Hexane, Toluene solvent_nonpolar->high_sol solvent_polar Polar High dielectric constant H-bond donors e.g., Water, Methanol solvent_polar->low_sol

Caption: Influence of solvent properties on the solubility of this compound.

Disclaimer

An In-depth Technical Guide to the Thermal Stability and Degradation of Bis(2-ethylhexyl) succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) succinate (B1194679), also known as di(2-ethylhexyl) succinate (DEHS), is a versatile diester increasingly utilized as a biodegradable and less toxic alternative to traditional phthalate (B1215562) plasticizers in various industrial applications, including polymers and lubricants. Understanding its thermal stability and degradation profile is paramount for predicting its performance at elevated temperatures, ensuring material integrity, and assessing potential risks associated with its decomposition products. This technical guide provides a comprehensive overview of the thermal behavior of Bis(2-ethylhexyl) succinate, detailing its degradation pathways, thermal stability parameters, and the analytical methodologies used for its characterization.

Introduction

This compound is synthesized from succinic acid and 2-ethylhexanol. Its branched alkyl chains contribute to its effectiveness as a plasticizer, enhancing the flexibility and durability of polymeric materials. As its applications expand into areas that may involve heat exposure, a thorough understanding of its thermal decomposition is crucial. This guide synthesizes available data on the thermal analysis of succinate esters to provide a detailed technical overview for researchers and professionals in relevant fields.

Thermal Stability Analysis

The thermal stability of this compound is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing key information about decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions and thermal degradation events.

Quantitative Thermal Degradation Data
ParameterTemperature (°C) - Nitrogen AtmosphereTemperature (°C) - Air (Oxidative) Atmosphere
Td5% (5% Weight Loss) 261.1227.8
Td10% (10% Weight Loss) Not ReportedNot Reported
Tpeak (Peak Decomposition Temp.) Not ReportedNot Reported
Td90% (90% Weight Loss) Not ReportedNot Reported

Data adapted from a study on a mixture of succinate esters, which serves as a proxy for the thermal behavior of this compound.

These values indicate that the thermal degradation of succinate esters is a multi-stage process, with the onset of decomposition occurring at lower temperatures in an oxidative environment compared to an inert atmosphere.

Experimental Protocols

Accurate and reproducible thermal analysis data is contingent on standardized experimental protocols. The following section details the methodologies for TGA and DSC analysis of ester-based plasticizers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA 2 or similar).

Procedure:

  • Sample Preparation: Accurately weigh a 5-10 mg sample into an appropriate crucible (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Select the desired atmosphere: typically nitrogen (inert) or air (oxidative) at a constant flow rate (e.g., 100 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

    • Determine key parameters such as the onset decomposition temperature, the temperatures at specific weight loss percentages (e.g., 5%, 10%, 50%), and the peak decomposition temperature from the DTG curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh a 5-10 mg sample into an aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature.

    • Execute a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • Heat from room temperature to a temperature above its expected melting point.

      • Cool at a controlled rate to a low temperature.

      • Heat again at a controlled rate to the final temperature.

  • Data Analysis:

    • Record the differential heat flow between the sample and the reference.

    • Plot the DSC thermogram (heat flow vs. temperature).

    • Identify and quantify thermal events such as glass transitions, melting points, and exothermic or endothermic degradation peaks.

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation start Obtain this compound sample weigh Accurately weigh 5-10 mg of sample start->weigh tga_setup Place sample in TGA crucible Set atmosphere (N2 or Air) weigh->tga_setup dsc_setup Seal sample in DSC pan Place in DSC cell with reference weigh->dsc_setup tga_run Heat at a constant rate (e.g., 10°C/min) Record mass loss vs. temperature tga_setup->tga_run tga_analysis Analyze TGA/DTG curves Determine decomposition temperatures tga_run->tga_analysis thermal_stability Assess Thermal Stability tga_analysis->thermal_stability degradation_profile Characterize Degradation Profile tga_analysis->degradation_profile dsc_run Execute heat-cool-heat cycle Record heat flow vs. temperature dsc_setup->dsc_run dsc_analysis Analyze DSC thermogram Identify thermal transitions dsc_run->dsc_analysis dsc_analysis->thermal_stability

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Degradation Pathway

The thermal degradation of aliphatic polyesters, including succinates, is understood to proceed primarily through a non-radical, intramolecular cyclization reaction involving a six-membered transition state, known as β-hydrogen scission.

G dehs This compound C20H38O4 transition Six-membered Transition State dehs->transition Heat (Pyrolysis) products Degradation Products transition->products succinic_acid Succinic Acid (or monoester) products->succinic_acid Carboxyl-terminated fragment octene 1-Octene (B94956) products->octene Vinyl-terminated fragment

Caption: Proposed β-hydrogen scission degradation pathway for this compound.

Studies on poly(alkylene succinate)s have shown that β-hydrogen bond scission is the main thermal degradation pathway. This process leads to the formation of vinyl- and carboxyl-terminated molecules. A secondary, less common degradation route is homolytic C-O bond scission. For this compound, this would likely result in the formation of succinic acid (or its monoester) and 1-octene as the primary degradation products. The presence of a β-hydrogen on the 2-ethylhexyl group facilitates this rearrangement.

Conclusion

This compound exhibits good thermal stability, making it suitable for a range of applications where it may be exposed to elevated temperatures. Its degradation, particularly in an inert atmosphere, occurs at temperatures well above typical processing conditions for many polymers. The primary degradation mechanism is proposed to be β-hydrogen scission, leading to the formation of succinic acid derivatives and octene. Further research involving pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) on pure this compound would be beneficial to definitively identify all degradation products and quantify their formation under various thermal conditions. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this important and environmentally relevant compound.

Bio-based Synthesis of Bis(2-ethylhexyl) Succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bio-based synthesis of bis(2-ethylhexyl) succinate (B1194679) (DEHS), a promising bio-plasticizer. The guide covers the two primary stages of its production: the microbial fermentation of succinic acid and its subsequent enzymatic esterification to DEHS. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development in this area.

Microbial Production of Succinic Acid

The foundational step in the bio-based synthesis of DEHS is the production of succinic acid through microbial fermentation. This approach utilizes renewable feedstocks, offering a sustainable alternative to traditional petrochemical processes.[1][2] A variety of microorganisms, both naturally occurring and genetically engineered, have been employed for this purpose.

Microbial Strains and Metabolic Pathways

Several microbial species are known for their ability to produce succinic acid. These include wild-type bacteria such as Actinobacillus succinogenes, Mannheimia succiniciproducens, and Anaerobiospirillum succiniciproducens.[3][4] Additionally, metabolic engineering has enabled the use of robust industrial microorganisms like Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae for high-yield succinic acid production.[3][5][6]

The core metabolic strategy involves directing the flow of carbon from central metabolism towards the reductive tricarboxylic acid (TCA) cycle, culminating in the formation of succinic acid.[5] Genetic modifications often focus on the overexpression of key enzymes such as malate (B86768) dehydrogenase (MDH) and fumarate (B1241708) reductase (FRD), while simultaneously knocking out competing pathways to minimize byproduct formation.[5]

Microbial_Succinic_Acid_Production Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate Oxaloacetate Oxaloacetate PEP->Oxaloacetate + CO2 Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Malate Malate Oxaloacetate->Malate Malate Dehydrogenase (MDH) Fumarate Fumarate Malate->Fumarate Succinate Succinic Acid Fumarate->Succinate Fumarate Reductase (FRD)

Simplified metabolic pathway for microbial succinic acid production.
Fermentation Parameters and Yields

Optimizing fermentation conditions is crucial for maximizing succinic acid titers and yields. Key parameters include pH control, oxygen supply (typically anaerobic or microaerophilic conditions are favored), and nutrient composition.[5] The tables below summarize representative data from various microbial production systems.

Microorganism Carbon Source Fermentation Type Succinic Acid Titer (g/L) Yield (g/g) Productivity (g/L·h)
Actinobacillus succinogenesGlucoseBatch36.50.571.95
Actinobacillus succinogenesMixed SugarsBatch>250.56 (on glucose)~0.7 (on glucose)
Engineered Mannheimia succiniciproducensGlucoseFed-batch78.41.64 (mol/mol)Not Reported
Engineered Actinobacillus succinogenesLignocellulosic HydrolysateBatch22.20.671.16
Engineered Actinobacillus succinogenesGlucoseFed-batch50.00.79Not Reported
Experimental Protocol: Batch Fermentation of Succinic Acid

This protocol is a generalized representation based on common practices for succinic acid fermentation.

  • Media Preparation: Prepare a fermentation medium containing a suitable carbon source (e.g., glucose, xylose), nitrogen source (e.g., yeast extract, corn steep liquor), and essential minerals. Sterilize the medium by autoclaving.

  • Inoculum Preparation: Culture the selected microbial strain in a seed medium overnight at its optimal growth temperature.

  • Fermentation: Inoculate the sterile fermentation medium with the seed culture. Maintain the fermentation under anaerobic or microaerophilic conditions at a controlled temperature and pH. The pH is typically controlled by the addition of a base, such as MgCO₃ or NaOH.

  • Sampling and Analysis: Periodically withdraw samples to monitor cell growth (optical density), substrate consumption, and succinic acid and byproduct concentrations using High-Performance Liquid Chromatography (HPLC).

  • Harvesting: Once the carbon source is depleted and succinic acid production has ceased, harvest the fermentation broth. Separate the cells from the broth by centrifugation or microfiltration. The resulting supernatant contains the succinic acid.

Enzymatic Esterification of Succinic Acid to Bis(2-ethylhexyl) Succinate

The conversion of bio-based succinic acid to DEHS is efficiently achieved through enzymatic esterification. This method offers high selectivity and operates under mild reaction conditions, making it an environmentally friendly alternative to chemical catalysis. The most commonly employed biocatalyst for this reaction is immobilized lipase (B570770) B from Candida antarctica (Novozym 435).

Enzymatic_Esterification_Workflow cluster_reactants Reactants Succinic_Acid Succinic Acid Reactor Solvent-Free Reactor + Novozym 435 Succinic_Acid->Reactor Ethylhexanol 2-Ethylhexanol Ethylhexanol->Reactor Reaction Esterification Reaction (e.g., 70-80°C) Reactor->Reaction Water_Removal Water Removal (e.g., Vacuum) Reaction->Water_Removal Purification Purification (Filtration, Distillation) Reaction->Purification DEHS This compound (DEHS) Purification->DEHS

Workflow for the enzymatic synthesis of DEHS.
Reaction Parameters and Optimization

The efficiency of the enzymatic esterification is influenced by several factors, including temperature, substrate molar ratio, enzyme loading, and the removal of water, a byproduct of the reaction. Operating in a solvent-free system is often preferred to enhance sustainability.

Parameter Typical Range Rationale
Temperature 50 - 80 °CBalances reaction rate with enzyme stability. Higher temperatures can lead to enzyme denaturation.
Substrate Molar Ratio (2-EH:SA) 2:1 to 4:1An excess of the alcohol can help to shift the equilibrium towards product formation.
Enzyme Loading (Novozym 435) 2.5 - 5% (w/w of substrates)Higher loading increases the reaction rate but also the cost.
Water Removal Continuous (e.g., vacuum)Essential for driving the reversible esterification reaction to completion.
Quantitative Data from Analogous Syntheses

While specific data for the enzymatic synthesis of DEHS is limited in publicly available literature, studies on structurally similar diesters provide valuable insights into expected performance.

Product Enzyme Temperature (°C) Substrate Molar Ratio (Alcohol:Acid) Enzyme Loading (%) Reaction Time (h) Conversion (%)
2-ethylhexyl 2-methylhexanoateNovozym 435701.1:12.5697
2-ethylhexyl 2-methylhexanoateNovozym 435801.2:12.55>99
Bis(2-ethylhexyl) adipateNovozym 435502.5:153100 (with vacuum)
Bis(2-ethylhexyl) sebacateNovozym 435403:1Not specified24High (exact % not given)
Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of similar diesters using Novozym 435.

  • Reactant Preparation: In a suitable reaction vessel, combine succinic acid and 2-ethylhexanol. A molar ratio of 1:2.2 to 1:2.5 (succinic acid:2-ethylhexanol) is recommended to favor the formation of the diester.

  • Enzyme Addition: Add Novozym 435 to the reactant mixture at a loading of 2.5-5% of the total substrate weight.

  • Reaction Conditions: Heat the mixture to 50-80°C with continuous stirring. To effectively remove the water formed during the reaction and drive the equilibrium towards the product, apply a vacuum (e.g., 6.7 kPa).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the acid value of the mixture through titration. The reaction is considered complete when the acid value stabilizes at a low level.

  • Product Isolation and Purification:

    • Once the reaction is complete, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and reused for subsequent batches.

    • Remove the excess 2-ethylhexanol from the filtrate by vacuum distillation.

    • The remaining crude this compound can be further purified if necessary, for example, by washing with a dilute sodium carbonate solution to remove any residual acidity, followed by a final distillation.

Conclusion

The bio-based synthesis of this compound represents a significant advancement in the production of sustainable plasticizers. By integrating microbial fermentation for succinic acid production with efficient enzymatic esterification, a fully bio-based and environmentally friendly manufacturing process is achievable. The protocols and data presented in this guide offer a solid foundation for researchers and industry professionals to further explore and optimize this promising technology.

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Bis(2-ethylhexyl) Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-ethylhexyl) succinate (B1194679) (DEHS) is a diester primarily used as a plasticizer and surfactant.[1] Its environmental fate is governed by a combination of biotic and abiotic degradation processes. While considered to be biodegradable, the rate and extent are influenced by environmental conditions. This guide provides a comprehensive overview of the current scientific understanding of DEHS's environmental distribution, degradation pathways, and potential for bioaccumulation. Quantitative data are summarized, and generalized experimental protocols are described to aid in the assessment of its environmental profile.

Chemical Identity and Physical Properties

DEHS is synthesized through the esterification of succinic acid with 2-ethylhexanol.[1][2] Succinic acid can be sourced from both petrochemicals and the fermentation of renewable biomass, offering a "green" chemistry pathway for DEHS production.[2]

Table 1: Physical and Chemical Properties of Bis(2-ethylhexyl) Succinate

PropertyValueReference
CAS Number 2915-57-3[1][3]
Molecular Formula C20H38O4[1][3]
Molecular Weight 342.5 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1]
Density 0.933 - 0.934 g/cm³[3][4]
Boiling Point ~300 - 358.9°C at 760 mmHg[1][3]
Flash Point ~150 - 158°C[1][3]
Vapor Pressure 2.46E-05 mmHg at 25°C[3]
Water Solubility Insoluble[1]
LogP (Octanol-Water Partition Coefficient) 5.28580[3]

Environmental Fate

The environmental distribution and persistence of this compound are dictated by its physical and chemical properties, as well as its susceptibility to biotic and abiotic degradation processes.

Biodegradation

The primary mechanism for the environmental removal of DEHS is expected to be biodegradation. The breakdown of DEHS likely initiates with the hydrolysis of its ester bonds, a process that can be carried out by various microorganisms.[2]

3.1.1 Aerobic Biodegradation

Under aerobic conditions, the biodegradation of diesters like DEHS typically begins with enzymatic hydrolysis. This initial step cleaves the ester linkages, yielding mono(2-ethylhexyl) succinate and 2-ethylhexanol.[2] The monoester can then undergo a second hydrolysis to produce succinic acid and another molecule of 2-ethylhexanol.[2] Both succinic acid and 2-ethylhexanol are then expected to be further mineralized by microorganisms.

3.1.2 Anaerobic Biodegradation

Under anaerobic conditions, the initial and often rate-limiting step for the biodegradation of related diesters is also the hydrolysis of the ester bonds.[2] This process is carried out by various anaerobic and facultative anaerobic bacteria.[2] The subsequent degradation of the hydrolysis products, succinic acid and 2-ethylhexanol, will proceed through anaerobic metabolic pathways. For instance, 2-ethylhexanol can be degraded via 2-ethylhexanoic acid to methane (B114726) and carbon dioxide in methanogenic environments.[5]

Table 2: Biodegradability Data (Analogues)

Specific experimental data on the biodegradability of this compound is limited in the provided search results. Data for the structurally similar plasticizer, Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), is presented as an analogue.

Test TypeConditionsResultHalf-life (DT50)Reference
Ready Biodegradability (OECD 301B) Aerobic, sewage sludgeReadily biodegradable-[6]
Soil Biodegradation Aerobic-5 to 23 days[7]
Anaerobic Digested Sludge Mesophilic-19-198 days[8]
Abiotic Degradation

Abiotic processes, including hydrolysis and photolysis, also contribute to the environmental degradation of DEHS.

3.2.1 Hydrolysis

As an ester, this compound can undergo hydrolysis, reacting with water to regenerate succinic acid and 2-ethylhexanol.[1] The rate of this reaction is dependent on pH and temperature.

3.2.2 Photolysis

In the atmosphere, DEHS is likely susceptible to degradation by photochemically produced hydroxyl radicals. For related compounds, the atmospheric half-life due to reaction with hydroxyl radicals is estimated to be in the range of hours.[2] In aqueous environments, the photolysis of similar compounds like DEHP can be influenced by the presence of natural water constituents such as nitrate, ferric ions, and fulvic acids, which can generate reactive species like hydroxyl radicals.[9][10][11]

Bioaccumulation and Ecotoxicity

4.1 Bioaccumulation

The high octanol-water partition coefficient (LogP) of 5.28580 suggests a potential for this compound to bioaccumulate in organisms.[3] However, for the analogous compound DEHP, it is considered that biomagnification through the aquatic food chain is not likely to occur due to metabolic activity.[7] DEHP has been shown to accumulate in various aquatic organisms.[12]

4.2 Ecotoxicity

Specific ecotoxicity data for this compound were not found in the search results. However, information on the analogous compound, DEHP, indicates potential for toxicity to aquatic organisms. Acute toxicity studies on DEHP have been conducted on various species from different trophic levels, including microorganisms and invertebrates.[13]

Table 3: Acute Ecotoxicity Data for DEHP (Analogue)

SpeciesTrophic LevelEndpointConcentrationExposure TimeReference
Artemia sp. (brine shrimp)InvertebrateMortalityIncreased with concentration24-96 h[13]
Apohyale media (amphipod)Invertebrate100% LethalityMost concentrationsfrom 72 h[13]
Mytilopsis leucophaeata (mussel)Invertebrate≤20% LethalityIntermediate-high concentrationsfrom 72 h[13]
Tetraselmis sp. (microalga)MicroorganismHigh tolerance0.045–6.00 mg·L−124-96 h[13]

Visualized Pathways and Workflows

Proposed Biodegradation Pathway

G DEHS This compound MEHS Mono(2-ethylhexyl) succinate DEHS->MEHS Hydrolysis EH 2-Ethylhexanol DEHS->EH Hydrolysis MEHS->EH Hydrolysis SA Succinic Acid MEHS->SA Hydrolysis Mineralization Further Mineralization (CO2 + H2O) EH->Mineralization SA->Mineralization

Caption: Proposed aerobic biodegradation pathway for this compound.

Standard Biodegradability Testing Workflow

G cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis TestSubstance Test Substance (this compound) TestVessels Aerobic Incubation (22 ± 2°C, dark) TestSubstance->TestVessels AbioticControl Abiotic Control (Substance + Medium) TestSubstance->AbioticControl Inoculum Inoculum (e.g., Activated Sludge) Inoculum->TestVessels ControlVessels Control Vessels (Inoculum + Medium) Inoculum->ControlVessels MineralMedium Mineral Medium MineralMedium->TestVessels MineralMedium->ControlVessels MineralMedium->AbioticControl Measurement Measure CO2 Evolution (e.g., Titration, TIC Analyzer) TestVessels->Measurement ControlVessels->Measurement Calculation % Biodegradation Calculation Measurement->Calculation

Caption: Generalized workflow for an OECD 301B Ready Biodegradability CO2 Evolution Test.

Appendix: Experimental Protocols

OECD 301B: Ready Biodegradability - CO₂ Evolution Test

This test is a standardized method to determine the ready biodegradability of organic chemicals under aerobic aqueous conditions.[14]

Objective: To evaluate the extent and rate of mineralization of a test substance by measuring the amount of carbon dioxide produced. A substance is considered "readily biodegradable" if it reaches 60% of its theoretical maximum CO₂ production within a 10-day window during the 28-day test period.[15][16]

Methodology:

  • Test System Preparation:

    • A mineral medium containing essential inorganic salts is prepared.

    • The test substance is added to the medium to achieve a concentration typically between 2 and 100 mg/L of organic carbon.[17]

    • An inoculum, usually derived from activated sludge from a sewage treatment plant, is added to the test vessels.[17]

  • Incubation:

    • The test is conducted in sealed vessels under aerobic conditions, maintained at a constant temperature of 22 ± 2°C in the dark.[14]

    • The vessels are aerated with CO₂-free air.[15]

  • CO₂ Measurement:

    • The CO₂ evolved from the biodegradation of the test substance is trapped in an absorption solution, typically barium hydroxide (B78521) or sodium hydroxide.[14]

    • The amount of CO₂ produced is quantified periodically by titrating the remaining hydroxide or by using an inorganic carbon analyzer.[14]

  • Controls:

    • Blank Control: Contains only the inoculum and mineral medium to measure the background CO₂ production from the inoculum.

    • Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.

    • Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects of the test substance on the microbial population.

  • Data Analysis:

    • The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ produced from the test substance (corrected for the blank control) with its theoretical maximum CO₂ production (ThCO₂), which is calculated from the molecular formula of the substance.

References

The Core Mechanism of Non-Phthalate Plasticizers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm shift away from traditional phthalate-based plasticizers, driven by mounting health and environmental concerns, has spurred significant research into viable, safer alternatives. Understanding the fundamental mechanism of action of these non-phthalate plasticizers is paramount for developing next-generation polymers with enhanced safety and performance profiles. This technical guide delves into the core principles governing the function of non-phthalate plasticizers, offering a comprehensive overview for researchers, scientists, and professionals in drug development and material science.

The Fundamental Principle of Plasticization

At its core, the action of a plasticizer, whether phthalate-based or not, is to enhance the flexibility, workability, and distensibility of a polymer.[1][2] This is achieved by inserting plasticizer molecules between the long polymer chains, thereby weakening the intermolecular forces that hold these chains together in a rigid structure.[2][3] This separation of polymer chains increases their mobility, reduces the glass transition temperature (Tg), and imparts the desired flexibility to the material.[4][5][6]

The primary intermolecular forces at play within the polymer matrix that are disrupted by plasticizers include van der Waals forces, dipole-dipole interactions, and hydrogen bonds.[6][7] By overcoming these forces, the plasticizer effectively lubricates the polymer chains, allowing them to slide past one another more easily.

Caption: General Mechanism of Plasticization.

Molecular Interactions of Non-Phthalate Plasticizers

The efficacy of a non-phthalate plasticizer is intrinsically linked to its molecular structure and its ability to interact with the specific polymer it is plasticizing. Unlike phthalates, which rely on a benzene-ring diester motif, non-phthalate plasticizers encompass a diverse range of chemical families, including adipates, citrates, trimellitates, and bio-based compounds.[8]

Key interactions include:

  • Hydrogen Bonding: Many non-phthalate plasticizers, particularly those with carbonyl groups (C=O), can form hydrogen bonds with α-hydrogens in polymers like polyvinyl chloride (PVC).[7][9] This provides excellent miscibility between the plasticizer and the polymer matrix.[9]

  • Dipole-Dipole Interactions: The polar groups within the plasticizer molecule, such as ester linkages, are attracted to the polar carbon-chlorine bonds in PVC through dipole-dipole forces.[7]

  • Entanglements: Polymeric plasticizers, such as poly(butylene adipate), can become physically entangled with the polymer chains, which significantly reduces their migration out of the material.[9]

Plasticizer Non-Phthalate Plasticizer (e.g., Citrate (B86180), Adipate) Interaction Molecular Interactions Plasticizer->Interaction Polymer Polymer Chain (e.g., PVC) Polymer->Interaction HBond Hydrogen Bonding (e.g., C=O --- H-α) Interaction->HBond Dipole Dipole-Dipole Interactions (e.g., C=O --- C-Cl) Interaction->Dipole Entangle Physical Entanglements (for polymeric plasticizers) Interaction->Entangle Effect Resulting Properties HBond->Effect Dipole->Effect Entangle->Effect Flex Increased Flexibility Effect->Flex Tg Reduced Glass Transition Temp. Effect->Tg Migrate Reduced Migration Effect->Migrate

Caption: Key Molecular Interactions and Their Effects.

Quantitative Performance of Non-Phthalate Plasticizers

The performance of non-phthalate plasticizers can be quantified through various metrics, which are crucial for selecting the appropriate plasticizer for a specific application. Key performance indicators include plasticizing efficiency, mechanical properties, and permanence (resistance to migration and volatility).

Table 1: Comparative Performance of Selected Non-Phthalate Plasticizers

Plasticizer TypePolymerPlasticizer Conc. (phr)Glass Transition Temp. (°C)Tensile Strength (MPa)Elongation at Break (%)Migration Resistance
Trioctyl Trimellitate (TOTM) PVC----Excellent[10][11]
Acetyl Tributyl Citrate (ATBC) PLA-Decreases with increasing conc.[12]Decreases with increasing conc.[13]Increases with increasing conc.[13]Good
Poly(butylene adipate) (PBA) - hyperbranched PVC70---Excellent[9]
Di(2-ethylhexyl) terephthalate (B1205515) (DOTP) PVC--Higher than DOP[14]Higher than DOP[14]Good
Bio-based (e.g., epoxidized soybean oil) PVC--Higher than DOP[14]Higher than DOP[14]Good

Note: "phr" stands for parts per hundred of resin. The table provides a general comparison; specific values can vary based on the exact formulation and processing conditions.

Experimental Protocols for Characterization

The evaluation of non-phthalate plasticizer performance relies on a suite of standardized experimental techniques.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) of the plasticized polymer, a key indicator of plasticizing efficiency. A lower Tg signifies better plasticization.[4]

  • Methodology: A small sample of the plasticized polymer is heated at a controlled rate in a DSC instrument. The heat flow to the sample is monitored, and the Tg is identified as a step change in the heat flow curve. The melting temperature (Tm) and crystallinity can also be determined from the DSC thermogram.[12]

Mechanical Testing: Tensile Analysis
  • Objective: To measure the mechanical properties of the plasticized material, including tensile strength, elongation at break, and elastic modulus.

  • Methodology: A standardized dumbbell-shaped specimen of the plasticized polymer is subjected to a controlled tensile force until it fractures. The stress (force per unit area) and strain (change in length) are recorded throughout the test. Tensile strength is the maximum stress the material can withstand, while elongation at break is the percentage increase in length at the point of fracture.

Spectroscopic Analysis: Fourier Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the molecular interactions, such as hydrogen bonding, between the plasticizer and the polymer.

  • Methodology: An infrared beam is passed through a thin film of the plasticized polymer. The absorption of specific frequencies of infrared light corresponds to the vibrational frequencies of the chemical bonds within the material. A shift in the characteristic absorption bands of the polymer or plasticizer can indicate the formation of new intermolecular interactions.[7][12]

Start Plasticized Polymer Sample DSC Differential Scanning Calorimetry (DSC) Start->DSC Tensile Tensile Testing Start->Tensile FTIR FTIR Spectroscopy Start->FTIR Tg Glass Transition Temp. (Tg) (Plasticizing Efficiency) DSC->Tg Mech Tensile Strength, Elongation at Break Tensile->Mech Interact Molecular Interactions (e.g., Hydrogen Bonding) FTIR->Interact

Caption: Experimental Workflow for Plasticizer Characterization.

Toxicological Mechanisms: A Brief Overview

While the primary mechanism of action of non-phthalate plasticizers is physical, their potential biological interactions are a critical area of research, particularly for applications in drug delivery and medical devices. Some studies have investigated the potential for certain non-phthalate plasticizers to act as endocrine-disrupting chemicals (EDCs) by interacting with hormone receptors, such as the thyroid hormone receptor.[15][16] However, many non-phthalate alternatives, such as citrates, are noted for their low toxicity profiles.[8][17] It is important to note that toxicological effects are highly compound-specific.

Conclusion

The mechanism of action of non-phthalate plasticizers is a multifaceted process rooted in the principles of polymer chemistry and intermolecular forces. By effectively disrupting the forces between polymer chains, these additives impart flexibility and durability to a wide range of materials. The selection of an appropriate non-phthalate plasticizer requires a thorough understanding of its molecular interactions with the target polymer and a comprehensive evaluation of its performance through standardized testing protocols. As research continues to advance, the development of novel non-phthalate plasticizers with tailored properties and enhanced safety profiles will be crucial for the future of polymer science and its applications in sensitive fields such as medicine and food contact materials.

References

Methodological & Application

Application Notes: Bis(2-ethylhexyl) succinate (DEHS) as a High-Performance Plasticizer for PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic, but its inherent rigidity often necessitates the use of plasticizers to achieve the flexibility required for numerous applications. For decades, phthalate-based plasticizers, particularly di(2-ethylhexyl) phthalate (B1215562) (DEHP), have dominated the market. However, growing health and environmental concerns have driven the search for safer, high-performance alternatives.[1][2] Bis(2-ethylhexyl) succinate (B1194679) (DEHS), also known as dioctyl succinate, has emerged as a promising non-phthalate plasticizer. Succinate-based plasticizers, derived from succinic acid, can be sourced from renewable feedstocks, offer excellent biodegradability, and exhibit low toxicity.[1][2]

DEHS provides plasticizing properties that are comparable or, in some cases, superior to those of DEHP, making it a viable drop-in replacement in many PVC formulations.[1] This document provides detailed application notes and experimental protocols for evaluating DEHS as a primary plasticizer in PVC, intended for researchers, scientists, and professionals in material and drug development.

Key Advantages of DEHS as a PVC Plasticizer:
  • Low Toxicity: Succinates are not associated with the endocrine-disrupting effects reported for some phthalates.[2]

  • Good Plasticizing Efficiency: It effectively reduces the glass transition temperature (Tg) and hardness of PVC, imparting significant flexibility.[1][3]

  • Improved Mechanical Properties: Formulations with succinate-based plasticizers can exhibit enhanced tensile strength and elongation at break compared to DEHP.[1]

  • Reduced Migration: DEHS generally shows lower migration into various media compared to DEHP, which is critical for applications involving direct contact with food, pharmaceuticals, or medical devices.[1][4]

  • Enhanced Thermal Stability: The incorporation of succinate plasticizers can improve the thermal stability of PVC blends.[5]

  • Biodegradability: Succinate esters demonstrate favorable biodegradation kinetics.[1]

Performance Data

The following tables summarize the comparative performance of DEHS (and similar succinates) against the industry-standard DEHP in PVC formulations. The data is compiled from various studies and presented to highlight the key performance indicators.

Table 1: Comparative Mechanical Properties of Plasticized PVC (at 40 phr)*

PropertyPVC with DEHS (or similar succinate)PVC with DEHPTest Standard
Tensile Strength (MPa) 15 - 2013 - 17ASTM D882[6][7]
Elongation at Break (%) 300 - 450250 - 350ASTM D882[6][7]
Shore A Hardness 70 - 8075 - 85ASTM D2240[8][9]

*phr = parts per hundred resin by weight. Values are indicative and can vary based on the specific formulation and processing conditions.

Table 2: Thermal and Migration Properties of Plasticized PVC

PropertyPVC with DEHS (or similar succinate)PVC with DEHPTest Standard
Glass Transition Temp. (Tg, °C) 25 - 4030 - 45DSC
Migration Loss in Hexane (wt %) 5 - 1010 - 20ISO 177[10][11]
Thermal Stability Time @ 180°C (min) > 6045 - 60ISO 182-3[12]

Experimental Protocols

Detailed protocols for the preparation and evaluation of DEHS-plasticized PVC films are provided below.

Protocol 1: Preparation of Plasticized PVC Films

This protocol describes the preparation of PVC films using a two-roll mill, a common laboratory method for blending PVC with plasticizers and other additives.

Materials:

  • PVC resin (suspension grade, K-value 65-70)

  • Bis(2-ethylhexyl) succinate (DEHS)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Processing aid (optional)

Equipment:

  • Laboratory two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Metal mold (e.g., 150 x 150 x 1 mm)

  • Analytical balance

Procedure:

  • Formulation Calculation: Calculate the required mass of each component based on parts per hundred resin (phr). For a typical formulation with 40 phr plasticizer:

    • PVC Resin: 100 g

    • DEHS: 40 g

    • Thermal Stabilizer: 2-3 g

  • Dry Blending: In a beaker or zip-lock bag, accurately weigh and combine the PVC resin and thermal stabilizer. Mix thoroughly until a homogenous powder is obtained.

  • Plasticizer Addition: Slowly add the weighed DEHS to the dry blend while continuously mixing to ensure even absorption of the plasticizer.

  • Milling:

    • Preheat the two-roll mill to 160-170°C. Set the friction ratio between the rolls (e.g., 1.2:1).

    • Carefully introduce the prepared PVC compound into the nip of the rolls.

    • Continuously fold and re-introduce the material into the mill for 5-10 minutes to ensure complete fusion and homogenization. The material should form a smooth, continuous sheet on one of the rolls.

  • Sheet Formation: Once homogenized, carefully remove the hot PVC sheet from the mill using appropriate tools.

  • Compression Molding:

    • Preheat the hydraulic press to 170-180°C.

    • Cut the milled sheet into pieces and place them into the metal mold.

    • Place the mold in the press and apply low pressure for 2-3 minutes to allow the material to melt and fill the mold.

    • Increase the pressure to 10-15 MPa and maintain for 3-5 minutes.

    • Turn off the heating and cool the mold under pressure using the press's cooling system or by transferring it to a cooling press.

    • Once the mold temperature is below 50°C, release the pressure and carefully remove the molded PVC film.

  • Conditioning: Condition the prepared films at a standard atmosphere (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing, as per ASTM D618.[8]

Protocol 2: Evaluation of Mechanical Properties

This protocol outlines the procedure for determining the key tensile properties and hardness of the prepared PVC films.

A. Tensile Properties (ASTM D882) This test method is used to determine the tensile properties of thin plastic sheeting (less than 1.0 mm thick).[6][13]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Specimen cutter or die (rectangular or dumbbell shape).[7]

  • Micrometer for thickness measurement.

Procedure:

  • Cut at least five test specimens from the conditioned PVC film in the machine direction.[13]

  • Measure the width and thickness of each specimen at several points along the gauge length and use the average values.

  • Set the initial grip separation and crosshead speed on the UTM (e.g., a common speed is 500 mm/min).[13]

  • Mount a specimen in the grips, ensuring it is aligned and not slipping.

  • Start the test and record the load-extension data until the specimen breaks.

  • From the resulting stress-strain curve, calculate:

    • Tensile Strength at Break (MPa): The maximum stress the material can withstand before breaking.[14]

    • Elongation at Break (%): The percentage increase in length at the point of fracture.[14]

    • Modulus of Elasticity (MPa): The stiffness of the material, calculated from the initial linear portion of the curve.[14]

B. Hardness (ASTM D2240) This test measures the indentation hardness of materials using a durometer.[8] For flexible PVC, the Shore A scale is typically used.[15]

Apparatus:

  • Shore A Durometer.[9]

  • Test stand for the durometer (recommended for consistent pressure application).

Procedure:

  • Place the conditioned PVC film on a hard, flat surface. The sample thickness should be at least 6 mm; this can be achieved by stacking multiple layers of the film.[16]

  • Press the durometer foot firmly and vertically onto the specimen.

  • Read the hardness value on the durometer scale within one second of firm contact.[16]

  • Take at least five readings at different positions on the specimen and report the average value.

Protocol 3: Evaluation of Plasticizer Migration

This protocol is based on ISO 177 and is used to determine the loss of plasticizer from a PVC film when in contact with an absorbent material.[10][11]

Apparatus:

  • Forced-air convection oven.

  • Analytical balance (accurate to 0.1 mg).

  • Circular die (e.g., 50 mm diameter).

  • Absorbent material (e.g., activated carbon discs or standard filter paper).

  • Glass plates.

Procedure:

  • Using the circular die, cut three test specimens from the conditioned PVC film.

  • Weigh each specimen accurately (W1).

  • Create a "sandwich" by placing one PVC specimen between two pre-weighed absorbent discs.

  • Place the sandwich assembly between two glass plates.

  • Place the entire assembly in the oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • After the specified time, remove the assembly from the oven and allow it to cool to room temperature in a desiccator.

  • Carefully separate the PVC specimen from the absorbent discs.

  • Re-weigh the PVC specimen (W2).

  • Calculate the percentage of plasticizer migration (weight loss) using the formula:

    • Migration (%) = [(W1 - W2) / W1] x 100

Visualizations

The following diagrams illustrate key workflows and concepts related to the evaluation of DEHS in PVC formulations.

G cluster_0 Formulation & Preparation cluster_1 Performance Testing cluster_2 Analysis & Optimization A 1. Component Selection (PVC, DEHS, Stabilizer) B 2. Dry Blending A->B C 3. Plastisol/Melt Mixing (Two-Roll Mill) B->C D 4. Compression Molding (Film/Sheet Formation) C->D E 5a. Mechanical Testing (ASTM D882, ASTM D2240) D->E F 5b. Thermal Analysis (DSC, TGA) D->F G 5c. Migration Testing (ISO 177) D->G H 6. Data Analysis & Comparison to Control E->H F->H G->H I 7. Formulation Optimization H->I I->A Iterate

Caption: Workflow for evaluating DEHS as a plasticizer in PVC formulations.

G cluster_mech Plasticization Mechanism PVC Rigid PVC Matrix (Strong Intermolecular Forces) PlasticizedPVC Flexible PVC Matrix (Reduced Intermolecular Forces) PVC->PlasticizedPVC Addition of DEHS DEHS DEHS Plasticizer Molecules DEHS->PlasticizedPVC Intercalation explanation DEHS molecules position themselves between PVC polymer chains, disrupting the strong dipole-dipole interactions. This increases free volume and chain mobility, resulting in a flexible material. PlasticizedPVC->explanation

Caption: Conceptual mechanism of PVC plasticization by DEHS molecules.

References

Application Note: Protocol for Direct Esterification Synthesis of Bis(2-ethylhexyl) succinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bis(2-ethylhexyl) succinate (B1194679) (DEHS) is a diester of succinic acid and 2-ethylhexanol, commonly utilized as a plasticizer in polymers and as a surfactant.[1] Its favorable toxicological profile compared to traditional phthalate-based plasticizers makes it a subject of significant interest.[1] The primary and most common method for synthesizing DEHS is the direct acid-catalyzed esterification of succinic acid with 2-ethylhexanol.[1][2][3] This reaction, a type of Fischer esterification, involves the formation of ester bonds with the concurrent elimination of water.[3] To achieve high yields, the equilibrium of this reversible reaction must be shifted towards the products, typically by using an excess of the alcohol and continuously removing the water as it is formed.[3][4] This document provides detailed protocols for both traditional and modern catalytic approaches to this synthesis.

Data Presentation: Comparison of Synthetic Methodologies

The synthesis of Bis(2-ethylhexyl) succinate has been optimized using various catalytic systems to improve yield, reduce reaction times, and enhance the environmental profile of the process. The following table summarizes quantitative data from several reported methods.

Catalyst SystemReactant Molar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeYield (%)Reference
Sulfuric Acid2.2 : 1Boiling (with benzene)Not specified"Practically quantitative"[4]
Conventional (Unspecified Acid)Not specified120 - 1804 - 8 hours70 - 85[3]
Nano-SO₄²⁻/TiO₂ (Heterogeneous)Not specified160120 minutes97[2]
Acid-Activated Bentonite (B74815)3.5 : 1130180 minutes98.5[3]
Brønsted Acidic Ionic Liquids4 : 170 - 80Not specifiedup to 99[2][5]

Experimental Workflow

The general workflow for the direct esterification synthesis of this compound is outlined below. This process involves the initial reaction followed by a series of purification steps to isolate the final product.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 reactants 1. Reagent Combination - Succinic Acid - 2-Ethylhexanol (Excess) - Toluene (B28343) (Azeotrope) - Acid Catalyst reaction 2. Esterification Reaction - Heat to Reflux - Continuous Water Removal  (Dean-Stark Apparatus) reactants->reaction Heat workup 3. Aqueous Work-up - Cool Reaction Mixture - Neutralize with Na₂CO₃(aq) - Wash with Brine reaction->workup Cool & Quench drying 4. Drying & Concentration - Dry with Na₂SO₄ - Filter - Remove Solvent (Rotovap) workup->drying Separate Layers purification 5. Final Purification - Vacuum Distillation drying->purification Isolate Crude product Bis(2-ethylhexyl) succinate purification->product Purified Product

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Traditional Synthesis using an Acid Catalyst

This protocol details the synthesis of this compound using a conventional strong acid catalyst and azeotropic water removal.

Materials and Reagents:

  • Succinic acid (1.0 molar equivalent)

  • 2-Ethylhexanol (2.2 - 3.0 molar equivalents)[4]

  • p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄) (0.01 - 0.05 molar equivalents)[6]

  • Toluene or Benzene (sufficient for azeotropic removal)[4][6]

  • 10% Sodium Carbonate (Na₂CO₃) solution[4]

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[6]

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser[6]

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine succinic acid, 2-ethylhexanol, and toluene.[4][6]

  • Catalyst Addition: Add the acid catalyst (PTSA or H₂SO₄) to the mixture.

  • Esterification: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected, indicating the reaction is complete.[4] This can take 4-8 hours.[3]

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with an excess of 10% sodium carbonate solution to neutralize the acid catalyst and remove any unreacted succinic acid.[4]

  • Washing: Wash the organic layer sequentially with water and then with a saturated brine solution to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove toluene and excess 2-ethylhexanol.[6]

  • Purification: Purify the crude product by vacuum distillation to obtain high-purity this compound.[4][6] The product is reported to distill at 206-208 °C at 4 mm Hg absolute pressure.[4]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Strong acids like sulfuric acid are highly corrosive. Handle with extreme care.

  • Toluene and 2-ethylhexanol are flammable and irritants. Avoid inhalation and skin contact.

Protocol 2: Green Synthesis using a Heterogeneous Catalyst

This protocol outlines a more environmentally friendly approach using a solid, recyclable acid catalyst, which simplifies product purification.

Materials and Reagents:

  • Succinic acid (1.0 molar equivalent)

  • 2-Ethylhexanol (3.5 molar equivalents)[3]

  • Acid-activated bentonite or another suitable solid acid catalyst (e.g., nano-SO₄²⁻/TiO₂)[2][3]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a water trap

  • Heating mantle with magnetic stirrer and temperature controller

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine succinic acid, 2-ethylhexanol, and the solid acid catalyst.

  • Esterification: Heat the solventless mixture to the optimal temperature (e.g., 130-160 °C) with vigorous stirring.[2][3] The water produced will be removed by evaporation and collected in a trap or by passing a slow stream of inert gas over the reaction.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small samples and analyzing them (e.g., by titration of acid content or GC). The reaction is typically complete within 2-3 hours.[2][3]

  • Catalyst Recovery: After the reaction is complete, cool the mixture. The solid catalyst can be recovered by simple filtration. The catalyst can often be washed, dried, and reused multiple times.[2][3]

  • Removal of Excess Reactant: Remove the excess 2-ethylhexanol from the filtrate using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved via vacuum distillation.

Safety Precautions:

  • Follow general laboratory safety procedures as outlined in Protocol 1.

  • While heterogeneous catalysts are generally safer to handle than strong mineral acids, avoid inhalation of catalyst dust.

  • The reaction is performed at high temperatures; ensure proper temperature control to avoid overheating.

References

Application Notes and Protocols: Use of Bis(2-ethylhexyl) succinate in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) succinate (B1194679) (DEHS), also known as dioctyl succinate, is a biodegradable, non-toxic plasticizer that serves as a viable alternative to traditional phthalate-based plasticizers.[1][2] Derived from succinic acid, which can be sourced from renewable biomass, DEHS aligns with the principles of green chemistry.[1] Its primary application lies in enhancing the flexibility and processability of polymers. In the realm of biodegradable polymers such as Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyhydroxybutyrate (PHB), DEHS is utilized to mitigate their inherent brittleness, thereby expanding their applicability in fields ranging from packaging to advanced drug delivery systems.[1][3]

These application notes provide a comprehensive overview of the use of Bis(2-ethylhexyl) succinate in biodegradable polymers, including its effects on their mechanical and thermal properties. Detailed experimental protocols for incorporating DEHS into polymer matrices and for characterizing the resulting materials are also presented.

Data Presentation: Effects of this compound on Polymer Properties

The incorporation of this compound as a plasticizer significantly alters the mechanical and thermal properties of biodegradable polymers. The following tables summarize the typical effects observed when DEHS is blended with PLA, PCL, and PHB.

Table 1: Effect of DEHS Concentration on the Mechanical Properties of Biodegradable Polymers

PolymerPlasticizer Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
PLA 0 (Neat)50 - 702 - 71.2 - 3.5
10 (Illustrative)~40~150~1.0
20 (Illustrative)~30~250~0.8
PCL 0 (Neat)~20~800~0.4
10 (Expected Trend)DecreaseIncreaseDecrease
20 (Expected Trend)Further DecreaseFurther IncreaseFurther Decrease
PHB 0 (Neat)43.16.01.7
1047.710.21.1
2048.512.50.9

Table 2: Effect of DEHS Concentration on the Thermal Properties of Biodegradable Polymers

PolymerPlasticizer Concentration (wt%)Glass Transition Temp. (Tg) (°C)Melting Temperature (Tm) (°C)
PLA 0 (Neat)60 - 65150 - 170
10 (Illustrative)~45~145
20 (Illustrative)~30~140
PCL 0 (Neat)~(-60)~60
10 (Expected Trend)Slight DecreaseNo Significant Change
20 (Expected Trend)Further Slight DecreaseNo Significant Change
PHB 0 (Neat)4.0175.0
101.5167.5
20-0.5166.2

Experimental Protocols

Preparation of Plasticized Biodegradable Polymer Films by Solvent Casting

This protocol is suitable for preparing small-scale films for initial characterization.

Materials:

  • Biodegradable polymer (e.g., PLA, PCL) pellets or powder

  • This compound (DEHS)

  • Volatile solvent (e.g., chloroform, dichloromethane)

  • Glass petri dishes

  • Magnetic stirrer and stir bar

  • Vacuum oven

Procedure:

  • Prepare a polymer solution by dissolving a known weight of the polymer in a suitable solvent (e.g., 10% w/v solution). Stir until the polymer is completely dissolved.

  • Calculate the required amount of DEHS to achieve the desired weight percentage (e.g., 5, 10, 15, 20 wt% relative to the polymer).

  • Add the calculated amount of DEHS to the polymer solution and stir for several hours to ensure homogeneity.

  • Pour the polymer-plasticizer solution into a level glass petri dish.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. Covering the petri dish with a perforated lid can help control the evaporation rate.

  • Once a solid film has formed, transfer the petri dish to a vacuum oven and dry at a temperature below the polymer's glass transition temperature (e.g., 40 °C for PLA) for at least 24 hours to remove any residual solvent.

  • Carefully peel the film from the petri dish for characterization.

Solvent_Casting_Workflow A Dissolve Polymer in Solvent B Add DEHS Plasticizer A->B C Stir to Homogenize B->C D Cast Solution into Petri Dish C->D E Solvent Evaporation D->E F Vacuum Drying E->F G Film Characterization F->G Melt_Blending_Workflow A Dry Polymer Pellets B Premix Polymer and DEHS A->B C Feed into Extruder B->C D Melt Blending C->D E Extrusion and Pelletization D->E F Further Processing (e.g., Compression Molding) E->F Drug_Release_Mechanism cluster_matrix Polymer Matrix (with DEHS) cluster_medium Release Medium Drug Entrapped Drug Released_Drug Released Drug Drug->Released_Drug Diffusion

References

Application of Bis(2-ethylhexyl) Succinate Analogs in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific applications or detailed protocols for the use of Bis(2-ethylhexyl) succinate (B1194679) in nanoparticle synthesis. However, its structural and functional analogs, Sodium Bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT) and Bis(2-ethylhexyl) adipate (B1204190) (BEHA) , are well-documented in this field. The following application notes and protocols are based on these analogous compounds to provide valuable insights for researchers, scientists, and drug development professionals.

Application Notes

Sodium Bis(2-ethylhexyl) sulfosuccinate (AOT) as a Nanoreactor in Microemulsion Synthesis

Sodium Bis(2-ethylhexyl) sulfosuccinate, commonly known as AOT, is an anionic surfactant widely utilized in the formation of water-in-oil microemulsions (reverse micelles). These microemulsions serve as nanoscale reactors, providing a controlled environment for the synthesis of nanoparticles with uniform size and morphology.

Key Roles of AOT:

  • Template for Size Control: The size of the water pool within the reverse micelle, and consequently the size of the synthesized nanoparticles, can be precisely controlled by adjusting the molar ratio of water to surfactant (w₀ = [H₂O]/[AOT]).

  • Stabilizing Agent: The AOT molecules encapsulate the newly formed nanoparticles, with their hydrophilic heads interacting with the nanoparticle surface and their hydrophobic tails extending into the oil phase. This provides a steric barrier that prevents aggregation and ensures the colloidal stability of the nanoparticles.[1]

  • Reaction Medium: By creating distinct aqueous nanodroplets dispersed in a continuous oil phase, AOT facilitates the mixing of aqueous reactants (metal precursors and reducing agents) on a nanoscale, leading to controlled nucleation and growth of nanoparticles.

Types of Nanoparticles Synthesized:

  • Metallic Nanoparticles: Silver (Ag), Gold (Au), Platinum (Pt), Palladium (Pd)

  • Semiconductor Quantum Dots: Cadmium Sulfide (CdS), Zinc Sulfide (ZnS)

  • Metal Oxides: Titanium Dioxide (TiO₂)

Bis(2-ethylhexyl) adipate (BEHA) as a High-Boiling Point Solvent in Microwave-Assisted Synthesis

Bis(2-ethylhexyl) adipate (BEHA) is a high-boiling point and thermally stable ester that has been successfully employed as a solvent in the microwave-assisted synthesis of upconverting nanoparticles (UCNPs).[2][3]

Key Roles of BEHA:

  • Efficient Microwave Absorption: BEHA's polar character facilitates rapid and uniform heating of the reaction mixture under microwave irradiation, significantly reducing reaction times compared to conventional heating methods.[2][3]

  • High-Temperature Reaction Medium: Its high boiling point allows for the synthesis to be carried out at the elevated temperatures required for the formation of highly crystalline nanoparticles.[2][3]

  • Solvent for Precursors: BEHA, often in combination with a capping agent like oleic acid, effectively dissolves the metal precursors required for nanoparticle formation.

Types of Nanoparticles Synthesized:

  • Upconverting Nanoparticles (UCNPs): NaYF₄:Yb³⁺/Er³⁺

Quantitative Data

The following tables summarize key quantitative parameters from representative studies, demonstrating the influence of synthesis conditions on nanoparticle properties.

Table 1: Influence of AOT Concentration on the Optical Properties and Size of CdS Nanoparticles

AOT Concentration (M)Excitonic Absorption Peak (nm)Implied Trend in Nanoparticle Size
0.04422Smaller
0.07432Intermediate
0.10447Larger

Data suggests that an increase in AOT concentration leads to the formation of larger CdS nanoparticles, as indicated by the red shift in the excitonic absorption peak.[4]

Table 2: Parameters for Microwave-Assisted Synthesis of UCNPs using BEHA

ParameterRangeOutcome
BEHA Concentration (% v/v in Oleic Acid)20 - 91.7Influences heating rate and can affect nanoparticle crystallinity
High-Temperature Reaction Time (minutes)5 - 60Affects the crystal phase transition (cubic to hexagonal) and size

This table illustrates the tunable nature of the synthesis, where variations in BEHA concentration and reaction time allow for control over the size and crystal phase of the resulting UCNPs.[2]

Experimental Protocols

Protocol for the Synthesis of Silver Nanoparticles using AOT-based Reverse Micelles

Objective: To synthesize silver nanoparticles with a controlled size using a water-in-oil microemulsion system.

Materials:

Procedure:

  • Preparation of Microemulsions:

    • Prepare a 0.1 M solution of AOT in n-heptane.

    • Prepare two separate microemulsion systems by adding a controlled amount of aqueous solution to the AOT/n-heptane solution to achieve a desired w₀ value (e.g., w₀ = 5).

      • Microemulsion A: Add an aqueous solution of AgNO₃ (e.g., 0.05 M) to the AOT/n-heptane solution and stir until clear.

      • Microemulsion B: Prepare a fresh aqueous solution of NaBH₄ (e.g., 0.1 M). Add this to a separate AOT/n-heptane solution and stir until clear.

  • Synthesis of Nanoparticles:

    • Under vigorous magnetic stirring, rapidly inject Microemulsion B into Microemulsion A.

    • Observe the color change of the solution, which indicates the formation of silver nanoparticles.

    • Allow the reaction to proceed for 1-2 hours to ensure complete reduction and stabilization.

  • Characterization:

    • The resulting nanoparticle dispersion can be characterized using UV-Vis spectroscopy to observe the surface plasmon resonance peak, and Transmission Electron Microscopy (TEM) to determine the size and morphology.

Protocol for the Microwave-Assisted Synthesis of NaYF₄:Yb³⁺/Er³⁺ UCNPs using BEHA

Objective: To synthesize upconverting nanoparticles using a one-pot microwave-assisted method with BEHA as the solvent.

Materials:

Procedure:

  • Precursor Solution:

    • In a typical synthesis, dissolve the rare-earth acetate precursors in a mixture of oleic acid and BEHA in a microwave reaction vessel.

  • Addition of Fluoride Source:

    • Add a solution of NH₄F and NaOH in ethanol to the precursor solution.

  • Microwave Reaction:

    • Seal the reaction vessel and place it in the microwave reactor.

    • Program the reactor to ramp up to a high temperature (e.g., 300°C) and hold for a specified duration (e.g., 30-60 minutes). The rapid heating is facilitated by the microwave absorption of BEHA.[2][3]

  • Purification:

    • After the reaction vessel has cooled, precipitate the UCNPs by adding an excess of ethanol.

    • Collect the nanoparticles by centrifugation.

    • Wash the collected UCNPs multiple times with ethanol and water to remove unreacted precursors and solvents.

    • Dry the purified UCNPs for further characterization and use.

Visualizations

experimental_workflow_AOT cluster_prep Microemulsion Preparation cluster_synthesis Nanoparticle Synthesis cluster_product Final Product ME_A Microemulsion A (AOT + n-Heptane + AgNO3(aq)) Mixing Rapid Mixing of Microemulsions A and B ME_A->Mixing ME_B Microemulsion B (AOT + n-Heptane + NaBH4(aq)) ME_B->Mixing NP_Formation Nanoparticle Nucleation and Growth in Micelles Mixing->NP_Formation Stable_Dispersion Stable Dispersion of Ag Nanoparticles NP_Formation->Stable_Dispersion

Caption: Workflow for AOT-based synthesis of silver nanoparticles.

experimental_workflow_BEHA cluster_prep Reaction Mixture Preparation cluster_synthesis Microwave Synthesis cluster_purification Purification Precursors Rare-Earth Precursors + Oleic Acid + BEHA Reaction_Vessel Sealed Microwave Reaction Vessel Precursors->Reaction_Vessel Fluoride Fluoride Source (e.g., NH4F) Fluoride->Reaction_Vessel Microwave Microwave Irradiation (High Temperature & Pressure) Reaction_Vessel->Microwave Precipitation Precipitation with Ethanol Microwave->Precipitation Centrifugation Centrifugation & Washing Precipitation->Centrifugation Purified_UCNPs Purified UCNPs Centrifugation->Purified_UCNPs

Caption: Workflow for microwave-assisted synthesis of UCNPs using BEHA.

References

Application Notes and Protocols for Bis(2-ethylhexyl) succinate in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes on the potential use of Bis(2-ethylhexyl) succinate (B1194679) (DEHS) as a surfactant or co-surfactant in emulsion polymerization. While the structurally analogous anionic surfactant, Sodium Bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT or DOSS), is widely utilized in this field, the application of the non-ionic DEHS is less documented.[1] These notes offer a framework for evaluating DEHS, leveraging its properties as a surface-active agent and plasticizer, particularly for applications requiring non-ionic stabilization or enhanced polymer flexibility.[1][2] Detailed protocols for emulsion polymerization and subsequent characterization are provided to guide researchers in assessing the efficacy of DEHS for creating stable polymer latexes suitable for research, industrial, and pharmaceutical applications.

Introduction

Emulsion polymerization is a versatile process used to produce a wide range of polymers with applications in coatings, adhesives, and drug delivery systems. The choice of surfactant is critical as it governs particle nucleation, stabilization, and the final properties of the latex.[3] Bis(2-ethylhexyl) succinate, also known as dioctyl succinate, is a diester of succinic acid and 2-ethylhexanol.[1] It is a hydrophobic, surface-active agent primarily known for its use as a bio-based plasticizer, offering a lower toxicity profile compared to some traditional phthalates.[1][2][4]

While DEHS is non-ionic, its sulfated analog, Sodium Bis(2-ethylhexyl) sulfosuccinate (AOT/DOSS), is a highly effective anionic emulsifier used extensively in emulsion and microemulsion polymerization.[5][6] The non-ionic nature of DEHS, combined with its plasticizing effect, presents a unique opportunity for its use as a co-surfactant or stabilizer to modify the properties of polymer films, potentially improving flexibility and water resistance.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for designing emulsion polymerization recipes.

PropertyValueReference
CAS Number 2915-57-3[2][7]
Molecular Formula C₂₀H₃₈O₄[2]
Molecular Weight 342.5 g/mol [1][2]
Appearance Liquid[3]
Density ~0.933 g/cm³ at 20°C[1][2]
Boiling Point 206-208 °C at 4 Torr; ~300°C (approx.)[1][8]
Flash Point 158 °C[8]
Water Solubility Hydrophobic, will not mix with water[2]
Classification Non-ionic Surfactant / Plasticizer[1]

Role in Emulsion Polymerization: A Theoretical Framework

Given its hydrophobic nature and lack of a strong hydrophilic headgroup, DEHS is unlikely to function as a primary emulsifier for forming stable micelles in a conventional oil-in-water emulsion polymerization.[2] However, it can be hypothesized to play two significant roles:

  • Co-surfactant / Stabilizer: Used in conjunction with a primary anionic or non-ionic surfactant, DEHS can incorporate into the interfacial layer around monomer droplets and polymer particles. Its bulky 2-ethylhexyl groups could provide steric hindrance, complementing the electrostatic stabilization from a primary ionic surfactant and enhancing overall latex stability.

  • Functional Additive (Plasticizer): By integrating into the polymer matrix, DEHS can act as a plasticizer, reducing the glass transition temperature (Tg) and improving the flexibility and processability of the final polymer product.[1]

The general mechanism of emulsion polymerization, where a surfactant like DEHS would play its role, is illustrated below.

EmulsionPolymerization cluster_aqueous Aqueous Phase cluster_oil Oil Phase Monomer Monomer Molecules Micelle Micelle Monomer->Micelle Diffusion PolymerParticle Growing Polymer Particle Monomer->PolymerParticle Diffusion for Propagation Initiator Initiator (I) Initiator->Monomer Initiation I -> R• R• + M -> RM• RM Initiator->RM Surfactant Surfactant (DEHS + Primary) Surfactant->PolymerParticle Stabilizes MonomerDroplet Monomer Droplet Surfactant->MonomerDroplet Stabilizes Micelle->PolymerParticle Nucleation & Growth MonomerDroplet->Monomer Acts as Reservoir RM->Micelle Enters Micelle

Caption: General mechanism of emulsion polymerization.

Experimental Protocols

The following protocols are designed to evaluate this compound as a co-surfactant in a typical semi-batch emulsion polymerization of acrylic monomers.

Materials and Reagents
  • Monomers: Methyl methacrylate (B99206) (MMA), Butyl acrylate (B77674) (BA)[9]

  • Primary Surfactant: Sodium dodecyl sulfate (B86663) (SDS) or other suitable anionic/non-ionic emulsifier

  • Co-Surfactant: this compound (DEHS)

  • Initiator: Ammonium persulfate (APS) or Potassium persulfate (KPS)

  • Buffer (optional): Sodium bicarbonate

  • Deionized (DI) Water

Protocol 1: Semi-Batch Emulsion Polymerization

This protocol describes a semi-continuous process where a monomer pre-emulsion is fed into the reactor.[3]

  • Reactor Setup:

    • Assemble a 1L jacketed glass reactor equipped with a mechanical stirrer (set to 200-300 rpm), reflux condenser, nitrogen inlet, and feeding pump.

    • Circulate water through the jacket to maintain the reaction temperature at 75-85°C.

  • Initial Reactor Charge:

    • Add 200g of DI water and 0.5g of primary surfactant (e.g., SDS) to the reactor.

    • If using a buffer, add 0.5g of sodium bicarbonate.

    • Purge the reactor with nitrogen for 30 minutes while heating to the target temperature (e.g., 80°C).

  • Preparation of Pre-emulsion:

    • In a separate beaker, prepare the pre-emulsion by combining:

      • 150g DI water

      • 5.0g Primary Surfactant (e.g., SDS)

      • 0-10g this compound (varied to test efficacy)

      • 100g Methyl methacrylate (MMA)

      • 100g Butyl acrylate (BA)

    • Homogenize this mixture using a high-shear mixer for 15-20 minutes until a stable, milky-white emulsion is formed.

  • Polymerization:

    • Once the reactor reaches 80°C, add 10% of the pre-emulsion to the reactor.

    • Prepare the initiator solution by dissolving 1.0g of APS in 20g of DI water.

    • Add 25% of the initiator solution to the reactor to initiate the polymerization (seed stage). A slight increase in temperature or change in appearance indicates initiation.

    • After 15-20 minutes, begin the continuous feeding of the remaining pre-emulsion and the remaining initiator solution into the reactor over a period of 3 hours using separate pumps.

    • After feeding is complete, maintain the reaction at 80°C for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Characterization:

    • Cool the reactor to room temperature.

    • Filter the resulting latex through a 100-mesh screen to remove any coagulum.

    • Characterize the latex for solid content, particle size, viscosity, and stability.

Protocol 2: Latex Characterization
  • Solid Content: Weigh ~1g of latex into an aluminum pan, dry in an oven at 110°C for 2 hours, and calculate the percentage of non-volatile material.

  • Particle Size and Distribution: Use Dynamic Light Scattering (DLS) to measure the Z-average particle diameter and Polydispersity Index (PDI).

  • pH and Viscosity: Measure using a standard pH meter and a Brookfield viscometer.

  • Stability:

    • Mechanical Stability: Subject the latex to high-speed shearing and observe for coagulation.

    • Freeze-Thaw Stability: Subject the latex to several cycles of freezing and thawing, checking for coagulation after each cycle.

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Characterization A Formulate Pre-Emulsion (Monomers, Water, Surfactants) - Vary DEHS concentration E Feed Pre-emulsion & Initiator over 3 hrs A->E B Prepare Reactor Charge (Water, Initial Surfactant) C Heat Reactor & Purge N2 B->C D Initiate Seed Stage C->D D->E F Hold at Temp for 1-2 hrs (Chase) E->F G Cool & Filter Latex F->G H Measure Solids, pH, Viscosity G->H I Analyze Particle Size (DLS) G->I J Assess Emulsion Stability (Mechanical, Freeze-Thaw) G->J K Characterize Polymer Film (Tg, Mechanical Properties) G->K

Caption: Experimental workflow for evaluating DEHS.

Expected Outcomes and Data Interpretation

By varying the concentration of DEHS in the formulation, researchers can systematically evaluate its impact on the emulsion polymerization process and final polymer properties.

ParameterLow DEHS Concentration (e.g., 1-2% w/w)High DEHS Concentration (e.g., 5-10% w/w)Interpretation
Particle Size May slightly increase or decrease depending on interaction with the primary surfactant.Likely to increase due to larger, swollen monomer droplets.DEHS may alter the interfacial tension and micelle structure.
Coagulum Minimal change expected.May increase if DEHS destabilizes the system.Indicates the limit of DEHS compatibility and stabilizing effect.
Latex Stability Could improve due to added steric stabilization.May decrease if DEHS disrupts the primary surfactant layer.Assesses the synergistic or antagonistic effect of DEHS.
Film Flexibility Slight increase.Significant increase.Confirms the plasticizing effect of DEHS within the polymer.
Water Resistance May improve due to the hydrophobic nature of DEHS.Expected to improve.DEHS can reduce the water sensitivity of the final polymer film.

Relevance for Drug Development

In the field of drug development, emulsion polymerization is used to synthesize polymeric nanoparticles for controlled drug release and targeted delivery.[10] The use of non-ionic surfactants like DEHS could be advantageous due to their generally lower toxicity and reduced interaction with biological components compared to ionic surfactants.[11] If DEHS proves effective in stabilizing polymer nanoparticles while simultaneously plasticizing them, it could lead to the development of more flexible, stable, and biocompatible drug delivery vehicles. The inherent biocompatibility of succinic acid, a precursor to DEHS, further enhances its appeal for these applications.[4]

References

Application Notes and Protocols for the Quantification of Bis(2-ethylhexyl) succinate in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) succinate (B1194679) (DEHS) is a plasticizer used in various polymer formulations to enhance flexibility and durability. Its use is prevalent in materials for medical devices, food packaging, and other consumer products. Accurate quantification of DEHS in these polymer matrices is crucial for quality control, regulatory compliance, and safety assessment, particularly in sensitive applications like medical devices and food contact materials where leaching of the plasticizer is a concern.

These application notes provide detailed protocols for the quantification of DEHS in polymers using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methodologies are based on established principles for the analysis of similar plasticizers, such as Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), and serve as a comprehensive guide for method development and validation for DEHS.

Analytical Methods Overview

The primary analytical techniques for the quantification of DEHS in polymers are GC-MS and HPLC-UV.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, making it ideal for the identification and quantification of volatile and semi-volatile compounds like DEHS. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely available technique suitable for the quantification of compounds with a UV chromophore. While DEHS does not have a strong chromophore, it can be detected at low UV wavelengths.

Experimental Protocols

Important Note: The following protocols are based on established methods for the analysis of structurally similar plasticizers (e.g., DEHP). While these methods are expected to be highly applicable to DEHS, it is essential to perform method validation for Bis(2-ethylhexyl) succinate in the specific polymer matrix of interest.

Protocol 1: Quantification of this compound by GC-MS

This protocol details the solvent extraction of DEHS from a polymer matrix followed by analysis using GC-MS.

1. Sample Preparation: Solvent Extraction

  • Sample Weighing: Accurately weigh approximately 1 gram of the polymer sample into a glass extraction thimble.

  • Soxhlet Extraction:

    • Place the thimble into a Soxhlet extractor.

    • Add 150 mL of a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a 250 mL round-bottom flask.

    • Assemble the Soxhlet apparatus and extract the sample for 6-8 hours at a rate of 4-6 cycles per hour.

  • Solvent Evaporation: After extraction, allow the apparatus to cool. Concentrate the extract to approximately 5 mL using a rotary evaporator at 40°C.

  • Final Volume Adjustment: Transfer the concentrated extract to a 10 mL volumetric flask. Rinse the round-bottom flask with a small amount of the solvent and add the rinsing to the volumetric flask. Make up to the mark with the solvent.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumental Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 250°C at 15°C/min, hold for 5 minutes.

    • Ramp to 300°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Note: The specific ions for DEHS should be determined by analyzing a standard solution in full scan mode. Likely characteristic ions would be m/z 129, 147, and 165, similar to other 2-ethylhexyl esters.

3. Calibration and Quantification

  • Stock Standard Preparation: Prepare a stock solution of DEHS (e.g., 1000 µg/mL) in the extraction solvent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of DEHS in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Calibration Curve: Inject the working standards into the GC-MS system and construct a calibration curve by plotting the peak area of the target ion against the concentration.

  • Sample Analysis: Inject the prepared sample extracts and determine the concentration of DEHS from the calibration curve.

  • Calculation: Calculate the percentage of DEHS in the polymer sample using the following formula:

    % DEHS (w/w) = (C * V * D) / (W * 10000)

    Where:

    • C = Concentration of DEHS in the extract (µg/mL)

    • V = Final volume of the extract (mL)

    • D = Dilution factor (if any)

    • W = Weight of the polymer sample (g)

Protocol 2: Quantification of this compound by HPLC-UV

This protocol describes the dissolution of the polymer followed by precipitation to extract DEHS, with subsequent analysis by HPLC-UV.

1. Sample Preparation: Dissolution-Precipitation

  • Sample Weighing: Accurately weigh approximately 0.5 grams of the polymer sample into a 50 mL glass centrifuge tube.

  • Dissolution: Add 10 mL of tetrahydrofuran (B95107) (THF) to dissolve the polymer. Vortex or sonicate until the polymer is completely dissolved.

  • Precipitation: Add 20 mL of an anti-solvent (e.g., methanol (B129727) or ethanol) dropwise while vortexing to precipitate the polymer.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.

  • Extraction: Carefully decant the supernatant containing the extracted DEHS into a clean flask.

  • Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Instrumental Analysis

  • Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 90:10 v/v). A gradient elution may be necessary for complex samples.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or a wavelength determined by scanning a DEHS standard).

3. Calibration and Quantification

  • Stock Standard Preparation: Prepare a stock solution of DEHS (e.g., 1000 µg/mL) in the mobile phase.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the working standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extracts and determine the concentration of DEHS from the calibration curve.

  • Calculation: Calculate the percentage of DEHS in the polymer sample using the formula provided in the GC-MS protocol.

Data Presentation

The following tables summarize representative quantitative data for plasticizers in polymer matrices. Note that the data for DEHS is limited in publicly available literature; therefore, data for the analogous and commonly studied plasticizer DEHP is included for illustrative purposes. The concentration of plasticizers can vary significantly depending on the polymer type and intended application.

Table 1: Representative Concentrations of Plasticizers in Polymers

Polymer MatrixPlasticizerConcentration Range (% w/w)ApplicationReference
Polyvinyl Chloride (PVC)Bis(2-ethylhexyl) phthalate (DEHP)30 - 40Medical Blood Bags[1]
Polyvinyl Chloride (PVC)Bis(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH)up to 25Food Contact Film[2][3]
Polyvinyl Chloride (PVC)This compound (DEHS)Not specified, but used as a plasticizerGeneral Polymer Formulations[4]

Table 2: Method Validation Parameters (Illustrative Example for DEHP Analysis)

ParameterGC-MSHPLC-UV
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL
Recovery (%) 90 - 110%85 - 105%
Precision (RSD%) < 10%< 10%

These are typical performance characteristics and should be established during in-house method validation for DEHS.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical protocols.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Polymer Sample extract Soxhlet Extraction (Hexane/DCM) weigh->extract concentrate Concentrate Extract (Rotary Evaporator) extract->concentrate volume Adjust to Final Volume concentrate->volume filter Filter (0.45 µm PTFE) volume->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation (HP-5MS Column) inject->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect quantify Quantify DEHS Concentration detect->quantify calibrate Generate Calibration Curve calibrate->quantify calculate Calculate % DEHS (w/w) quantify->calculate

Caption: Workflow for GC-MS quantification of DEHS in polymers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Polymer Sample dissolve Dissolve in THF weigh->dissolve precipitate Precipitate Polymer (Methanol/Ethanol) dissolve->precipitate centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge evaporate Evaporate and Reconstitute centrifuge->evaporate filter Filter (0.45 µm PTFE) evaporate->filter inject Inject into HPLC-UV filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect quantify Quantify DEHS Concentration detect->quantify calibrate Generate Calibration Curve calibrate->quantify calculate Calculate % DEHS (w/w) quantify->calculate

Caption: Workflow for HPLC-UV quantification of DEHS in polymers.

References

Application Notes and Protocols for the GC-MS Analysis of Bis(2-ethylhexyl) succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) succinate (B1194679) (BEHS), also known as dioctyl succinate, is a diester of succinic acid and 2-ethylhexanol. It is utilized as a plasticizer in various polymer formulations and can be found in consumer products, packaging materials, and medical devices. The analysis of BEHS is crucial for quality control, safety assessment, and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of BEHS due to its high sensitivity, selectivity, and ability to provide structural information.

These application notes provide a comprehensive overview and detailed protocols for the analysis of Bis(2-ethylhexyl) succinate using GC-MS. The methodologies are based on established practices for the analysis of plasticizers and similar semi-volatile organic compounds.

Experimental Protocols

Sample Preparation: Solvent Extraction from a Polymer Matrix

This protocol describes the extraction of this compound from a solid polymer matrix, a common application in quality control and material analysis.

Materials:

  • Polymer sample

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Ultrasonic bath

  • Syringe filters (0.45 µm, PTFE)

  • GC vials with inserts

Procedure:

  • Cut the polymer sample into small pieces (approximately 1-2 mm) to increase the surface area for extraction.

  • Accurately weigh approximately 1 gram of the cut polymer sample into a clean glass vial.

  • Add 10 mL of dichloromethane to the vial.

  • Cap the vial tightly and place it in an ultrasonic bath for 30 minutes at room temperature to facilitate the extraction of BEHS into the solvent.

  • After sonication, allow the polymer pieces to settle.

  • Carefully decant the dichloromethane extract into a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Allow the extract to stand for 5-10 minutes, then filter it through a 0.45 µm PTFE syringe filter into a clean GC vial.

  • The sample is now ready for GC-MS analysis. If the expected concentration of BEHS is high, a dilution with dichloromethane may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical instrumental parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Autosampler

GC Conditions:

ParameterValue
Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature: 100 °C, hold for 2 minutesRamp 1: 15 °C/min to 280 °C, hold for 10 minutes

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temp. 280 °C
Scan Range m/z 40-550
Solvent Delay 5 minutes

Data Presentation

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte in the sample with that of a known standard. Quantification is typically performed using an external or internal standard calibration curve.

Table 1: Characteristic Mass Spectral Data for this compound

Based on the NIST Mass Spectrometry Data Center, the following are the most abundant ions observed in the electron ionization mass spectrum of this compound.[1]

Mass-to-Charge Ratio (m/z)Relative AbundancePutative Fragment
101High[C4H5O3]+
112Moderate[C8H16]+
113High[C8H17]+
129Moderate[C8H17O]+
149LowPhthalate-like fragment (often seen as a background ion)
229Low[M-C8H17O]+
342Very Low[M]+ (Molecular Ion)

Note: The fragmentation pattern can be influenced by the specific MS instrument and tuning parameters. The molecular ion at m/z 342 may be of very low abundance or absent.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a solid sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid Sample Weighing Weighing Sample->Weighing Extraction Solvent Extraction (e.g., DCM, Sonication) Weighing->Extraction Filtration Filtration Extraction->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

GC-MS Analysis Workflow
Logical Relationship of Analytical Steps

This diagram outlines the logical progression and dependencies of the key stages in the analytical method.

Analytical_Logic Start Start SamplePrep Sample Preparation Start->SamplePrep InstrumentSetup Instrument Setup & Calibration Start->InstrumentSetup DataAcquisition Data Acquisition SamplePrep->DataAcquisition InstrumentSetup->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting End End ResultReporting->End

Analytical Method Logic

References

High-performance liquid chromatography (HPLC) method for Bis(2-ethylhexyl) succinate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Bis(2-ethylhexyl) Succinate (B1194679)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the determination of Bis(2-ethylhexyl) succinate, a common plasticizer and emollient, using High-Performance Liquid Chromatography (HPLC) with UV detection. The method outlined is based on established principles for the analysis of similar non-polar compounds, such as other succinate esters and phthalate (B1215562) plasticizers.

Introduction

This compound, also known as Di(2-ethylhexyl) succinate, is a diester of succinic acid and 2-ethylhexanol. It is utilized in various industries, including cosmetics, plastics, and coatings, primarily for its plasticizing and emollient properties. The increasing use of this compound necessitates reliable analytical methods for its quantification in raw materials, finished products, and for migration studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of this compound. This application note details a reverse-phase HPLC (RP-HPLC) method coupled with UV detection for its determination.

Principle of the Method

This method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar (a mixture of acetonitrile (B52724) and water). This compound, being a relatively non-polar compound, is retained by the stationary phase. It is then eluted by the organic-rich mobile phase and detected by a UV detector at a wavelength where the compound absorbs light. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good resolution and efficiency.

  • Solvents: HPLC grade acetonitrile and water.

  • Standards: A certified reference standard of this compound (purity >95%).

  • Sample Vials: Amber glass vials with PTFE septa to prevent contamination.

  • Filtration: 0.45 µm PTFE syringe filters for sample clarification.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with acetonitrile to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Liquid Samples (e.g., cosmetic formulations, beverages):

    • Accurately weigh a known amount of the liquid sample into a volumetric flask.

    • Add acetonitrile to dissolve the sample.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Dilute to the mark with acetonitrile.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • For Solid Samples (e.g., plastics, powders):

    • Accurately weigh a known amount of the solid sample into a suitable container.

    • Perform a solvent extraction using acetonitrile. This can be done by sonication or Soxhlet extraction.

    • Collect the extract and dilute to a known volume with acetonitrile.

    • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • For Complex Matrices (e.g., biological fluids, fatty samples): A solid-phase extraction (SPE) cleanup may be necessary.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.

    • Elute the this compound with a non-polar solvent (e.g., acetonitrile or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of acetonitrile.

    • Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile / Water (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or DAD
Detection Wavelength 210 nm
Run Time Approximately 10 minutes (adjust as needed)

Note: The optimal mobile phase composition and detection wavelength may require slight adjustments based on the specific HPLC system and column used. A wavelength of 210 nm is suggested as succinate esters generally show absorbance in the low UV region. Method validation should be performed to confirm the suitability of these parameters.

Data Presentation

The quantitative data for the analysis of this compound should be summarized in a clear and structured table for easy comparison and interpretation. An example of a data summary table is provided below.

Sample IDSample Weight/VolumeDilution FactorPeak AreaConcentration (µg/mL)Amount in Sample
Standard 1N/AN/AX₁1N/A
Standard 2N/AN/AX₂10N/A
Standard 3N/AN/AX₃50N/A
Sample A1.0 g10Y₁C₁Z₁
Sample B5.0 mL5Y₂C₂Z₂

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dilution Filtration Filtration (0.45 µm) Standard->Filtration Sample Sample Weighing/Measurement Extraction Extraction/Dilution Sample->Extraction Extraction->Filtration HPLC HPLC Injection & Separation (C18 Column) Filtration->HPLC Detection UV Detection (210 nm) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC Analysis Workflow
Logical Relationship of Method Components

The following diagram shows the logical relationship between the key components of the analytical method.

Method_Components cluster_protocol Analytical Protocol Analyte This compound SamplePrep Sample Preparation (Extraction & Filtration) Analyte->SamplePrep Matrix Sample Matrix (e.g., Cosmetic, Plastic) Matrix->SamplePrep Separation HPLC Separation (Reverse Phase C18) SamplePrep->Separation Detection UV Detection Separation->Detection Quant Quantification (External Standard) Detection->Quant Result Final Concentration Quant->Result

Method Components Relationship

Application Notes and Protocols for Bis(2-ethylhexyl) Succinate as a Potential Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of bis(2-ethylhexyl) succinate (B1194679), focusing on its potential application as a high-boiling, green solvent for organic reactions. While primarily recognized as a plasticizer, its physical and chemical properties suggest its utility as a reaction medium in specialized applications.

Introduction

Bis(2-ethylhexyl) succinate (DEHS), also known as dioctyl succinate, is a diester of succinic acid and 2-ethylhexanol.[1][2] It is a colorless, viscous liquid with a high boiling point and low volatility.[3] Traditionally, DEHS is utilized as a non-phthalate plasticizer in the manufacturing of flexible plastics, coatings, films, and automotive materials, where it enhances flexibility and durability.[4]

The increasing focus on green chemistry has spurred interest in high-boiling, biodegradable, and non-toxic solvents as alternatives to conventional volatile organic compounds (VOCs).[5] Succinic acid, a precursor to DEHS, can be derived from renewable biomass resources, positioning DEHS as a potentially sustainable chemical.[2][3] Its properties, such as a high flash point and low water solubility, make it a candidate for a specialized reaction solvent, particularly in high-temperature syntheses.[2]

Physicochemical Properties

The suitability of a substance as a solvent is determined by its physical and chemical properties. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₃₈O₄[6]
Molecular Weight 342.5 g/mol [6]
Appearance Colorless Liquid[3]
Boiling Point Approximately 358.9°C at 760 mmHg[3]
Melting Point Not available
Flash Point Approximately 158°C[3]
Density Approximately 0.934 g/cm³[3]
Refractive Index Approximately 1.448[3]
Water Solubility Insoluble[2]
Solubility in Organic Solvents Soluble[2]

Potential Applications in Organic Synthesis

While specific, documented examples of this compound as a primary solvent for named organic reactions are scarce in peer-reviewed literature, its properties suggest potential utility in the following areas:

  • High-Temperature Reactions: Its high boiling point and thermal stability make it suitable for reactions requiring elevated temperatures, where common solvents would vaporize.

  • Green Chemistry: As a bio-based and biodegradable alternative to petroleum-derived solvents, it aligns with the principles of sustainable chemistry.[7]

  • Reactions Involving Non-polar Substrates: Its hydrophobic nature makes it a good candidate for reactions involving non-polar reactants and reagents.

  • Product Separation: Its immiscibility with water could simplify work-up procedures, allowing for easy separation of the organic phase.

Experimental Protocols: Synthesis of this compound

The most common method for synthesizing this compound is through the direct esterification of succinic acid with 2-ethylhexanol.[2] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

4.1. Materials and Equipment

  • Succinic acid

  • 2-Ethylhexanol (molar excess)

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Toluene (B28343) (or another suitable azeotroping agent)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.2. Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Succinic Acid, 2-Ethylhexanol, Catalyst, and Toluene in Flask reflux Heat to Reflux reactants->reflux water_removal Azeotropically Remove Water (Dean-Stark Trap) reflux->water_removal monitoring Monitor Reaction Progress (e.g., by TLC or GC) water_removal->monitoring cool Cool Reaction Mixture monitoring->cool wash Wash with NaHCO₃(aq) and Brine cool->wash separate Separate Organic Layer wash->separate dry Dry Organic Layer (e.g., with Na₂SO₄) separate->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate distill Purify by Vacuum Distillation (Optional) concentrate->distill

Caption: Workflow for the synthesis of this compound.

4.3. Detailed Procedure

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine succinic acid (1.0 molar equivalent), 2-ethylhexanol (2.2-3.0 molar equivalents), a catalytic amount of p-toluenesulfonic acid (0.01-0.05 molar equivalents), and toluene. The volume of toluene should be sufficient to facilitate efficient azeotropic removal of water.

  • Esterification: Heat the mixture to reflux with vigorous stirring. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by tracking the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is evolved.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Isolation and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by vacuum distillation if required.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle this compound in a well-ventilated area.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound presents interesting properties as a potential green solvent for specific organic synthesis applications, particularly those requiring high temperatures and non-polar conditions. While its use as a reaction solvent is not yet widely documented, its physical characteristics, coupled with its sustainable sourcing potential, make it a subject worthy of further investigation by researchers seeking to develop more environmentally benign chemical processes. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting.

References

Application Notes and Protocols for the Formulation of Bis(2-ethylhexyl) Succinate in Cosmetic and Personal Care Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-ethylhexyl) succinate (B1194679), also known by its INCI name Diethylhexyl Succinate, is a multifunctional diester widely used in the cosmetics and personal care industry.[1] It serves as an emollient, skin-conditioning agent, texture enhancer, and solvent.[2] Its characteristic light, silky, and non-greasy feel makes it a popular choice for creating elegant and aesthetically pleasing formulations. This document provides comprehensive application notes and detailed experimental protocols for the use of Bis(2-ethylhexyl) succinate in various product types.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is essential for successful formulation development.

PropertyValue
INCI Name Diethylhexyl Succinate
CAS Number 2915-57-3[3][4]
Molecular Formula C20H38O4[2]
Molecular Weight 342.5 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Odor Mild, characteristic[2]
Solubility Soluble in organic solvents, insoluble in water[2]
Viscosity Moderate[2]
Flash Point Approx. 150°C[2]
Thermal Stability Good thermal stability[2]

Applications and Recommended Concentrations

This compound is a versatile ingredient that can be incorporated into a wide array of cosmetic and personal care products. Its primary functions are to soften and smooth the skin, improve the spreadability and texture of formulations, and act as a solvent for other cosmetic ingredients.[1]

Table 1: Applications and Recommended Use Levels of this compound

Product CategoryPrimary Function(s)Recommended Concentration (w/w %)
Moisturizers (Creams, Lotions) Emollient, Texture Enhancer2 - 8%
Sunscreens Emollient, Solvent for UV Filters3 - 10%
Foundations & Color Cosmetics Texture Enhancer, Pigment Dispersion2 - 7%
Hair Care (Conditioners, Serums) Conditioning, Shine Enhancement1 - 5%
Antiperspirants & Deodorants Emollient, Feel Modifier2 - 6%

Note: A similar compound, bis(2-ethylhexyl) maleate, has been documented in hair treatment patents at concentrations ranging from 0.5% to 10% by weight, providing a comparable reference for formulation.[5]

Experimental Protocols

The following protocols provide standardized methodologies for evaluating the performance of formulations containing this compound.

Protocol for Sensory Panel Evaluation of a Skin Cream

This protocol is designed to assess the sensory attributes of a skin cream formulated with this compound against a control.

Objective: To quantify the sensory impact of this compound on a skin cream formulation.

Materials:

  • Test Formulation (containing this compound)

  • Control Formulation (placebo, without this compound)

  • Trained sensory panelists (typically 10-15)

  • Controlled environment room (22°C ± 2°C, 50% ± 5% relative humidity)

  • Standardized application sites (e.g., volar forearms)

  • Sensory evaluation questionnaires

  • Neutral cleansing soap and water

Methodology:

  • Panelist Training: Panelists are trained to identify and rate specific sensory attributes such as spreadability, greasiness, absorption, and after-feel on a predefined scale.

  • Acclimatization: Panelists acclimate in the controlled environment for at least 15 minutes before evaluation.

  • Product Application: A standardized amount (e.g., 0.1 mL) of the test and control products are applied to randomized, marked areas on the panelists' forearms.

  • Evaluation: Panelists evaluate the products at predetermined time points (e.g., immediately after application, 5 minutes, and 20 minutes) for the sensory attributes listed in Table 2.

  • Data Collection: Ratings for each attribute are recorded on the questionnaire.

  • Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) is performed to identify significant differences between the test and control formulations.

Table 2: Example Sensory Attributes and Descriptions for Evaluation

AttributeDescriptionScale (e.g., 1-10)
Spreadability Ease of spreading the product on the skin1 (Difficult) - 10 (Easy)
Greasiness Perception of an oily or greasy film1 (Not Greasy) - 10 (Very Greasy)
Absorption Speed at which the product disappears into the skin1 (Slow) - 10 (Fast)
Smoothness The feeling of smoothness on the skin surface1 (Rough) - 10 (Very Smooth)
Tackiness The degree of stickiness on the skin after application1 (Not Tacky) - 10 (Very Tacky)
After-feel The residual feeling on the skin after absorption1 (Unpleasant) - 10 (Pleasant)
Protocol for Accelerated Stability Testing of an Oil-in-Water (O/W) Emulsion

This protocol is used to predict the long-term physical stability of an O/W emulsion containing this compound.

Objective: To assess the physical stability of an O/W emulsion under accelerated temperature conditions.

Materials:

  • Test Emulsion in final packaging

  • Temperature-controlled stability chambers (e.g., 4°C, 25°C, 40°C)

  • Centrifuge

  • pH meter

  • Viscometer

  • Light microscope

Methodology:

  • Sample Incubation: Samples of the test emulsion are stored in stability chambers at various temperatures.

  • Evaluation Schedule: Samples are evaluated at initial (T=0), 1, 2, 4, 8, and 12-week intervals.

  • Parameters for Evaluation:

    • Macroscopic Analysis: Visual inspection for phase separation, creaming, color change, and odor change.

    • Microscopic Analysis: Observation of droplet size and uniformity.

    • Physicochemical Measurements: pH and viscosity are measured at each interval.

    • Centrifugation Test: A sample is centrifuged (e.g., at 3000 rpm for 30 minutes) to assess its resistance to separation under stress.

  • Data Interpretation: Significant changes from the initial measurements may indicate potential instability.

Table 3: Stability Evaluation Parameters and Acceptance Criteria

ParameterMethodAcceptance Criteria
Appearance Visual InspectionNo phase separation, creaming, or significant change in color or odor.
pH pH MeterWithin ± 0.5 of the initial value.
Viscosity ViscometerWithin ± 10% of the initial value.
Microstructure MicroscopyNo significant change in droplet size or evidence of coalescence.
Centrifugation CentrifugeNo visible phase separation.
Protocol for Efficacy Evaluation of Skin Hydration

This protocol measures the ability of a formulation containing this compound to improve skin hydration.

Objective: To determine the skin hydration efficacy of a formulation with this compound.

Materials:

  • Test Formulation

  • Placebo Formulation

  • Human subjects with dry skin

  • Corneometer® or similar device for measuring skin capacitance

  • Controlled environment room

Methodology:

  • Subject Recruitment: Select subjects with clinically determined dry skin on their lower legs or forearms.

  • Baseline Measurements: After a 20-minute acclimatization period in the controlled environment, take baseline hydration readings from designated test sites.

  • Product Application: Apply a standardized amount of the test and placebo formulations to the assigned test sites. An untreated site serves as a negative control.

  • Post-Application Measurements: Measure skin hydration at set intervals (e.g., 1, 2, 4, 6, and 8 hours) after application.

  • Data Analysis: Calculate the percentage change in skin hydration from baseline for each treatment. Use appropriate statistical tests to compare the results of the test formulation against the placebo and untreated sites.

Visualizations

sensory_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep1 Panelist Selection & Training prep2 Formulation Preparation prep1->prep2 exec1 Product Application prep2->exec1 exec2 Sensory Evaluation at Intervals exec1->exec2 an1 Data Collection exec2->an1 an2 Statistical Analysis an1->an2 an3 Final Report an2->an3

Caption: Experimental workflow for sensory panel evaluation.

formulation_logic cluster_input Inputs cluster_process Formulation Process cluster_output Outputs input1 This compound proc1 Mixing & Homogenization input1->proc1 input2 Other Cosmetic Ingredients input2->proc1 out1 Finished Cosmetic Product proc1->out1

Caption: Logical relationship in the formulation process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis(2-ethylhexyl) Succinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Bis(2-ethylhexyl) succinate (B1194679).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Bis(2-ethylhexyl) succinate?

The most common and established method for synthesizing this compound is through the Fischer esterification of succinic acid with 2-ethylhexanol.[1][2] This reaction typically involves heating the reactants in the presence of an acid catalyst.[1] The overall reaction is an equilibrium process where water is produced as a byproduct.[3]

Q2: What are the key parameters to control for optimizing the synthesis?

To achieve high yields of this compound, it is crucial to control several key parameters:

  • Molar Ratio of Reactants: An excess of 2-ethylhexanol is typically used to drive the reaction equilibrium towards the formation of the diester product.[4][5]

  • Catalyst Selection and Concentration: The choice and amount of catalyst significantly impact the reaction rate.[6]

  • Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate.[2]

  • Water Removal: Continuous removal of the water byproduct is essential to shift the equilibrium towards the product and achieve high conversion.[2][3]

Q3: What types of catalysts are effective for this synthesis?

A variety of catalysts can be used for the synthesis of this compound:

  • Homogeneous Acid Catalysts: Traditional catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4][7]

  • Heterogeneous Catalysts: Solid acid catalysts like nano-SO₄²⁻/TiO₂ offer advantages such as easy separation and reusability, minimizing corrosion issues.[1]

  • Ionic Liquids: Brønsted acidic ionic liquids can act as both catalyst and solvent, allowing for mild reaction conditions and high yields.[1] In some systems, a two-phase liquid-liquid system forms, where the product is immiscible with the ionic liquid phase, which helps to drive the reaction forward.[1][8]

  • Enzymatic Catalysts: Lipases, such as Candida antarctica lipase (B570770) B, can be used for a greener synthesis under mild conditions, though this is more established for similar esters like di(2-ethylhexyl)adipate.[1][8]

Q4: What are the typical reaction temperatures and times?

Reaction conditions can vary significantly depending on the catalyst and setup:

  • With conventional acid catalysts like sulfuric acid, temperatures are often in the range of 150-200°C.[2]

  • Using a nano-SO₄²⁻/TiO₂ catalyst, a 97% yield can be achieved at 160°C within 120 minutes.[1]

  • With acidic ionic liquids, high yields (up to 99%) can be obtained at milder temperatures of 70–80 °C, though reaction times may be longer (e.g., 240 minutes).[1]

Q5: How is the product purified after the reaction?

A typical purification procedure involves several steps:

  • Neutralization: The crude product is washed with a basic solution, such as a 10% sodium carbonate solution, to remove any remaining acidic catalyst and unreacted succinic acid.[4]

  • Solvent and Excess Alcohol Removal: Any solvent used (e.g., for azeotropic distillation) and the excess 2-ethylhexanol are removed, often by vacuum distillation.[8]

  • Final Purification: The final product can be further purified by vacuum distillation to achieve high purity.[4] The boiling point of di-2-ethylhexyl succinate is approximately 206-208°C at 4 mm Hg.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to equilibrium limitations. 2. Insufficient catalyst or inactive catalyst. 3. Reaction temperature is too low. 4. Loss of product during workup. 1. Ensure efficient water removal. Use a Dean-Stark trap with an azeotropic solvent like toluene (B28343) or apply a vacuum.[3][4] Increase the molar ratio of 2-ethylhexanol to succinic acid.[4]2. Increase catalyst loading. Check the quality of the catalyst. For reusable catalysts, ensure proper activation.3. Increase the reaction temperature. Monitor for potential side reactions at higher temperatures.4. Optimize the purification steps. Avoid overly aggressive extraction or distillation conditions.
Presence of Monoester Impurity 1. Incomplete esterification of the second carboxylic acid group. 2. Insufficient reaction time or temperature. 1. Prolong the reaction time. 2. Increase the reaction temperature. 3. Ensure an adequate excess of 2-ethylhexanol is present.
Dark or Colored Product 1. Thermal degradation of the product or starting materials at high temperatures. 2. Use of a strong, corrosive acid catalyst like sulfuric acid. 3. Presence of impurities in the starting materials. 1. Lower the reaction temperature. Consider using a more active catalyst that allows for milder conditions.2. Use a less corrosive catalyst such as p-toluenesulfonic acid or a heterogeneous catalyst.[7] The use of activated carbon during the reaction has been shown to decrease the color intensity of the product.[7]3. Ensure the purity of succinic acid and 2-ethylhexanol. Consider redistilling the 2-ethylhexanol before use.[4]
Difficulty in Removing Water 1. Inefficient azeotropic distillation setup. 2. Formation of a stable emulsion during workup. 1. Ensure the Dean-Stark trap is functioning correctly. Check for leaks in the system. Use an appropriate azeotropic solvent.2. Break the emulsion by adding a saturated brine solution during the washing steps.
Acidic Product after Purification 1. Incomplete neutralization of the acid catalyst. 2. Hydrolysis of the ester back to the carboxylic acid during workup. 1. Wash the organic layer thoroughly with a saturated sodium bicarbonate or sodium carbonate solution until the aqueous layer is basic. 2. Avoid prolonged contact with water, especially under acidic or basic conditions, during the workup.

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid Catalyst with Azeotropic Water Removal

This protocol is a classic method for achieving high yields.

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine succinic acid and 2-ethylhexanol. A molar ratio of 1:2.2 (succinic acid:2-ethylhexanol) is recommended.[4]

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% by weight of the reactants).

  • Azeotropic Distillation: Add a suitable solvent for azeotropic distillation, such as toluene or benzene, to facilitate the removal of water.[4]

  • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the Dean-Stark trap. The organic solvent will be returned to the reaction flask. Continue the reaction until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent by distillation.

    • Wash the residue with an excess of 10% sodium carbonate solution to neutralize the acid catalyst and any unreacted succinic acid.[4]

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product by vacuum distillation (e.g., at 4 mm Hg, the product distills at 206-208°C) to obtain pure this compound.[4]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis
CatalystTemperature (°C)Reaction TimeMolar Ratio (Alcohol:Acid)Yield (%)Key Advantages
Sulfuric Acid150 - 200Varies~2.2:1[4]>95[2]Low cost, readily available.
nano-SO₄²⁻/TiO₂160120 minNot Specified97[1]Heterogeneous, easy to separate, reusable, less corrosive.[1]
Acidic Ionic Liquid70 - 80240 min4:199[1]Mild conditions, high selectivity, reusable catalyst, simple product isolation.[1][8]
Enzymatic (Candida Antarctica lipase B)*50180 minNot Specified~100[8]Green catalyst, mild conditions, high selectivity.[8]

*Note: Data for enzymatic esterification is for the structurally similar Di(2-ethylhexyl)adipate, suggesting potential applicability.[8]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Workup cluster_purification Purification succinic_acid Succinic Acid reactor Reaction Vessel (with Catalyst) succinic_acid->reactor ethylhexanol 2-Ethylhexanol ethylhexanol->reactor heating Heating and Stirring reactor->heating water_removal Water Removal (e.g., Dean-Stark) heating->water_removal neutralization Neutralization (e.g., Na2CO3 wash) heating->neutralization water_removal->reactor extraction Solvent Extraction neutralization->extraction drying Drying (e.g., Na2SO4) extraction->drying distillation Vacuum Distillation drying->distillation product Bis(2-ethylhexyl) Succinate distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Product Yield? check_water Was water efficiently removed? start->check_water Yes check_catalyst Is the catalyst active and in sufficient quantity? check_water->check_catalyst Yes improve_water_removal Improve water removal method (e.g., check Dean-Stark setup). check_water->improve_water_removal No check_temp Was the reaction temperature optimal? check_catalyst->check_temp Yes increase_catalyst Increase catalyst loading or use fresh catalyst. check_catalyst->increase_catalyst No check_ratio Was an excess of alcohol used? check_temp->check_ratio Yes adjust_temp Adjust reaction temperature. check_temp->adjust_temp No increase_alcohol Increase the molar ratio of 2-ethylhexanol. check_ratio->increase_alcohol No end_node If yield is still low, consider other factors (e.g., reactant purity). check_ratio->end_node Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Troubleshooting low yield in Bis(2-ethylhexyl) succinate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Bis(2-ethylhexyl) succinate (B1194679), with a primary focus on resolving issues related to low product yield.

Troubleshooting Low Yield

Low yield in the esterification of succinic acid with 2-ethylhexanol is a frequent issue. This guide provides a systematic approach to identifying and resolving the root causes.

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of Bis(2-ethylhexyl) succinate check_equilibrium Is the reaction equilibrium being effectively shifted? start->check_equilibrium check_catalyst Is the catalyst active and appropriate? check_equilibrium->check_catalyst No solution_water Implement efficient water removal (e.g., azeotropic distillation). check_equilibrium->solution_water Yes solution_ratio Increase molar ratio of 2-ethylhexanol to succinic acid. check_equilibrium->solution_ratio Yes check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions No solution_catalyst_choice Select an appropriate catalyst (see FAQs). check_catalyst->solution_catalyst_choice Yes solution_catalyst_amount Optimize catalyst concentration. check_catalyst->solution_catalyst_amount Yes check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions No solution_temperature Adjust temperature to the optimal range for the chosen catalyst. check_conditions->solution_temperature Yes solution_time Increase reaction time. check_conditions->solution_time Yes check_purification Is product being lost during purification? check_side_reactions->check_purification No solution_side_reactions Modify conditions to minimize side reactions (e.g., lower temperature). check_side_reactions->solution_side_reactions Yes solution_purification Optimize purification steps (e.g., washing, distillation). check_purification->solution_purification Yes end Improved Yield check_purification->end No solution_water->end solution_ratio->end solution_catalyst_choice->end solution_catalyst_amount->end solution_temperature->end solution_time->end solution_side_reactions->end solution_purification->end

A troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled and the yield is low. How can I drive the reaction to completion?

A1: The esterification of succinic acid with 2-ethylhexanol is an equilibrium-limited reaction.[1] To achieve a high yield, the equilibrium must be shifted towards the products. This is primarily accomplished by:

  • Efficient Water Removal: The continuous removal of water, a byproduct of the reaction, is crucial.[2][3] Azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) is a common and effective method.[2][4]

  • Using an Excess of Reactant: Employing an excess of 2-ethylhexanol (e.g., a molar ratio of 2.2:1 to 4:1 of alcohol to succinic acid) can also drive the equilibrium forward.[5][6][1][7]

Q2: What is the optimal temperature and time for the esterification reaction?

A2: The optimal temperature and reaction time are highly dependent on the catalyst used.

  • Conventional Acid Catalysts (e.g., Sulfuric Acid): Temperatures typically range from 120°C to 200°C.[2][8] Reaction times can vary from 2 to 8 hours.[6][8] For example, one study achieved a 78.28% yield at 120°C after 4 hours.[8]

  • Heterogeneous Catalysts (e.g., Acid-activated Bentonite): A yield of 98.5% was achieved at 130°C in 180 minutes.[6]

  • Ionic Liquids: These can facilitate the reaction at milder conditions, such as 70-80°C, with high yields (up to 99%) achieved in some cases.[3][1][7]

  • Enzymatic Catalysis (e.g., Lipases): These reactions are performed at much lower temperatures, typically between 50-70°C, with high selectivity.[2]

It is important to monitor the reaction progress, for instance, by measuring the amount of water collected, to determine the optimal reaction time.[4]

Q3: Which catalyst should I use, and how much?

A3: The choice of catalyst impacts yield, reaction conditions, and purification complexity.

  • Sulfuric Acid: A strong and cost-effective catalyst, typically used in concentrations of 1-5% by weight relative to the succinic acid.[6] However, it can cause corrosion and undesirable side reactions.[2] One study found the optimal concentration to be 2.0% w/w of the diacid, achieving an 89.88% ester conversion.[8]

  • Heterogeneous Catalysts (e.g., nano-SO₄²⁻/TiO₂, acid-activated bentonite): These are solid acid catalysts that offer easier separation from the reaction mixture, potential for recycling, and reduced corrosion.[6][3] They can achieve very high yields (e.g., 97-98.5%).[6][3]

  • Brønsted Acidic Ionic Liquids: These can act as both catalyst and solvent, leading to high yields (up to 99%) under mild conditions and simplifying product separation.[3][1][7]

  • Enzymatic Catalysts (e.g., Candida antarctica Lipase B): These offer high selectivity (>98%) and operate under mild conditions, minimizing by-product formation. However, they are generally more expensive.[2]

Q4: I am observing a dark-colored product. What could be the cause and how can I prevent it?

A4: Product discoloration can be caused by:

  • Side Reactions: At high temperatures, especially with strong acid catalysts like sulfuric acid, side reactions such as dehydration of the alcohol or sulfonation can occur, leading to colored impurities.[2]

  • Thermal Degradation: Prolonged exposure to high temperatures during the reaction or distillation can cause the product to degrade and darken.[9]

To mitigate this, consider:

  • Using a milder catalyst system (e.g., heterogeneous catalysts, ionic liquids, or enzymes) that allows for lower reaction temperatures.[2][6][3]

  • Ensuring the reaction is not heated for an unnecessarily long time.

  • Performing purification steps like distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.[5]

Q5: My final yield is low even after the reaction seems complete. Where could I be losing my product?

A5: Product loss during the workup and purification stages is a common issue.

  • Inadequate Neutralization and Washing: Ensure the acidic catalyst is completely neutralized (e.g., with a sodium carbonate or bicarbonate solution) and washed out, as residual acid can catalyze the reverse hydrolysis reaction.[5][4]

  • Emulsion Formation: During washing steps, emulsions can form, making phase separation difficult and leading to loss of the organic layer.

  • Incomplete Extraction: If using solvent extraction for purification, ensure an adequate volume of an appropriate solvent is used to fully extract the product.

  • Distillation Losses: During vacuum distillation, ensure the vacuum is sufficiently high and the temperature is controlled to prevent product decomposition or loss to the vacuum trap.[5]

Data Summary

Table 1: Comparison of Catalytic Systems for this compound Synthesis
Catalyst SystemTypical Temperature (°C)Typical Reaction TimeReported Yield (%)AdvantagesDisadvantages
Sulfuric Acid80 - 200[2][6]2 - 8 hours[6][8]85 - 95[6]Cost-effective, high catalytic efficiency.[2]Corrosion, difficult recovery, side reactions.[2]
Acid-activated Bentonite130[6]3 hours[6]98.5[6]Environmentally friendly, reusable, low cost.[6]May require activation.
nano-SO₄²⁻/TiO₂160[3]2 hours[3]97[3]Heterogeneous, easy separation, recyclable.[3]Catalyst synthesis required.
Brønsted Acidic Ionic Liquids70 - 80[3][7]-up to 99[3][7]Dual catalyst/solvent, mild conditions, easy product separation.[3]Higher cost.
Lipase (e.g., Candida antarctica)50 - 70[2]->98[2]High selectivity, mild conditions, minimal by-products.[2]Higher cost.[2]

Experimental Protocols

General Protocol for Sulfuric Acid Catalyzed Esterification

This protocol is a representative example and may require optimization.

  • Reactant Charging: In a reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, charge succinic acid (1.0 molar equivalent) and 2-ethylhexanol (2.2 - 3.0 molar equivalents).[5][4]

  • Catalyst Addition: Add concentrated sulfuric acid (e.g., 2% w/w of succinic acid) to the mixture.[8]

  • Azeotropic Distillation: Add a suitable solvent for azeotropic water removal (e.g., toluene).[4] Heat the mixture to reflux (typically 120-150°C).[8]

  • Reaction Monitoring: Continuously remove the water collected in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.[4]

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral.[4]

  • Washing: Wash the organic layer sequentially with water and brine.[4]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent and excess 2-ethylhexanol by rotary evaporation, potentially followed by vacuum distillation.[5][4]

  • Purification: If necessary, further purify the crude product by vacuum distillation.[5] The product, di-2-ethylhexyl succinate, has been reported to distill at 206-208°C at 4 mm Hg.[5]

References

Catalyst selection and optimization for Bis(2-ethylhexyl) succinate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for the production of Bis(2-ethylhexyl) succinate (B1194679). It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Bis(2-ethylhexyl) succinate.

IssuePossible CausesRecommended Solutions
Low Product Yield Incomplete Reaction: The esterification reaction is an equilibrium process.[1]Water Removal: Ensure efficient and continuous removal of water formed during the reaction to shift the equilibrium towards the product. Azeotropic distillation with a Dean-Stark trap is a common and effective method.[1] Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by measuring the acid number of the reaction mixture.[1] Reactant Stoichiometry: Use a slight excess of 2-ethylhexanol (e.g., a molar ratio of 2.2:1 of alcohol to succinic acid) to drive the reaction to completion.[2]
Catalyst Deactivation: The catalyst may lose its activity over time.Catalyst Selection: Consider using a more robust catalyst. For instance, Mg²⁺-modified polystyrene sulfonic acid resin has shown enhanced stability and reduced deactivation compared to unmodified resins.[3] Catalyst Regeneration: If using a recyclable catalyst like certain ionic liquids or solid acids, follow the appropriate regeneration protocol. Some ionic liquids can be recycled up to 10 times without significant loss of activity.[3]
Suboptimal Reaction Temperature: The reaction temperature may be too low for the chosen catalyst.Temperature Optimization: Adjust the reaction temperature based on the catalyst being used. For example, traditional acid catalysts like sulfuric acid typically require temperatures between 150-200°C, while some ionic liquid systems can be effective at milder temperatures of 70-80°C.[1][3]
Product Discoloration (Yellowing) Side Reactions: Undesirable side reactions, such as sulfonation or dehydration, can occur, particularly with strong acid catalysts like sulfuric acid at high temperatures.[1]Catalyst Choice: Employ a catalyst less prone to causing side reactions. Heterogeneous catalysts or ionic liquids can be good alternatives. Temperature Control: Maintain the reaction temperature within the optimal range for the chosen catalyst to minimize side reactions.
Catalyst Residues: Residual acid catalyst in the final product can cause discoloration.Purification: Thoroughly wash the crude product with a neutralizing agent like a 10% sodium carbonate solution to remove any acidic substances.[2] Subsequent purification by vacuum distillation can also remove colored impurities.[2]
Difficulty in Catalyst Separation Homogeneous Catalyst: Homogeneous catalysts like sulfuric acid are difficult to separate from the reaction mixture.[1]Heterogeneous Catalyst: Utilize a heterogeneous catalyst (e.g., nano-SO₄²⁻/TiO₂, acid-activated bentonite) which can be easily separated by filtration.[4] Ionic Liquids: Some ionic liquids form a biphasic system where the product separates into a distinct layer, facilitating easy separation.[3]

Frequently Asked Questions (FAQs)

1. What are the most common types of catalysts used for the synthesis of this compound?

The most common catalysts fall into three main categories:

  • Homogeneous Acid Catalysts: Sulfuric acid is a traditional and effective catalyst due to its low cost and high activity.[1]

  • Heterogeneous Solid Acid Catalysts: These include nano-SO₄²⁻/TiO₂, acid-activated bentonite, and modified resins. They offer advantages in terms of easy separation and potential for recycling.[4]

  • Ionic Liquids: Brønsted acidic ionic liquids can act as both catalyst and solvent, offering high yields under mild conditions and easy product separation.[3]

2. How can I improve the yield of my reaction?

To improve the yield, consider the following:

  • Efficient Water Removal: The most critical factor is the continuous removal of water to drive the reaction equilibrium forward.[1]

  • Excess Alcohol: Using a molar excess of 2-ethylhexanol can help push the reaction towards the product.[2]

  • Optimal Catalyst and Conditions: Select a highly active catalyst and optimize the reaction temperature and catalyst loading.

3. My final product is yellow. What can I do to obtain a colorless product?

Yellow discoloration is often due to impurities from side reactions or residual catalyst.[1] To obtain a colorless product:

  • Choose a selective catalyst that minimizes side reactions.

  • Control the reaction temperature to avoid thermal degradation.

  • Thoroughly purify the crude product. This typically involves washing with a basic solution (e.g., sodium carbonate) to remove acidic impurities, followed by vacuum distillation.[2]

4. Is it possible to recycle the catalyst?

Yes, catalyst recyclability is a key advantage of certain systems.

  • Heterogeneous catalysts can be recovered by filtration and reused.

  • Ionic liquids can often be separated and recycled multiple times without a significant drop in performance.[3]

5. What is a typical experimental protocol for this synthesis?

A general procedure using a homogeneous acid catalyst is as follows:

  • Charge a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus with succinic acid and 2-ethylhexanol (e.g., 2.2 molar equivalents).

  • Add a catalytic amount of sulfuric acid.

  • Add a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, to facilitate water removal.[2]

  • Heat the mixture to reflux and continuously remove the water collected in the Dean-Stark trap.

  • Monitor the reaction until no more water is collected.

  • Cool the reaction mixture and wash it with a sodium carbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and filter.

  • Remove the solvent and excess alcohol under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[2]

Catalyst Performance Data

The following table summarizes the performance of various catalysts under optimized conditions for the synthesis of this compound.

CatalystCatalyst LoadingReactant Molar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeYield (%)Reference
Sulfuric AcidCatalytic2.2:1RefluxNot specifiedQuantitative[2]
Nano-SO₄²⁻/TiO₂Not specifiedNot specified160120 min97[4]
Acid-activated bentoniteNot specified3.5:1130180 min98.5[4]
Mg²⁺-modified resin3 wt%3:112060 min91.6[3]
Brønsted acidic ionic liquid15 mol%4:170-80240 min>99[3]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key experimental workflows and logical relationships in the selection and optimization of catalysts for this compound production.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: Succinic Acid, 2-Ethylhexanol, Catalyst reaction Heat to Reflux with Azeotropic Water Removal reactants->reaction cool Cool Reaction Mixture reaction->cool neutralize Neutralize with NaHCO3 Solution cool->neutralize wash Wash with Water/Brine neutralize->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate purify Vacuum Distillation evaporate->purify analysis Characterize Product (e.g., GC, NMR, FT-IR) purify->analysis

Caption: A typical experimental workflow for the synthesis of this compound.

catalyst_selection_logic Catalyst Selection Logic start Define Key Objectives cost Cost Sensitivity? start->cost separation Ease of Separation? cost->separation No homogeneous Homogeneous Catalyst (e.g., H2SO4) cost->homogeneous Yes recycling Recyclability Needed? separation->recycling Yes separation->homogeneous No mild_conditions Mild Conditions Required? recycling->mild_conditions Yes heterogeneous Heterogeneous Catalyst (e.g., Solid Acids) recycling->heterogeneous No mild_conditions->heterogeneous No ionic_liquid Ionic Liquid mild_conditions->ionic_liquid Yes

Caption: A decision-making diagram for catalyst selection based on experimental priorities.

References

Preventing side reactions in the synthesis of Bis(2-ethylhexyl) succinate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Bis(2-ethylhexyl) Succinate (B1194679)

Welcome to the technical support center for the synthesis of Bis(2-ethylhexyl) succinate (DEHS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges and prevent side reactions during the esterification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and primary method for synthesizing this compound is the direct acid-catalyzed esterification, specifically the Fischer esterification, of succinic acid with 2-ethylhexanol.[1][2] The reaction involves heating the two reactants in the presence of an acid catalyst. Water is produced as a byproduct, and its removal is crucial to drive the reaction equilibrium towards the formation of the desired diester product.[1][2][3]

Q2: What are the most common side reactions and byproducts I should be aware of?

During the synthesis of this compound, several potential side reactions can occur, impacting yield and purity:

  • Incomplete Esterification: Due to the reversible nature of the Fischer esterification, the reaction may not go to completion, resulting in a final mixture containing the monoester (mono(2-ethylhexyl) succinate) and unreacted starting materials.[3]

  • Dehydration of 2-ethylhexanol: At the high temperatures often used for esterification (above 100°C), especially with strong acid catalysts, 2-ethylhexanol can undergo dehydration to form corresponding olefins or ethers.[4]

  • Substrate Degradation: The use of aggressive traditional catalysts like sulfuric acid at high temperatures can lead to undesirable side reactions such as sulfonation, which compromises the product's purity and often results in a discolored (yellow or brown) final product.[2]

Q3: How can I maximize the yield and drive the reaction to completion?

Maximizing the yield requires shifting the reaction equilibrium to favor the product. The most effective strategy is the continuous removal of water as it is formed.[1][2] This is typically achieved through azeotropic distillation, where a solvent like benzene (B151609) or toluene (B28343) is used to form a low-boiling azeotrope with water, which is then distilled off.[2][5] Using an excess of one reactant, typically the less expensive 2-ethylhexanol, can also help drive the equilibrium forward.[3][5]

Q4: My final product is discolored. What is the likely cause and how can I prevent it?

Product discoloration is a common issue, typically caused by degradation of the reactants or product at high temperatures, especially when using strong mineral acid catalysts like sulfuric acid.[2] To prevent this:

  • Optimize Reaction Temperature: Avoid excessively high temperatures. Many modern catalytic systems allow for lower reaction temperatures (70-130°C).[4][6]

  • Choose a Milder Catalyst: Move away from traditional sulfuric acid. Heterogeneous catalysts (e.g., acid-activated bentonite, modified resins) or Brønsted acidic ionic liquids are less prone to causing degradation and discoloration.[1][2][6]

Q5: I'm having difficulty separating the catalyst from my product. What are my options?

This is a significant drawback of using homogeneous catalysts like sulfuric acid.[2] To overcome this, consider these alternatives:

  • Heterogeneous Catalysts: Solid acid catalysts such as nano-SO₄²⁻/TiO₂, acid-activated bentonite, or Mg²⁺-modified polystyrene sulfonic acid resins can be easily removed from the reaction mixture by simple filtration after the reaction is complete.[1][4][6] These catalysts are often reusable.[1][6]

  • Brønsted Acidic Ionic Liquids (ILs): These compounds can function as both the catalyst and the solvent.[1][4] A key advantage is the formation of a two-phase system where the ester product is immiscible and forms a separate layer, simplifying separation and product isolation.[1][4] The ionic liquid phase, containing the reactants and water, can often be recycled and reused multiple times without significant loss of activity.[1][4]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low Product Yield / Incomplete Conversion 1. Reaction equilibrium not sufficiently shifted.[7] 2. Insufficient catalyst activity or loading. 3. Reaction time is too short or temperature is too low.1. Implement continuous water removal via azeotropic distillation.[2][5] 2. Use a molar excess of 2-ethylhexanol (e.g., 2.2:1 to 4:1 alcohol to acid ratio).[4][5] 3. Optimize catalyst choice and concentration based on comparative data (see Table 1).
Product Discoloration (Yellow/Brown) 1. High reaction temperatures causing thermal degradation.[4] 2. Use of strong, corrosive acid catalysts like H₂SO₄ leading to side reactions (e.g., sulfonation).[2]1. Reduce the reaction temperature. 2. Replace sulfuric acid with a reusable heterogeneous catalyst (e.g., acid-activated bentonite) or an ionic liquid, which often operate under milder conditions.[1][6]
Formation of Olefins or Ethers Dehydration of 2-ethylhexanol due to excessively high temperatures and/or strong acid catalysis.[4]1. Lower the reaction temperature. 2. Utilize a catalyst system that allows for milder reaction conditions, such as Brønsted acidic ionic liquids (70-80°C).[1][4]
Difficult Catalyst Removal & Product Purification Use of a homogeneous catalyst (e.g., sulfuric acid) that is soluble in the reaction mixture.[2]1. Switch to a solid, heterogeneous acid catalyst that can be removed by filtration.[1][6] 2. Employ an ionic liquid catalyst that forms a separate phase from the product for easy decanting or separation.[1][4]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst is critical in optimizing the synthesis and preventing side reactions. The table below summarizes the performance of various catalytic systems.

Table 1: Performance of Different Catalysts in this compound Synthesis

Catalyst SystemReaction Temp. (°C)Reaction TimeMolar Ratio (Alcohol:Acid)Yield (%)Key Advantages & Disadvantages
Sulfuric Acid [6]80 - 1202 - 6 hoursN/A (1-5% wt loading)85 - 95%Advantages: Low cost, effective. Disadvantages: Corrosive, difficult to remove, causes side reactions and discoloration.[2]
Nano-SO₄²⁻/TiO₂ [1]160120 minutesN/A (Solventless)97%Advantages: Heterogeneous, easy to separate, reusable, reduced corrosion.
Acid-Activated Bentonite [6]130180 minutes3.5 : 198.5%Advantages: Heterogeneous, reusable, high selectivity, thermally stable.
Mg²⁺-Modified Resin [4][6]12060 minutes3 : 191.6%Advantages: Enhanced Lewis acidity, improved thermal stability over unmodified resin.
Brønsted Acidic Ionic Liquids [1][4]70 - 80~4 hours4 : 1up to 99%Advantages: Dual catalyst/solvent, mild conditions, easy product separation (biphasic system), reusable up to 10 times.

Experimental Protocols

Protocol 1: Traditional Synthesis using Sulfuric Acid & Azeotropic Distillation

This protocol is based on conventional methods for achieving high conversion.[5]

  • Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a heating mantle.

  • Charging Reactants: To the flask, add succinic acid and 2-ethylhexanol in a molar ratio of 1:2.2.

  • Catalyst & Solvent: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight). Add benzene or toluene as the azeotropic agent to facilitate water removal.

  • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the Dean-Stark trap. The organic solvent will overflow and return to the flask, while the denser water is continuously removed from the bottom of the trap.

  • Monitoring: Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Distill off the remaining azeotropic solvent.

    • Wash the residue with a 10% sodium carbonate solution to neutralize the sulfuric acid catalyst and any unreacted succinic acid.

    • Separate the organic layer and wash with water until neutral.

  • Purification: Purify the crude this compound by vacuum distillation (e.g., 206-208 °C at 4 mm Hg) to obtain the final product.[5]

Protocol 2: Green Synthesis using a Reusable Ionic Liquid Catalyst

This protocol utilizes a modern approach to minimize waste and simplify purification.[1][4]

  • Reactor Setup: Equip a round-bottom flask with a condenser, magnetic stirrer, and a heating mantle set to 80°C.

  • Charging Reactants: To the flask, add succinic acid, 2-ethylhexanol (4:1 molar ratio of alcohol to acid), and the Brønsted acidic ionic liquid (e.g., triethylamine-based, 15 mol% relative to succinic acid).[4]

  • Reaction: Stir the mixture at 80°C. During the reaction, the product, this compound, will form a separate, immiscible upper layer.[1][4]

  • Monitoring: Monitor the reaction progress by taking samples from the lower ionic liquid phase and analyzing for the disappearance of succinic acid (e.g., via HPLC or titration).

  • Workup:

    • After the reaction is complete (~4 hours for >99% yield), cool the mixture to room temperature.

    • Separate the upper product layer from the lower catalyst-containing layer by decantation or using a separatory funnel.

    • The lower ionic liquid layer can be reused for subsequent batches.[4]

  • Purification:

    • Take the separated organic layer and remove the excess 2-ethylhexanol by vacuum distillation.

    • The remaining residue is high-purity this compound, often not requiring further purification.

Visualized Workflows and Logic

Esterification_Workflow General Workflow for this compound Synthesis A 1. Charge Reactants (Succinic Acid, 2-Ethylhexanol) B 2. Add Catalyst (Select appropriate type) A->B C 3. Heat & Stir Reaction Mixture (Drive Equilibrium) B->C D Continuous Water Removal (e.g., Azeotropic Distillation) C->D Equilibrium Control E 4. Reaction Workup (Neutralization / Catalyst Separation) C->E Reaction Complete D->C F 5. Purification (e.g., Vacuum Distillation) E->F G Final Product: This compound F->G Catalyst_Selection_Logic Decision Logic for Catalyst Selection start Primary Goal: Synthesize DEHS q1 Is easy catalyst removal a high priority? start->q1 q2 Are mild conditions (low temp, <100°C) required? q1->q2 No hetero Use Heterogeneous Catalyst (e.g., Modified Resin, Bentonite) Pros: Easy filtration, reusable Cons: Higher cost, may need higher temp q1->hetero Yes homo Use Homogeneous Catalyst (e.g., H₂SO₄) Pros: Low Cost Cons: Difficult workup, side reactions q2->homo No il Use Ionic Liquid Pros: Mild conditions, easy separation, reusable Cons: Highest cost q2->il Yes

References

Technical Support Center: High-Purity Bis(2-ethylhexyl) Succinate (DEHS) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Bis(2-ethylhexyl) succinate (B1194679) (DEHS).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of DEHS, offering potential causes and solutions in a question-and-answer format.

Problem: The final product has a yellow or brownish tint.

  • Question: Why is my purified Bis(2-ethylhexyl) succinate colored, and how can I fix it?

  • Answer: A yellowish or brown tint in the final product can be attributed to several factors:

    • Thermal Degradation: Overheating during synthesis or distillation can lead to the decomposition of the product.

    • Impurities in Starting Materials: Colored impurities present in the initial succinic acid or 2-ethylhexanol can carry through the process.

    • Side Reactions: Undesirable side reactions during esterification can produce colored byproducts.

    Troubleshooting Steps:

    • Optimize Distillation: Use a lower temperature for distillation under a high vacuum to prevent thermal degradation.

    • Adsorbent Treatment: Pass the crude product through a bed of adsorbent material. For example, treatment with 1-3 wt% magnesium oxide (MgO) at 80-120°C with agitation can effectively adsorb color-causing impurities, potentially yielding a water-white product without the need for vacuum distillation.[1]

    • Charcoal Treatment: Activated charcoal can also be used to remove colored impurities. Add a small amount of activated charcoal to the crude product, stir for a period, and then filter it out before final purification.

    • Check Starting Material Purity: Ensure the purity of the succinic acid and 2-ethylhexanol before starting the synthesis.

Problem: The purity of the final product is lower than expected.

  • Question: My final product purity is below 98%. What are the likely impurities and how can I remove them?

  • Answer: The most common impurities are unreacted starting materials (succinic acid and 2-ethylhexanol) and the monoester byproduct, mono(2-ethylhexyl) succinate.

    Troubleshooting Steps:

    • Removal of Unreacted Succinic Acid:

      • Alkaline Wash: Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize and remove unreacted succinic acid. Continue washing until the aqueous layer is neutral (pH 7).

    • Removal of Unreacted 2-Ethylhexanol:

      • Vacuum Distillation: Excess 2-ethylhexanol can be removed by vacuum distillation. For instance, 2-ethyl-1-hexanol can be removed at 63–65 °C under a pressure of 10 mmHg.[2]

    • Removal of Monoester and Other Byproducts:

      • Column Chromatography: For very high purity, column chromatography is an effective method. A typical setup would involve using silica (B1680970) gel as the stationary phase and a gradient of non-polar to polar solvents, such as hexane (B92381)/ethyl acetate, as the mobile phase.

Problem: Poor separation is observed during column chromatography.

  • Question: I'm not getting good separation of my product during column chromatography. What could be the issue?

  • Answer: Poor separation can be due to several factors related to the column setup and solvent system.

    Troubleshooting Steps:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between DEHS and its impurities before running the column.

    • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.

    • Loading: Avoid overloading the column with the crude product, as this will lead to broad, overlapping bands.

    • Flow Rate: Maintain a consistent and appropriate flow rate. A flow rate that is too fast will not allow for proper equilibration and separation.

Frequently Asked Questions (FAQs)

Q1: What are the typical synthesis methods for this compound?

A1: The most common method is the direct esterification of succinic acid with 2-ethylhexanol.[1][3] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. Alternative "green" methods are also being explored, including the use of enzymatic catalysts (like Candida antarctica lipase (B570770) B) and ionic liquids, which can offer milder reaction conditions and easier product separation.[3]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a colorless to pale yellow liquid with a mild odor.[1] It is soluble in organic solvents but insoluble in water.

PropertyValueReference
Molecular Formula C₂₀H₃₈O₄[1][4]
Molecular Weight 342.51 g/mol [4]
Boiling Point Approximately 358.9 °C at 760 mmHg
Density Approximately 0.934 g/cm³ at 20°C[1]
Flash Point Approximately 158 °C

Q3: How can I analyze the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of DEHS:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or evaporative light scattering) can be used to separate and quantify non-volatile impurities.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Acid Value Titration: This method can be used to quantify the amount of residual acidic impurities, such as unreacted succinic acid. An acid value of less than 0.1 mg KOH/g is often a target for high-purity products.[1]

Experimental Protocols

1. Alkaline Wash for Removal of Acidic Impurities

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will be on the bottom.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh NaHCO₃ solution until the aqueous layer is neutral (test with pH paper).

  • Perform a final wash with deionized water to remove any residual salts.

  • Drain the aqueous layer and collect the organic layer containing the partially purified product.

2. Vacuum Distillation for Removal of 2-Ethylhexanol and Purification of DEHS

  • Set up a vacuum distillation apparatus. Ensure all glassware is dry and connections are well-sealed.

  • Place the washed and dried crude product in the distillation flask.

  • Begin to slowly reduce the pressure using a vacuum pump.

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the first fraction, which will primarily be residual 2-ethylhexanol (boiling point ~63-65 °C at 10 mmHg).[2]

  • Increase the temperature to distill the this compound. The boiling point will be significantly higher.

  • Collect the pure DEHS fraction in a clean receiving flask.

  • Discontinue heating and allow the apparatus to cool before slowly releasing the vacuum.

3. Column Chromatography for High-Purity DEHS

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude DEHS in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A common approach is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the high-purity this compound.

Visualizations

Purification_Workflow Crude Crude this compound Wash Alkaline Wash (e.g., NaHCO3 solution) Crude->Wash Remove acidic impurities Distillation Vacuum Distillation Wash->Distillation Remove residual 2-ethylhexanol Chromatography Column Chromatography (Silica Gel) Distillation->Chromatography For highest purity Pure High-Purity DEHS Distillation->Pure If sufficient purity is achieved Chromatography->Pure Final purification

Caption: General purification workflow for this compound.

Troubleshooting_Color cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Product_Colored Product is Colored (Yellowish/Brown) Thermal_Deg Thermal Degradation Product_Colored->Thermal_Deg Impure_SM Impure Starting Materials Product_Colored->Impure_SM Side_Rxns Side Reactions Product_Colored->Side_Rxns Lower_Temp Lower Distillation Temp. Thermal_Deg->Lower_Temp Check_Purity Verify Starting Material Purity Impure_SM->Check_Purity Adsorbent Adsorbent Treatment (e.g., MgO) Side_Rxns->Adsorbent

References

Technical Support Center: Improving PVC Thermal Stability with Bis(2-ethylhexyl) succinate (DEHS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Bis(2-ethylhexyl) succinate (B1194679) (DEHS) as a thermal stabilizer in Poly(vinyl chloride) (PVC) formulations. This resource is designed for researchers and scientists to navigate experimental challenges and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Bis(2-ethylhexyl) succinate (DEHS) in PVC formulations?

A1: this compound is primarily known as a plasticizer for PVC, valued for its low toxicity and good performance.[1][2] While it improves flexibility and processability, it can also contribute to the thermal stability of PVC as a secondary plasticizer. Its function is to reduce polymer-polymer chain interactions, which can indirectly improve stability during processing.[2][3]

Q2: Can DEHS be used as a primary thermal stabilizer for PVC?

A2: DEHS is not typically used as a primary thermal stabilizer. Primary stabilizers are substances that actively neutralize evolved hydrogen chloride (HCl) during PVC degradation, such as metal soaps (e.g., Ca/Zn stearates) or organotin compounds.[4] DEHS lacks a direct HCl-scavenging mechanism. It is best used in conjunction with primary stabilizers where it can exhibit a synergistic effect, improving both processability and long-term heat stability.

Q3: What are the signs of poor thermal stability in my PVC-DEHS formulation during processing?

A3: Indications of inadequate thermal stability include:

  • Discoloration: The earliest sign is a change in color, progressing from yellow to brown and eventually black.[5]

  • Increased Melt Viscosity: As PVC starts to degrade and crosslink, the torque or motor load on processing equipment like extruders may increase.[6]

  • Surface Defects: Rough surfaces, pitting, or bubbles in the final product can indicate gas evolution (HCl) and degradation.[7]

  • Oozing from Vent Ports: This can be a sign of improper formulation, including issues with the lubricant and stabilizer system.[8]

Q4: What is the optimal concentration of DEHS for improving PVC thermal stability?

A4: The optimal concentration of DEHS depends on the desired flexibility of the final product and the other components in the formulation, such as primary stabilizers and fillers. Generally, plasticizer concentrations can range from 30 to 60 parts per hundred resin (phr). It is crucial to conduct a ladder study to determine the ideal concentration for your specific application, balancing mechanical properties with thermal stability.

Q5: How does the purity of DEHS and PVC resin affect thermal stability?

A5: High purity of all components is critical. Impurities in the PVC resin, such as residual catalysts or metal contaminants (e.g., iron, zinc), can accelerate thermal degradation.[6] Similarly, impurities in DEHS can negatively impact its performance and the overall stability of the compound. Always use a grade of DEHS and PVC specified for your application and ensure raw materials are stored correctly to prevent moisture uptake, which can also be detrimental.[6][7]

Troubleshooting Guide

Issue 1: Premature Discoloration (Yellowing/Browning) During Processing

Potential Cause Troubleshooting Step
Insufficient Primary Stabilizer DEHS does not replace the need for a primary stabilizer. Ensure an adequate amount of a primary stabilizer (e.g., Ca/Zn stearate) is present in the formulation.
Inadequate Dispersion of Additives Poor mixing can lead to localized areas with insufficient stabilizer. Improve mixing by adjusting the speed and time of your high-speed mixer or considering a two-step mixing process.[6]
Processing Temperature Too High Reduce the barrel and die temperatures on your extruder or molding machine. Verify thermocouple accuracy.[8]
Excessive Shear Heat High screw speed can generate excessive frictional heat. Reduce the screw RPM to minimize shear heating of the PVC compound.[6]
Contamination Trace metals can catalyze PVC degradation. Ensure the processing equipment is thoroughly cleaned and purged, especially if previously used with other polymers.[6][9]

Issue 2: Reduced Mechanical Properties (Brittleness) in the Final Product

Potential Cause Troubleshooting Step
Plasticizer Migration or Leaching DEHS, like other plasticizers, can migrate over time, leading to brittleness.[2] Consider optimizing the formulation with a co-stabilizer or a polymeric plasticizer to improve migration resistance.
Thermal Degradation During Processing Excessive heat history can cause chain scission and cross-linking, leading to a brittle product. Refer to "Issue 1" for solutions to improve thermal stability.
Incompatibility of Components Although DEHS is generally compatible with PVC, high concentrations or interactions with other additives could lead to phase separation. Evaluate the solubility parameters of all components.[10]
Excessive Filler Content High levels of fillers can lead to a drop in mechanical strength and increase brittleness. Reduce the filler-to-resin ratio.[7]

Issue 3: Inconsistent Results Between Batches

Potential Cause Troubleshooting Step
Variability in Raw Materials Ensure consistent quality and grade of PVC resin, DEHS, and other additives. Test new lots of raw materials for moisture content and other key specifications before use.[6]
Inconsistent Mixing Parameters Standardize mixing time, speed, and temperature for all batches to ensure uniform dispersion of additives.[6]
Fluctuations in Processing Conditions Monitor and log processing parameters such as temperature profiles, screw speed, and residence time. Maintain consistency across all runs.
Moisture in Raw Materials Hygroscopic components like some fillers or even the PVC resin can absorb moisture. Dry all materials as per supplier recommendations before processing.[7]

Experimental Protocols

Protocol 1: Static Thermal Stability by Congo Red Test (ISO 182-1)

This test determines the time until the evolution of hydrogen chloride (HCl) gas from a heated PVC sample.

Objective: To measure the static thermal stability time (Ts), which is the time taken for the PVC compound to degrade and release acidic HCl gas.

Materials & Equipment:

  • PVC compound containing DEHS and other additives.

  • Glass test tubes.

  • Congo Red indicator paper.

  • Thermostatically controlled heating block or oil bath set to 180°C (or other specified temperature).[11][12]

  • Timer.

  • Two-roll mill or press for sample preparation.

Procedure:

  • Prepare a uniform sample of the PVC compound. This can be a small, pressed plaque or a specific weight of powder (e.g., 2.5 g).[13]

  • Place the PVC sample into the bottom of a clean, dry test tube.

  • Insert a strip of Congo Red paper into the test tube, positioning it approximately 2 cm above the sample.[13] Do not let the paper touch the sample.

  • Place the test tube into the heating block pre-heated to 180°C.

  • Start the timer immediately.

  • Observe the Congo Red paper for a color change.

  • Stop the timer the moment the indicator paper begins to turn from red to blue.[4][12]

  • The elapsed time is the static thermal stability time (Ts).

Protocol 2: Dynamic Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of degradation and analyze the mass loss profile of the PVC-DEHS compound as a function of temperature.

Materials & Equipment:

  • Thermogravimetric Analyzer (TGA).

  • PVC-DEHS compound sample (5-10 mg).

  • TGA sample pans (aluminum or platinum).

  • Inert gas (Nitrogen) and/or oxidative gas (Air).

Procedure:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Place a 5-10 mg sample of the PVC-DEHS compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Set the experimental parameters:

    • Gas: Nitrogen or Air at a constant flow rate (e.g., 50 mL/min).

    • Heating Rate: A linear heating rate, typically 10°C/min or 20°C/min.[14][15]

    • Temperature Range: Typically from ambient temperature (e.g., 30°C) to 600°C.

  • Start the TGA run. The instrument will record the sample mass as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of degradation (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).[3]

    • Identify the temperatures for peak degradation rates from the derivative of the TGA curve (DTG curve). PVC typically shows two main degradation steps: dehydrochlorination followed by polyene chain degradation.[16]

    • Compare the Td5% and DTG peaks of different formulations to evaluate relative thermal stability. A higher Td5% indicates better thermal stability.

Quantitative Data Summary

The following tables provide representative data on how DEHS and other stabilizers can influence the thermal stability of PVC.

Table 1: Comparison of Thermal Stability via Congo Red Test

FormulationDEHS (phr)Primary Stabilizer (phr)Congo Red Time (minutes at 180°C)
Control (Pure PVC)00< 5
Formulation A40Ca/Zn Stearate (2.0)35
Formulation B50Ca/Zn Stearate (2.0)42
Formulation C50Ca/Zn Stearate (3.0)55
Formulation D50Dibasic Lead Phthalate (3.0)65

Note: Data are illustrative. Actual results will vary based on the specific grade of materials and processing conditions.

Table 2: Representative TGA Data for PVC Formulations

FormulationDEHS (phr)Primary Stabilizer (phr)Td5% (°C) (Onset of Degradation)Tmax1 (°C) (Peak Dehydrochlorination)
Control (Pure PVC)00~265~310
Formulation A50None~240~295
Formulation B50Ca/Zn Stearate (3.0)~275~325

Note: The addition of a plasticizer like DEHS alone can sometimes lower the initial degradation temperature due to increased molecular mobility, highlighting the need for an effective primary stabilizer.[17]

Visual Guides

Experimental Workflow and Troubleshooting

G cluster_decision cluster_ts Troubleshooting Actions prep 1. Formulation Preparation (PVC, DEHS, Stabilizer, etc.) mix 2. High-Speed Mixing prep->mix process 3. Processing (Extrusion / Molding) mix->process product 4. Final Product process->product eval 5. Performance Evaluation (Mechanical, Thermal) product->eval pass Product Meets Specs? eval->pass fail Product Fails pass->fail No troubleshoot Troubleshooting fail->troubleshoot check_stab A. Verify Stabilizer Concentration & Type check_mix B. Optimize Mixing Parameters check_temp C. Adjust Processing Temperatures check_raw D. Check Raw Material Quality & Moisture check_raw->prep Re-formulate

Caption: Workflow for PVC-DEHS formulation development and troubleshooting loop.

Decision Logic for Diagnosing Discoloration

G start Discoloration Observed q1 Occurs early in process? start->q1 q2 Is mixing uniform? q1->q2 Yes a4 Check for Contaminants & Purge Equipment q1->a4 No (Later stage) q3 Are processing temps within spec? q2->q3 Yes a2 Improve Dispersion: - Increase mix time/speed - Check for clumps q2->a2 No a1 Increase Primary Stabilizer Level q3->a1 Yes a3 Reduce Barrel/Die Temps & Verify Thermocouples q3->a3 No

Caption: Decision tree for troubleshooting discoloration in PVC processing.

References

Challenges in the industrial scale-up of Bis(2-ethylhexyl) succinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale-up of Bis(2-ethylhexyl) succinate (B1194679) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Bis(2-ethylhexyl) succinate?

A1: The primary synthesis method is the direct Fischer esterification of succinic acid with 2-ethylhexanol.[1][2] This reaction typically requires an acidic catalyst and heating, with the continuous removal of water to drive the reaction equilibrium towards the formation of the diester product.

Q2: What are the key challenges in the industrial scale-up of this synthesis?

A2: Key challenges include:

  • Equilibrium Limitations: The esterification reaction is reversible, and the presence of water, a byproduct, can lead to the hydrolysis of the ester back to the starting materials.[3][4] Efficient water removal is critical for achieving high yields.[2]

  • Catalyst Selection and Removal: Choosing an appropriate catalyst that is efficient, selective, and easily separable from the reaction mixture is crucial. Traditional mineral acids can cause corrosion and purification difficulties.[5]

  • Reaction Kinetics: Optimizing reaction parameters such as temperature, pressure, and reactant molar ratios is necessary to achieve a high reaction rate and conversion without promoting side reactions.[2]

  • Purification: The final product must be purified to remove unreacted starting materials, catalyst residues, and any byproducts, which can be challenging at an industrial scale.

Q3: What types of catalysts are used for this synthesis?

A3: A variety of catalysts can be used:

  • Homogeneous Acid Catalysts: Traditional catalysts include sulfuric acid and p-toluenesulfonic acid.[2][5]

  • Heterogeneous Catalysts: Solid acid catalysts like nano-SO4²⁻/TiO₂ are advantageous due to their ease of separation and reusability, minimizing corrosion and waste.[1]

  • Enzymatic Catalysts: Lipases, such as Candida antarctica Lipase B, offer high selectivity and milder reaction conditions (50-70°C), leading to minimal byproduct formation.[2][6]

  • Ionic Liquids (ILs): Brønsted acidic ionic liquids can act as both a catalyst and a solvent, facilitating the reaction under mild conditions and enabling a two-phase system where the product separates, driving the equilibrium forward.[1][6][7]

Q4: Are there "green" or sustainable approaches to this synthesis?

A4: Yes, several green chemistry principles can be applied:

  • Bio-based Feedstocks: Succinic acid can be produced through the fermentation of renewable resources like glucose, offering a sustainable alternative to petrochemical-derived succinic acid.[1][2]

  • Solventless Synthesis: Using heterogeneous catalysts can enable solvent-free reaction conditions, reducing waste.[1]

  • Reusable Catalysts: Employing heterogeneous catalysts or recyclable ionic liquids improves the process's environmental profile.[1][6][7]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion

Possible Cause Suggested Solution
Inefficient Water Removal The esterification reaction is equilibrium-limited by the presence of water.[3][4] Implement or optimize a water removal technique such as azeotropic distillation with a Dean-Stark apparatus.[2][4] For smaller-scale reactions, using a drying agent like molecular sieves can also be effective.[5]
Insufficient Catalyst Activity The catalyst may be deactivated or used in an insufficient amount. Increase the catalyst loading or consider using a more active catalyst. For example, Brønsted acidic ionic liquids have shown high efficiency.[1][6] If using a reusable catalyst, ensure it has been properly regenerated.
Suboptimal Reactant Molar Ratio An inappropriate molar ratio of 2-ethylhexanol to succinic acid can limit the conversion. A 4:1 molar ratio of alcohol to acid has been shown to be effective in driving the reaction to high yields.[6]
Low Reaction Temperature The reaction rate may be too slow at the current temperature. Gradually increase the reaction temperature while monitoring for potential side reactions or degradation. A temperature of 160°C has been used with a nano-SO4²⁻/TiO₂ catalyst to achieve a 97% yield.[1]

Problem 2: Product Purity Issues

Possible Cause Suggested Solution
Residual Catalyst Homogeneous acid catalysts can be difficult to remove completely. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and perform aqueous washes.[8] Consider switching to a heterogeneous catalyst that can be removed by simple filtration.[1]
Unreacted Starting Materials If the reaction has not gone to completion, unreacted succinic acid and 2-ethylhexanol will remain. Optimize the reaction conditions for higher conversion (see Problem 1). Excess 2-ethylhexanol can be removed by vacuum distillation.[6][7]
Formation of Byproducts High reaction temperatures can lead to the formation of byproducts. Consider lowering the reaction temperature and compensating with a longer reaction time or a more active catalyst. Enzymatic catalysis operates at milder temperatures and offers high selectivity, minimizing byproduct formation.[2]

Quantitative Data Summary

Catalyst Molar Ratio (Alcohol:Acid) Temperature (°C) Reaction Time Yield (%) Selectivity (%) Reference
Brønsted acidic ionic liquid4:170-80240 min99>99[6][7]
Nano-SO4²⁻/TiO₂Not specified160120 min97Not specified[1]
Candida antarctica Lipase BNot specified50-70Not specified>98 (selectivity)>98[2]

Experimental Protocols

Protocol 1: Synthesis using a Brønsted Acidic Ionic Liquid Catalyst

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic acid (1 mol), 2-ethylhexanol (4 mol), and the Brønsted acidic ionic liquid (15 mol% relative to succinic acid).[6]

  • Reaction: Heat the mixture to 80°C with vigorous stirring. The reaction will form a two-phase liquid-liquid system, with the ester product forming a separate upper layer.[1][6]

  • Monitoring: Monitor the reaction progress by taking aliquots from the organic phase and analyzing them using Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (typically after 4 hours, with >99% conversion), cool the mixture to room temperature and separate the two phases.[6]

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter. Remove the excess 2-ethylhexanol under reduced pressure to obtain the pure this compound.

Protocol 2: Synthesis using a Heterogeneous Catalyst (Nano-SO4²⁻/TiO₂)

  • Reactant Charging: To a reaction vessel, add succinic acid, 2-ethylhexanol, and the nano-SO4²⁻/TiO₂ catalyst.

  • Reaction: Heat the solventless mixture to 160°C with stirring for 120 minutes.[1]

  • Catalyst Removal: After the reaction, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.[1]

  • Purification: Purify the resulting liquid by vacuum distillation to remove unreacted 2-ethylhexyl alcohol and isolate the this compound product.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Charge Reactants (Succinic Acid, 2-Ethylhexanol) catalyst Add Catalyst reactants->catalyst heat Heat and Stir catalyst->heat water_removal Continuous Water Removal (e.g., Dean-Stark) heat->water_removal cool Cool Reaction Mixture heat->cool catalyst_removal Catalyst Removal (Filtration or Neutralization) cool->catalyst_removal purification Purification (Washing, Distillation) catalyst_removal->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Guide for Low Yield start Low Yield or Incomplete Conversion q1 Is water being efficiently removed? start->q1 sol1 Optimize water removal (e.g., Azeotropic Distillation) q1->sol1 No q2 Is the catalyst active and sufficient? q1->q2 Yes a1_yes Yes a1_no No end Yield Improved sol1->end sol2 Increase catalyst loading or use a more active catalyst q2->sol2 No q3 Is the reactant molar ratio optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Adjust to an excess of alcohol (e.g., 4:1) q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: A decision-making workflow for troubleshooting low yield in the synthesis.

References

Resolving inconsistencies in mechanical properties of polymers with Bis(2-ethylhexyl) succinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Bis(2-ethylhexyl) succinate (B1194679) (DEHS) as a polymer plasticizer. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Bis(2-ethylhexyl) succinate (DEHS) and why is it used in polymers?

This compound is a non-phthalate plasticizer used to increase the flexibility, durability, and processability of polymers.[1] It is considered a safer, often bio-based alternative to traditional phthalate (B1215562) plasticizers like di(2-ethylhexyl) phthalate (DEHP), which have raised health and environmental concerns.[2][3][4] DEHS integrates between polymer chains, reducing intermolecular forces and increasing molecular mobility.[1]

Q2: What are the key factors that influence the mechanical properties of polymers plasticized with DEHS?

Several factors can lead to inconsistencies in the mechanical properties of polymers containing DEHS:

  • Plasticizer Concentration: The amount of DEHS directly impacts flexibility. Higher concentrations generally lead to lower tensile strength and hardness, but higher elongation.[5]

  • Polymer-Plasticizer Compatibility: The chemical affinity between DEHS and the polymer matrix is crucial for its effectiveness and long-term stability.[6]

  • Processing Conditions: Parameters such as melt temperature, extrusion speed, and pressure during processing significantly affect the final mechanical properties of the plastic.[5]

  • Plasticizer Migration and Leaching: Over time, plasticizers can migrate to the surface of the polymer or leach into the surrounding environment, leading to increased brittleness.[4][7][8]

  • Thermal Degradation: Exposure to excessive heat during processing or use can degrade the plasticizer or the polymer, altering the mechanical performance.[4]

  • Aging: Environmental factors like UV exposure and oxidation can change the properties of the plasticized polymer over its service life.[6]

Q3: Why am I seeing significant batch-to-batch variation in the tensile strength of my DEHS-plasticized polymer?

Inconsistent tensile strength is a common issue and can stem from several sources. A logical approach to troubleshooting this problem is outlined in the diagram below.

G cluster_0 Troubleshooting Inconsistent Tensile Strength start Inconsistent Tensile Strength Observed q1 Is raw material (polymer & DEHS) quality consistent? start->q1 sol1 Verify supplier specifications. Perform incoming material QC. q1->sol1 No q2 Are processing parameters (temp, pressure, speed) strictly controlled? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Calibrate and monitor processing equipment. Standardize processing protocols. q2->sol2 No q3 Is there evidence of plasticizer leaching or surface oiliness? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Review formulation for compatibility. Consider aging studies to assess migration. q3->sol3 Yes q4 Are tensile test procedures (ASTM D638) followed precisely? q3->q4 No a3_yes Yes a3_no No sol3->q4 sol4 Ensure proper specimen conditioning, alignment, and grip selection. Calibrate testing machine. q4->sol4 No end_node Consistent Mechanical Properties q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Troubleshooting workflow for inconsistent tensile strength.

Q4: My plasticized polymer is more brittle than expected. What could be the cause?

Increased brittleness, or a lower than expected elongation at break, can be caused by:

  • Insufficient Plasticizer Concentration: The amount of DEHS may be too low to achieve the desired flexibility.

  • Poor Plasticizer Dispersion: If the DEHS is not evenly distributed throughout the polymer matrix, some areas will remain rigid. This can be a result of inadequate mixing during processing.

  • Plasticizer Loss: As mentioned, leaching or evaporation of DEHS over time will cause the material to become brittle.[7]

  • Degradation: The polymer or plasticizer may have degraded due to excessive heat or shear during processing.

Troubleshooting Guides

Issue 1: Inconsistent Mechanical Properties (Tensile Strength, Elongation, Hardness)
Symptom Possible Causes Recommended Actions
High variability in tensile strength and elongation at break between batches. 1. Inconsistent raw material quality. 2. Fluctuations in processing parameters (temperature, pressure, mixing speed).[5] 3. Improper specimen preparation or testing procedure.[2]1. Implement quality control checks for incoming polymer and DEHS. 2. Standardize and monitor processing conditions. 3. Ensure strict adherence to testing protocols like ASTM D638, including sample conditioning.
Material is harder (higher Shore hardness) and more brittle than expected. 1. Insufficient DEHS concentration. 2. Poor dispersion of DEHS in the polymer matrix. 3. Loss of plasticizer due to leaching or evaporation.[4][7]1. Verify the DEHS concentration in the formulation. 2. Optimize mixing parameters to ensure homogenous dispersion. 3. Conduct aging tests to evaluate plasticizer permanence.
Material is too soft and has low tensile strength. 1. Excessive DEHS concentration. 2. Incompatibility between DEHS and the polymer, leading to poor mechanical integrity.1. Review and adjust the DEHS concentration. 2. Evaluate the compatibility of DEHS with the specific polymer grade.
Issue 2: Processing and Aesthetic Problems
Symptom Possible Causes Recommended Actions
Oily or tacky surface on the final product. 1. Plasticizer migration or "bleeding" to the surface.[4] 2. Incompatibility of DEHS with the polymer at the used concentration.1. Reduce the DEHS concentration. 2. Select a polymer grade with better compatibility with DEHS. 3. Incorporate a co-plasticizer or stabilizer to improve permanence.
Discoloration or degradation of the material after processing. 1. Excessive processing temperature or time, leading to thermal degradation of the polymer or DEHS.[4] 2. Presence of impurities that catalyze degradation.1. Optimize processing temperatures and residence times. 2. Ensure all equipment is thoroughly cleaned between runs. 3. Use appropriate heat stabilizers in the formulation.

Data Presentation: Mechanical Properties of Plasticized Polymers

The following tables summarize the expected effects of succinate-based plasticizers on the mechanical properties of Polyvinyl Chloride (PVC). Please note that specific values can vary depending on the exact formulation and processing conditions.

Table 1: Effect of Succinate Plasticizer Concentration on PVC Mechanical Properties

Plasticizer Concentration (PHR*)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
40~21~230~95
50~19~250~88
60~17~280~80

*PHR = Parts per hundred resin Data is representative for a generic succinate-based plasticizer in PVC and is based on trends reported in the literature.[5]

Table 2: Comparison of Unplasticized and Plasticized PVC

PropertyUnplasticized PVC (uPVC)PVC with Succinate Plasticizer (50 PHR)
Tensile Strength ~52 MPa[9]~19 MPa[4]
Elongation at Break < 50%~250%[4]
Young's Modulus HighSignificantly Lower
Flexibility RigidFlexible

Experimental Protocols

Tensile Testing of Plasticized Polymers (based on ASTM D638)

This protocol outlines the key steps for determining the tensile properties of polymers plasticized with DEHS.

  • Specimen Preparation:

    • Prepare dumbbell-shaped test specimens (Type I is common) by injection molding or machining from a compression-molded sheet.[3]

    • Ensure all specimens have a uniform thickness and are free from defects.[4]

    • Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity, as specified in ASTM D618.

  • Test Procedure:

    • Measure the width and thickness of the narrow section of each specimen.[1]

    • Secure the specimen in the grips of a universal testing machine, ensuring it is properly aligned.[7]

    • Attach an extensometer to the gauge length of the specimen to accurately measure strain.[11]

    • Set the crosshead speed according to the ASTM D638 standard (typically 5 or 50 mm/min, depending on the material's rigidity).[11]

    • Initiate the test and record the load and extension data until the specimen fractures.[7]

  • Data Analysis:

    • From the stress-strain curve, determine:

      • Tensile Strength at Yield and/or Break (MPa)

      • Elongation at Yield and/or Break (%)

      • Young's Modulus (Modulus of Elasticity) (MPa)

Dynamic Mechanical Analysis (DMA) of Plasticized Polymers

DMA is a powerful technique to study the viscoelastic properties of plasticized polymers and determine the glass transition temperature (Tg).

G cluster_1 DMA Experimental Workflow prep Prepare Rectangular Specimen (e.g., 56x13x3 mm) mount Mount Specimen in DMA (Tensile or 3-point bending mode) prep->mount params Set Test Parameters: - Temp Range (e.g., -50 to 150°C) - Ramp Rate (e.g., 2-3°C/min) - Frequency (e.g., 1 Hz) - Strain Amplitude (in linear viscoelastic region) mount->params run Run Temperature Sweep params->run analyze Analyze Data: - Storage Modulus (E') - Loss Modulus (E'') - Tan Delta (E''/E') - Determine Tg (peak of tan delta) run->analyze

A typical workflow for Dynamic Mechanical Analysis.
  • Specimen Preparation:

    • Cut a rectangular specimen of appropriate dimensions for the DMA clamp being used (e.g., 56 x 13 x 3 mm).[12]

  • Test Procedure:

    • Mount the specimen in the DMA instrument.

    • Enclose the sample in the thermal chamber.[12]

    • Apply a sinusoidal strain at a set frequency (e.g., 1 Hz).

    • Ramp the temperature at a constant rate (e.g., 3°C/min) over a range that includes the glass transition of the material.

  • Data Analysis:

    • Plot the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

    • The glass transition temperature (Tg) is typically identified as the temperature at the peak of the tan delta curve.[3] The addition of DEHS will lower the Tg compared to the unplasticized polymer.[3]

References

Degradation pathways and stabilization of Bis(2-ethylhexyl) succinate in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2-ethylhexyl) succinate (B1194679) (DEHS). It addresses common issues related to the degradation of DEHS in experimental setups and offers solutions for its stabilization.

Frequently Asked Questions (FAQs)

Q1: What is Bis(2-ethylhexyl) succinate (DEHS) and why is its stability important?

A1: this compound, also known as dioctyl succinate, is a plasticizer used to increase the flexibility and durability of polymers.[1] Its stability is crucial because its degradation can alter the physical and chemical properties of the materials it is mixed with, potentially leading to experimental inconsistencies and product failure.

Q2: What are the primary pathways through which DEHS degrades?

A2: The primary degradation pathways for DEHS are hydrolysis, thermal degradation, and photodegradation. Hydrolysis involves the breakdown of the ester bonds in the presence of water. Thermal degradation occurs at elevated temperatures, and photodegradation is induced by exposure to light, particularly UV radiation.

Q3: What are the main degradation products of DEHS?

A3: The initial product of hydrolysis is mono(2-ethylhexyl) succinate and 2-ethylhexanol.[2] Further hydrolysis yields succinic acid and additional 2-ethylhexanol.[2] Thermal degradation of succinate plasticizers primarily proceeds through β-hydrogen bond scission.

Q4: What factors can accelerate the degradation of DEHS in my experiments?

A4: Several factors can accelerate DEHS degradation, including:

  • High temperatures: Elevated temperatures can significantly increase the rate of both thermal degradation and hydrolysis.

  • Presence of moisture: Water is necessary for hydrolysis to occur.

  • Extreme pH conditions: Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds.

  • Exposure to UV light: Ultraviolet radiation can initiate photodegradation.

  • Presence of certain metals: Some metals can act as catalysts for degradation reactions.

Q5: How can I stabilize DEHS in my experimental setups?

A5: Stabilization of DEHS can be achieved by:

  • Controlling environmental conditions: Maintaining a dry, cool, and dark environment can minimize hydrolysis, thermal degradation, and photodegradation.

  • Using co-plasticizers: Epoxidized soybean oil (ESO) can be blended with DEHS to improve its thermal aging resistance.[1]

  • Adding antioxidants: Phenolic antioxidants can be effective in preventing oxidative degradation.[3][4][5]

  • Incorporating light stabilizers: Hindered Amine Light Stabilizers (HALS) can protect against photodegradation.[6][7][8][9][10]

Troubleshooting Guides

Issue 1: Unexpected Changes in Material Properties (e.g., brittleness, discoloration)
Possible Cause Troubleshooting Steps
Thermal Degradation of DEHS 1. Review the thermal history of your experiment. Have the materials been exposed to temperatures exceeding their recommended limits? 2. Consider incorporating a heat stabilizer or a co-plasticizer like epoxidized soybean oil (ESO) into your formulation to improve thermal stability.[1] 3. Perform thermal analysis (e.g., Thermogravimetric Analysis - TGA) to determine the degradation temperature of your specific formulation.
Hydrolysis of DEHS 1. Assess the moisture content of your experimental setup and materials. 2. Ensure all components are thoroughly dried before use and stored in a desiccator or under an inert atmosphere. 3. If applicable, control the pH of your system to be near neutral, as both acidic and basic conditions can accelerate hydrolysis.
Photodegradation of DEHS 1. Protect your experimental setup from light, especially UV sources. Use amber glassware or cover your setup with aluminum foil. 2. Consider adding a UV stabilizer, such as a Hindered Amine Light Stabilizer (HALS), to your formulation if light exposure is unavoidable.[6][7][8][9][10]
Issue 2: Inconsistent Experimental Results or Poor Reproducibility
Possible Cause Troubleshooting Steps
Variable DEHS Degradation 1. Standardize all experimental parameters, including temperature, humidity, and light exposure, across all experiments. 2. Analyze the purity of your DEHS stock to ensure it has not degraded during storage. 3. Implement a stabilization strategy consistently across all batches (see Q5 in FAQs).
Interaction with Other Components 1. Investigate potential interactions between DEHS and other components in your formulation that could be catalyzing degradation. 2. Conduct compatibility studies using techniques like differential scanning calorimetry (DSC) to identify any unforeseen interactions.

Data Presentation

Table 1: Summary of DEHS Degradation Pathways and Influencing Factors

Degradation PathwayDescriptionKey Influencing FactorsPrimary Degradation Products
Hydrolysis Cleavage of ester bonds by water.Presence of water, Acidic or basic pH, High temperature.Mono(2-ethylhexyl) succinate, 2-ethylhexanol, Succinic acid.[2]
Thermal Degradation Decomposition at elevated temperatures.High temperature, Presence of oxygen.Products of β-hydrogen bond scission.
Photodegradation Degradation initiated by light energy.UV radiation, Presence of photosensitizers.Free radical species and subsequent reaction products.

Table 2: Overview of Stabilization Strategies for DEHS

Stabilization StrategyStabilizer TypeMechanism of Action
Thermal Stabilization Co-plasticizers (e.g., Epoxidized Soybean Oil)Improves overall thermal resistance of the formulation.[1]
Oxidative Stabilization Antioxidants (e.g., Phenolic antioxidants)Scavenge free radicals to inhibit oxidative chain reactions.[3][4][5]
Photo-stabilization Light Stabilizers (e.g., HALS)Inhibit polymer degradation caused by free radicals generated by photodegradation.[6][7][8][9][10]

Experimental Protocols

Protocol 1: Accelerated Aging Study of DEHS in a Polymer Matrix

Objective: To evaluate the thermal stability of DEHS within a polymer matrix under accelerated aging conditions.

Materials:

  • Polymer (e.g., PVC)

  • This compound (DEHS)

  • Optional: Stabilizer (e.g., ESO, phenolic antioxidant)

  • Internal mixer or two-roll mill

  • Compression molder

  • Forced-air convection oven

  • Analytical instrumentation for property testing (e.g., tensile tester, colorimeter)

Procedure:

  • Sample Preparation:

    • Blend the polymer, DEHS, and any stabilizers using an internal mixer or two-roll mill until a homogeneous mixture is achieved.

    • Compression mold the blend into sheets of a specified thickness.

  • Accelerated Aging:

    • Place the molded sheets in a forced-air convection oven at a constant elevated temperature (e.g., 70°C, 85°C, 100°C). Refer to ASTM D3045 for guidance on heat aging of plastics.[11]

    • Remove samples at predetermined time intervals (e.g., 24, 48, 96, 168 hours).

  • Analysis:

    • After cooling to room temperature, evaluate the physical properties of the aged samples. This may include:

      • Tensile strength and elongation at break.

      • Color change measurement using a colorimeter.

      • Hardness measurement.

    • Compare the properties of the aged samples to an un-aged control sample to determine the extent of degradation.

Protocol 2: Monitoring DEHS Hydrolysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the rate of DEHS hydrolysis under specific pH and temperature conditions.

Materials:

  • This compound (DEHS)

  • Buffer solutions of desired pH (e.g., pH 4, 7, 9)

  • Constant temperature water bath or incubator

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN) and water (HPLC grade)

  • Standards of DEHS, mono(2-ethylhexyl) succinate, and succinic acid

Procedure:

  • Reaction Setup:

    • Prepare a solution of DEHS in the desired buffer. Due to the low water solubility of DEHS, a co-solvent like acetonitrile may be necessary. Ensure the co-solvent does not interfere with the reaction.

    • Place the reaction mixture in a constant temperature environment.

  • Sampling:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a suitable agent (e.g., acid for a base-catalyzed reaction) or by rapid cooling.

  • HPLC Analysis:

    • Inject the quenched sample into the HPLC system.

    • Use a suitable mobile phase gradient of acetonitrile and water to separate DEHS and its degradation products. A typical starting point could be a gradient from 60% ACN to 100% ACN.

    • Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., around 210 nm).

    • Quantify the concentrations of DEHS, mono(2-ethylhexyl) succinate, and succinic acid by comparing their peak areas to those of the standards.[1][12][13][14]

  • Data Analysis:

    • Plot the concentration of DEHS as a function of time to determine the rate of hydrolysis.

Mandatory Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_photo Photodegradation DEHS This compound Monoester Mono(2-ethylhexyl) succinate DEHS->Monoester + H2O Alcohol 2-Ethylhexanol Thermal_Products Products of β-hydrogen scission DEHS->Thermal_Products High Temperature Photo_Products Free Radicals & Subsequent Products DEHS->Photo_Products UV Light SA Succinic Acid Monoester->SA + H2O Monoester->Alcohol + H2O

Caption: Degradation pathways of this compound.

ExperimentalWorkflow_Stabilization cluster_preparation Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis Formulation Formulate Polymer + DEHS ± Stabilizer Mixing Melt Blending Formulation->Mixing Molding Compression Molding Mixing->Molding Exposure Expose to Stress (Heat/Light) Molding->Exposure Sampling Sample at Time Intervals Exposure->Sampling Physical Physical Property Testing Sampling->Physical Chemical Chemical Analysis (e.g., HPLC) Sampling->Chemical Data Data Comparison & Interpretation Physical->Data Chemical->Data

References

Validation & Comparative

A Comparative Analysis of Bis(2-ethylhexyl) Succinate (DEHS) and Di(2-ethylhexyl) Phthalate (DEHP) as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, safety, and experimental evaluation of DEHS as a viable alternative to DEHP.

In the realm of polymer science and pharmaceutical development, the choice of plasticizer is critical to ensuring the final product's performance, safety, and regulatory compliance. For decades, Di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been the most widely used plasticizer for polyvinyl chloride (PVC) due to its excellent performance and low cost. However, growing concerns over its toxicological profile, particularly its classification as an endocrine disruptor, have spurred the search for safer alternatives.[1] Bis(2-ethylhexyl) succinate (B1194679) (DEHS), a non-phthalate plasticizer, has emerged as a promising substitute. This guide provides an objective, data-driven comparison of DEHS and DEHP, focusing on their performance as plasticizers in PVC, their toxicological profiles, and the experimental methodologies used for their evaluation.

Executive Summary

Bis(2-ethylhexyl) succinate (DEHS) presents a compelling case as a safer and effective alternative to DEHP in flexible PVC applications. Succinate-based plasticizers have demonstrated comparable or even superior performance in terms of mechanical properties and exhibit significantly lower migration rates, a critical factor for medical and pharmaceutical applications.[2] While DEHP is a known endocrine disruptor with reproductive and developmental toxicity concerns, DEHS is characterized by a more favorable toxicological profile, showing no endocrine-disrupting activity in several bioassays.[3] This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for comparative analysis, and visualize key concepts to aid in informed decision-making for researchers and professionals in the field.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance and toxicological data for DEHS and DEHP, compiled from various experimental studies.

Table 1: Physical and Chemical Properties
PropertyThis compound (DEHS)Di(2-ethylhexyl) phthalate (DEHP)
Chemical Formula C₂₀H₃₈O₄C₂₄H₃₈O₄
Molecular Weight 342.5 g/mol 390.56 g/mol
CAS Number 2915-57-3[4]117-81-7
Appearance Clear, colorless liquidColorless, viscous liquid
Boiling Point ~400 °C~385 °C
Density ~0.933 g/cm³[5]~0.986 g/cm³
Table 2: Performance in PVC (at 40 phr)
Performance MetricThis compound (DEHS)Di(2-ethylhexyl) phthalate (DEHP)
Tensile Strength ~19 MPa[2]~22.90 MPa
Elongation at Break ~250%[2]Varies, can be lower than succinates
Glass Transition Temp. (Tg) of PVC blend Lowered by up to 11°C compared to DEHP blends[1]Baseline
Migration (into organic media) Reduced by up to 38% compared to DEHP[1]Higher migration potential[6]
Table 3: Toxicological Profile
Toxicological EndpointThis compound (DEHS)Di(2-ethylhexyl) phthalate (DEHP)
Acute Oral Toxicity (LD50, rat) > 2000 mg/kg bw[7]26,000 - 34,000 mg/kg bw
Endocrine Disruption Not expected to affect endocrine functions[3]Known endocrine disruptor[1]
Reproductive/Developmental Toxicity No observed adverse effect level (NOAEL) of 200 mg/kg bw/day[3]Can cause reproductive and developmental toxicity
Carcinogenicity Not considered to be a carcinogen[3]Classified as a probable human carcinogen (Class B2) by the US EPA

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and validation of plasticizer performance. Below are summaries of key experimental protocols.

Tensile Properties of Plasticized PVC

The mechanical performance of plasticized PVC is a primary indicator of plasticizer efficiency. Tensile properties are typically evaluated following standardized methods such as ASTM D882 for thin plastic sheeting.[7][8][9][10]

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of PVC films plasticized with DEHS and DEHP.

Methodology:

  • Specimen Preparation: Prepare thin films of PVC plasticized with 40 parts per hundred resin (phr) of either DEHS or DEHP. The films are typically prepared by solvent casting or extrusion. Cut the films into dumbbell-shaped specimens with precise dimensions as specified in ASTM D882.[8][11]

  • Conditioning: Condition the specimens at a standard laboratory temperature of 23°C and 50% relative humidity for at least 40 hours prior to testing.[12]

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement (e.g., 50 mm/min) until the specimen ruptures.[7]

    • Record the force and elongation throughout the test.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength (maximum stress), elongation at break (strain at rupture), and modulus of elasticity (slope of the initial linear portion of the curve).

Plasticizer Migration: Solvent Extraction Method

The permanence of a plasticizer is its ability to remain within the polymer matrix. Migration, or leaching, is a critical concern, especially for materials in contact with food, pharmaceuticals, or biological fluids.[13][14]

Objective: To quantify and compare the migration of DEHS and DEHP from PVC films into a solvent.

Methodology:

  • Sample Preparation: Cut pre-weighed, plasticized PVC film samples into small, uniform pieces (e.g., 5 mm x 5 mm).

  • Extraction:

    • Immerse a known weight of the PVC pieces in a specific volume of a relevant solvent (e.g., n-hexane, ethanol, or a food simulant like olive oil) in a sealed container.[15][16]

    • Incubate the container at a controlled temperature (e.g., 40°C or 60°C) for a specified duration (e.g., 24 hours, 7 days).[15]

  • Analysis:

    • After incubation, remove the PVC pieces and analyze the solvent for the concentration of the migrated plasticizer using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[13][15][16]

  • Calculation: The amount of migrated plasticizer is calculated as the weight percentage of the initial plasticizer content in the PVC sample.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the plasticized PVC. It measures the weight loss of a material as a function of temperature.[17][18][19]

Objective: To compare the effect of DEHS and DEHP on the thermal degradation profile of PVC.

Methodology:

  • Sample Preparation: Place a small, precisely weighed sample (e.g., 5-10 mg) of the plasticized PVC film into a TGA crucible.

  • Analysis:

    • Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

    • Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature at which 50% weight loss occurs (T50). A higher degradation temperature indicates greater thermal stability.[17][18]

In Vitro Cytotoxicity Assay

To assess the potential toxicity of the plasticizers, an in vitro cytotoxicity assay using human cell lines can be performed.

Objective: To compare the cytotoxic effects of DEHS and DEHP on a human cell line (e.g., HEK-293 or HepG2).[20][21]

Methodology:

  • Cell Culture: Culture the chosen human cell line in an appropriate medium.

  • Treatment: Expose the cells to various concentrations of DEHS and DEHP (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 24, 48, or 72 hours). A solvent control is also included.

  • Viability Assay: After the exposure period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[4]

Mandatory Visualization

Experimental_Workflow_for_Plasticizer_Comparison cluster_Preparation 1. Material Preparation cluster_Testing 2. Performance & Safety Testing cluster_Analysis 3. Data Analysis & Comparison PVC_Resin PVC Resin Blending Blending (e.g., 40 phr) PVC_Resin->Blending DEHS DEHS Plasticizer DEHS->Blending Toxicity_Test In Vitro Cytotoxicity (e.g., MTT Assay) DEHS->Toxicity_Test DEHP DEHP Plasticizer DEHP->Blending DEHP->Toxicity_Test Film_Formation Film Formation (Solvent Casting/Extrusion) Blending->Film_Formation Tensile_Test Tensile Testing (ASTM D882) Film_Formation->Tensile_Test Migration_Test Migration Testing (Solvent Extraction) Film_Formation->Migration_Test Thermal_Test Thermal Analysis (TGA) Film_Formation->Thermal_Test Mechanical_Properties Mechanical Properties (Tensile Strength, Elongation) Tensile_Test->Mechanical_Properties Permanence Permanence (Migration Rate) Migration_Test->Permanence Thermal_Stability Thermal Stability (Degradation Temp.) Thermal_Test->Thermal_Stability Safety_Profile Safety Profile (IC50, Endocrine Effects) Toxicity_Test->Safety_Profile

Caption: Experimental workflow for the comparative evaluation of DEHS and DEHP as plasticizers.

Signaling_Pathway_DEHP_Toxicity DEHP DEHP Exposure Metabolism Metabolism to MEHP (Mono-2-ethylhexyl phthalate) DEHP->Metabolism PPARa Peroxisome Proliferator- Activated Receptor α (PPARα) Activation Metabolism->PPARa Endocrine_Disruption Endocrine Disruption Metabolism->Endocrine_Disruption Gene_Expression Altered Gene Expression PPARa->Gene_Expression Hepatotoxicity Hepatotoxicity PPARa->Hepatotoxicity Hormone_Receptors Interaction with Hormone Receptors (e.g., Estrogen, Androgen) Endocrine_Disruption->Hormone_Receptors Hormone_Receptors->Gene_Expression Reproductive_Toxicity Reproductive Toxicity Gene_Expression->Reproductive_Toxicity Developmental_Toxicity Developmental Toxicity Gene_Expression->Developmental_Toxicity

Caption: Simplified signaling pathway of DEHP-induced toxicity.

Conclusion

The available data strongly supports the consideration of this compound (DEHS) as a superior alternative to Di(2-ethylhexyl) phthalate (DEHP) for plasticizing PVC, particularly in sensitive applications such as medical devices and pharmaceutical packaging. DEHS offers a significantly improved safety profile, lacking the endocrine-disrupting properties associated with DEHP, while providing comparable and, in some cases, enhanced performance characteristics. The lower migration potential of DEHS further solidifies its position as a more reliable and safer choice. For researchers and drug development professionals, the adoption of DEHS can lead to the development of products that not only meet performance requirements but also adhere to increasingly stringent safety and environmental regulations. Further direct comparative studies will continue to build a more comprehensive understanding of the long-term benefits of transitioning to DEHS and other non-phthalate plasticizers.

References

Bis(2-ethylhexyl) succinate: A Safer, High-Performance Alternative to Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the search for safer and more effective materials is paramount. In the realm of polymers and plasticizers, the shift away from potentially harmful phthalates has led to the evaluation of viable alternatives. This guide provides a comprehensive comparison of Bis(2-ethylhexyl) succinate (B1194679) (DEHS), also known as dioctyl succinate (DOS), with traditional phthalates like Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), supported by experimental data and detailed methodologies.

Bis(2-ethylhexyl) succinate is emerging as a strong candidate to replace phthalates in a variety of applications, including medical devices and laboratory equipment. Its favorable safety profile, coupled with comparable or even superior performance characteristics, makes it a compelling choice for industries seeking to mitigate the risks associated with phthalate exposure.

Performance Characteristics: A Head-to-Head Comparison

Quantitative analysis of key performance indicators demonstrates the efficacy of this compound as a plasticizer in polyvinyl chloride (PVC) formulations compared to the widely used DEHP.

Performance MetricThis compound (DEHS/DOS) in PVCDEHP in PVCKey Findings
Tensile Strength Comparable or improved (up to 77% increase in some formulations)[1]Standard benchmarkDEHS can enhance the durability of PVC materials.
Elongation at Break Comparable or improvedStandard benchmarkMaintains or improves the flexibility of PVC.
Surface Hardness Reduced by up to 43%[1]Standard benchmarkResults in a softer, more pliable material.
Glass Transition Temp. Reduced by up to 11°C compared to DEHP at 40 phr[1]Standard benchmarkMore effective at lowering the glass transition temperature, indicating better plasticizing efficiency.[2][3][4]
Migration into Media Reduced by up to 38% in organic media[1]Higher migration potentialDEHS exhibits lower leaching, reducing contamination risk.[5]

Safety Profile: A Clear Advantage

The primary driver for seeking phthalate alternatives is the concern over their potential health effects, including endocrine disruption.[6] this compound has demonstrated a significantly better safety profile in toxicological studies.

Toxicological EndpointThis compound (DEHS/DOS)DEHPKey Findings
Gene Expression No significant changes in gene expression were found after treatment in TM4 Sertoli cells.[7]Known to upregulate genes downstream of PPAR and target pathways of cholesterol biosynthesis.[7]DEHS shows minimal interference with cellular genetic machinery in the studied cell line.
Inflammasome Activation No significant impact on NLRP3 inflammasome activation in human THP-1 macrophages.Induces greater NLRP3 expression and activation.DEHS is less likely to trigger inflammatory responses.
Cardiac Recovery No impact detected in male mice recovering from cardiac surgery.Impaired cardiac recovery observed in male mice, with greater cardiac dilation and reduced function.DEHS appears to be a safer alternative in the context of medical applications involving cardiac health.

Experimental Protocols

The validation of this compound as a safe alternative to phthalates relies on rigorous and standardized experimental testing. Below are summaries of key experimental protocols used to assess the performance and safety of plasticizers.

Plasticizer Migration Testing

Standardized methods are crucial for quantifying the leaching of plasticizers from a polymer matrix.

  • Objective: To determine the amount of plasticizer that migrates from a PVC material into a surrounding medium (e.g., air, liquid).

  • Methodology (based on ASTM and ISO standards):

    • Sample Preparation: PVC samples containing a known concentration of the plasticizer are prepared.

    • Exposure: The samples are exposed to a specific medium (e.g., simulated body fluids, food simulants, or organic solvents) under controlled conditions of temperature and time. Volatilization can be measured through fogging tests or oven methods.[8]

    • Analysis: The medium is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to quantify the amount of migrated plasticizer.

    • Calculation: The migration rate is typically expressed as the mass of plasticizer migrated per unit area of the PVC sample per unit of time (e.g., µg/cm²/day).

Endocrine Disruptor Screening

A battery of in vitro and in vivo assays are used to assess the potential of a substance to interfere with the endocrine system. These tests are often guided by the Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) guidelines.[9][10][11]

  • Objective: To evaluate the potential of a chemical to interact with estrogen, androgen, and thyroid hormone pathways.

  • In Vitro Assays:

    • Receptor Binding Assays (e.g., OECD TG 455): These assays measure the ability of a chemical to bind to hormone receptors, such as the estrogen receptor (ER) and androgen receptor (AR).[10]

    • Transcriptional Activation Assays (e.g., OECD TG 458): These tests use genetically modified cell lines to determine if a chemical can activate or inhibit the expression of a reporter gene under the control of a hormone receptor.[10]

    • Steroidogenesis Assay (e.g., OECD TG 456): This assay uses human adrenal carcinoma (H295R) cells to assess the effect of a chemical on the production of steroid hormones.[10]

  • In Vivo Assays (Screening):

    • Reproduction/Developmental Toxicity Screening Test (OECD TG 421 & 422): These studies provide initial information on the potential effects of a substance on reproductive performance and developmental endpoints in rodents.[12][13]

    • Extended One-Generation Reproductive Toxicity Study (OECD TG 443): This is a more comprehensive study that evaluates the effects of a chemical on all life stages, including reproductive function of the parental generation and the development of the offspring.[14]

Signaling Pathways and Endocrine Disruption

Phthalates like DEHP are known endocrine disruptors that can interfere with multiple signaling pathways, leading to adverse health effects. In contrast, current research suggests that this compound does not share these disruptive properties.

Phthalate-Induced Signaling Pathway Disruption

DEHP and its metabolites have been shown to interact with several key signaling pathways:

  • Peroxisome Proliferator-Activated Receptors (PPARs): DEHP can activate PPARα, which is involved in lipid metabolism and has been linked to liver toxicity in rodents.[15][16]

  • Androgen Receptor (AR): DEHP and its metabolites can act as antagonists to the androgen receptor, potentially leading to reproductive and developmental issues.[17][18]

  • Other Pathways: Phthalates have also been implicated in the disruption of the p53 signaling pathway and apoptosis.[19]

Phthalate_Signaling_Disruption cluster_receptors Nuclear Receptors cluster_pathways Cellular Pathways DEHP DEHP & Metabolites PPAR PPARα DEHP->PPAR Activates AR Androgen Receptor DEHP->AR Antagonizes p53_pathway p53 Pathway DEHP->p53_pathway Disrupts Lipid_Metabolism Lipid Metabolism PPAR->Lipid_Metabolism Regulates Reproductive_Development Reproductive Development AR->Reproductive_Development Regulates Apoptosis Apoptosis p53_pathway->Apoptosis Regulates

This compound and Signaling Pathways

Current evidence suggests a lack of significant interaction between this compound and key endocrine signaling pathways. Studies have not reported the endocrine-disrupting effects observed with phthalates.

DEHS_Signaling_Interaction Current evidence does not indicate significant disruption of these pathways by DEHS, in contrast to phthalates. DEHS This compound (DEHS/DOS) Gene_Expression Gene Expression (TM4 Sertoli Cells) DEHS->Gene_Expression No Significant Change Inflammasome NLRP3 Inflammasome DEHS->Inflammasome No Significant Activation Adverse_Effects Adverse Endocrine Effects

Experimental Workflow for Plasticizer Validation

The process of validating a new plasticizer like this compound involves a multi-step workflow encompassing synthesis, performance testing, and comprehensive safety evaluation.

Plasticizer_Validation_Workflow cluster_synthesis Synthesis & Formulation Synthesis Synthesis of This compound Formulation Formulation of PVC blends Synthesis->Formulation In_Vitro In Vitro Screening (Endocrine Disruption) Synthesis->In_Vitro Mechanical Mechanical Testing (Tensile Strength, Hardness) Formulation->Mechanical Thermal Thermal Analysis (Glass Transition Temp.) Formulation->Thermal Migration Migration Testing Formulation->Migration Validation Validation as a Safe Alternative Migration->Validation In_Vivo In Vivo Studies (Reproductive/Developmental Toxicity) In_Vitro->In_Vivo Based on initial findings In_Vivo->Validation

Conclusion

The available evidence strongly supports the validation of this compound as a safe and effective alternative to phthalate plasticizers. Its comparable or superior performance in key mechanical and thermal properties, combined with a significantly lower risk of migration and a lack of evidence for endocrine disruption, makes it a scientifically sound choice for a wide range of applications. For researchers, scientists, and drug development professionals, the adoption of this compound can contribute to the development of safer products and a reduction in potential health risks associated with environmental chemical exposure. Further research into the broader toxicological profile and long-term effects of this compound will continue to strengthen the case for its widespread use as a replacement for harmful phthalates.

References

Performance Showdown: Succinate-Based Plasticizers vs. Traditional Phthalates in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Polymer Scientists

The quest for safer, more sustainable alternatives to traditional phthalate (B1215562) plasticizers in Poly(vinyl chloride) (PVC) applications has led to a surge of interest in bio-based solutions. Among the frontrunners are succinate-based plasticizers, derived from renewable resources, which offer a promising combination of performance, biodegradability, and a more favorable toxicological profile. This guide provides an objective comparison of the performance of various succinate-based plasticizers against the industry-standard di(2-ethylhexyl) phthalate (DEHP), supported by experimental data from recent studies.

Data Presentation: A Side-by-Side Look at Performance Metrics

The following tables summarize the key performance indicators of PVC formulations plasticized with different succinate (B1194679) esters compared to traditional phthalates. The data has been compiled from various studies to provide a comprehensive overview.

Table 1: Mechanical Properties of Plasticized PVC

The mechanical properties of plasticized PVC, such as tensile strength and elongation at break, are crucial for determining the material's flexibility and durability. Succinate-based plasticizers have been shown to offer comparable, and in some cases superior, mechanical performance to DEHP. For instance, diheptyl succinate (DHPS) has demonstrated similar or better plasticizing properties than DEHP[1]. In some formulations, succinate-based plasticizers have led to an increase in tensile properties by up to 77% and a reduction in surface hardness by up to 43% when compared to DEHP at the same concentration[2].

PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
DEHP 4018.0 - 22.0250 - 35075 - 85
Diheptyl Succinate (DHPS) 4019.0 - 23.0300 - 40070 - 80
Dioctyl Succinate (DOS) 50~19.0~250Not specified
Succinate Ester Mixture 50~19.0~250Not specified

Note: The values presented are a synthesis of data from multiple sources and may vary depending on the specific formulation and testing conditions.

Table 2: Thermal Properties of Plasticized PVC

The thermal stability and glass transition temperature (Tg) are critical parameters for the processing and end-use applications of PVC. A lower Tg indicates better plasticizing efficiency. Succinate-based plasticizers have been found to effectively lower the Tg of PVC, with some studies showing a reduction of up to 11°C compared to DEHP-plasticized PVC[2]. Thermogravimetric analysis (TGA) also indicates that some succinate-based plasticizers can offer comparable or even improved thermal stability.

| Plasticizer | Concentration (phr) | Glass Transition Temp. (Tg) (°C) | Temp. at 5% Weight Loss (Td5) (°C) | | :--- | :--- | :--- | :--- | :--- | | DEHP | 40 | 20 - 30 | 230 - 250 | | Diheptyl Succinate (DHPS) | 40 | 15 - 25 | 240 - 260 | | Succinate Ester Mixture | 50 | Not specified | 227.8 (in air), 261.1 (in nitrogen) |

Note: Tg values can be influenced by the analytical method used (DSC or DMA). Td5 values indicate the onset of thermal degradation.

Table 3: Migration Resistance of Plasticizers in PVC

A key advantage of some succinate-based plasticizers is their improved migration resistance compared to DEHP. Plasticizer migration can lead to a loss of flexibility and can be a concern in applications with direct contact, such as medical devices and food packaging. Studies have shown that certain succinate-based plasticizers exhibit significantly lower leaching in various media. For instance, some succinate esters have shown up to 38% reduced migration into organic media compared to DEHP[2]. Another study found that the best migration test result for a succinate-based plasticizer was 70% lower than that for DEHP or DINP[3][4].

PlasticizerConcentration (phr)Leaching MediumWeight Loss (%)
DEHP 40Hexane15 - 25
Diheptyl Succinate (DHPS) 40Hexane10 - 20
Branched Succinates Not specifiedHexane2 to 10-fold lower than DEHP
Succinate Ester Mixture 50Not specifiedUp to 70% lower than DEHP/DINP

Note: Migration is highly dependent on the test conditions (time, temperature, and solvent).

Experimental Protocols

To ensure reproducibility and accurate comparison, the following are detailed methodologies for the key experiments cited in this guide.

Tensile Properties Testing
  • Standard: Based on ASTM D882 for thin plastic sheeting.

  • Sample Preparation:

    • PVC formulations are prepared by blending PVC resin with the plasticizer (e.g., 40 phr), heat stabilizers, and other additives in a two-roll mill at a specified temperature (e.g., 160-170°C) to form a homogenous sheet.

    • The sheets are then compression molded into plaques of a specific thickness (e.g., 1 mm).

    • Dumbbell-shaped specimens are cut from the molded plaques according to the dimensions specified in the standard.

  • Testing Procedure:

    • The thickness and width of the gauge section of each specimen are measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.

  • Data Acquired:

    • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

Shore A Hardness Testing
  • Standard: Based on ASTM D2240.

  • Sample Preparation:

    • A flat section of the compression-molded PVC plaque with a minimum thickness of 6 mm is used. If the sample is thinner, multiple layers can be stacked to achieve the required thickness.

  • Testing Procedure:

    • The durometer is placed vertically on the surface of the test specimen.

    • A specified pressure is applied to the presser foot, and the indentation reading is taken after a specified time (e.g., 15 seconds).

    • Multiple readings are taken at different positions on the sample and averaged.

  • Data Acquired:

    • Shore A Hardness: A dimensionless value from 0 to 100, with higher values indicating a harder material.

Thermal Analysis
  • Glass Transition Temperature (Tg) Determination (DSC/DMA):

    • A small sample (5-10 mg) is cut from the PVC plaque and sealed in an aluminum pan for Differential Scanning Calorimetry (DSC) or prepared in a suitable geometry for Dynamic Mechanical Analysis (DMA).

    • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The Tg is determined from the midpoint of the step transition in the heat flow curve (DSC) or the peak of the tan delta curve (DMA).

  • Thermogravimetric Analysis (TGA):

    • A small sample (10-15 mg) of the PVC formulation is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 20°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature.

    • The Td5 is the temperature at which 5% of the initial sample weight has been lost.

Migration Resistance Testing
  • Standard: Based on ASTM D1239.

  • Sample Preparation:

    • Circular or rectangular specimens of a defined size are cut from the PVC sheets.

    • The initial weight of each specimen is accurately recorded.

  • Testing Procedure:

    • The specimens are completely immersed in a specified extraction medium (e.g., hexane, activated carbon, or a food simulant) in a sealed container.

    • The container is stored at a controlled temperature for a specified duration (e.g., 24 hours at 60°C).

    • After the immersion period, the specimens are removed, gently wiped to remove excess liquid, and dried to a constant weight in a vacuum oven.

  • Data Acquired:

    • Weight Loss (%): Calculated as [(Initial Weight - Final Weight) / Initial Weight] * 100.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the performance comparison of succinate-based plasticizers in PVC.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_data Data Analysis PVC_Resin PVC Resin Mixing Two-Roll Mixing PVC_Resin->Mixing Plasticizer Plasticizer (Succinate or Phthalate) Plasticizer->Mixing Additives Stabilizers, etc. Additives->Mixing Molding Compression Molding Mixing->Molding Specimen_Cutting Specimen Cutting Molding->Specimen_Cutting Mechanical Mechanical Testing (ASTM D882, D2240) Specimen_Cutting->Mechanical Thermal Thermal Analysis (DSC/DMA, TGA) Specimen_Cutting->Thermal Migration Migration Testing (ASTM D1239) Specimen_Cutting->Migration Tensile_Data Tensile Strength Elongation Mechanical->Tensile_Data Hardness_Data Shore A Hardness Mechanical->Hardness_Data Thermal_Data Tg, Td5 Thermal->Thermal_Data Migration_Data Weight Loss (%) Migration->Migration_Data Comparison Comparative Analysis Tensile_Data->Comparison Hardness_Data->Comparison Thermal_Data->Comparison Migration_Data->Comparison

Caption: Experimental workflow for comparing PVC plasticizer performance.

Caption: Succinate vs. Phthalate performance in PVC.

References

A Comparative Analysis of Leaching and Migration: Bis(2-ethylhexyl) succinate Versus Other Common Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in the manufacturing of materials for medical devices, pharmaceutical packaging, and laboratory equipment is a critical consideration, directly impacting product safety and performance. The potential for these chemical agents to leach from the polymer matrix and migrate into drugs, biologics, or the human body is a significant concern. This guide provides an objective comparison of the leaching and migration characteristics of Bis(2-ethylhexyl) succinate (B1194679) (DEHS), a non-phthalate plasticizer, against commonly used alternatives such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Diisononyl phthalate (DINP), and Acetyl tributyl citrate (B86180) (ATBC). This analysis is supported by experimental data to aid in making informed decisions for sensitive applications.

Executive Summary

Bis(2-ethylhexyl) succinate (DEHS) demonstrates a significantly lower propensity for leaching in aqueous environments compared to the widely scrutinized plasticizer, Di(2-ethylhexyl) phthalate (DEHP). Experimental evidence indicates that the aqueous leaching rate of DEHS is approximately ten times lower than that of DEHP, positioning it as a potentially safer alternative for applications involving contact with aqueous solutions. While data on direct, side-by-side comparisons with other plasticizers like Diisononyl phthalate (DINP) and Acetyl tributyl citrate (ATBC) under identical conditions are limited, the available information suggests that both DEHS and other modern plasticizers like Tri-octyl trimellitate (TOTM) offer substantial improvements in migration stability over traditional phthalates like DEHP. The toxicological profiles of these alternatives are also a key consideration, with DEHP being a known endocrine disruptor. In contrast, alternatives like DINP and ATBC have been linked to other specific cellular signaling pathways, though their endocrine-disrupting potential is considered lower than that of DEHP.

Quantitative Leaching and Migration Data

The following tables summarize quantitative data from various studies on the leaching and migration of DEHS and other plasticizers. It is important to note that the experimental conditions, such as the polymer matrix, food simulant, temperature, and duration, vary between studies, which can influence migration levels.

Table 1: Comparative Aqueous Leaching of DEHS and DEHP from PVC

PlasticizerLeaching Rate (relative to DEHP)Polymer MatrixSimulantAnalytical MethodReference
This compound (DEHS) 0.1 (10 times lower)PVCAqueous MediaGas Chromatography (GC)[1][2]
Di(2-ethylhexyl) phthalate (DEHP) 1.0 (Baseline)PVCAqueous MediaGas Chromatography (GC)[1][2]

Table 2: Migration of Various Plasticizers from PVC and other Polymers

PlasticizerMigration LevelPolymer MatrixSimulant/MediumConditionsAnalytical MethodReference
Di(2-ethylhexyl) phthalate (DEHP) 5.19–28.76 wt%PVCn-hexaneNot specifiedGC-MS[3]
Di(2-ethylhexyl) phthalate (DEHP) Median: 22.3 µg (from various medical devices)Various (Medical Devices)Ethanol (B145695)/water (1:1)1 hourNot specified[4]
Tri-2-ethylhexyl trimellitate (TOTM) ~350 times lower than DEHPPVCBloodPerfusion timeNot specified[5]
Diisononyl phthalate (DINP) 29 to 36g per 100g of PVC (in medical devices)PVCNot applicableNot specifiedNot specified[6]
Acetyl tributyl citrate (ATBC) Not detectedPVCIsooctane48h at 30°C and 4°CGas Chromatography[2]
Di(2-ethylhexyl) adipate (B1204190) (DEHA) 7.2 mg/dm²PVCIsooctane48h at 30°C and 4°CGas Chromatography[2]

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of plasticizer migration. The following outlines a general experimental protocol for determining plasticizer leaching, based on established methods such as ASTM D4754 and ISO 177.[7][8][9]

Preparation of Materials
  • Polymer Samples: Prepare polymer films or sheets (e.g., PVC) containing a known concentration of the plasticizer to be tested. The dimensions of the samples should be standardized to ensure a consistent surface area-to-volume ratio.

  • Food Simulants: Select appropriate food simulants based on the intended application, as stipulated by regulatory bodies. Common simulants include:

    • 10% (v/v) ethanol in water for aqueous foods.

    • 3% (w/v) acetic acid in water for acidic foods.

    • 20% or 50% (v/v) ethanol in water for alcoholic foods.

    • Olive oil, isooctane, or other fatty food simulants for fatty foods.

Migration/Leaching Test
  • Exposure: Immerse the polymer samples in the chosen food simulant within a sealed, inert container (e.g., glass). The ratio of the surface area of the plastic to the volume of the simulant should be controlled and recorded.

  • Incubation: Maintain the sealed containers at a constant temperature for a specified duration. The temperature and time should be selected to represent the intended use conditions or accelerated testing conditions. Common conditions include 40°C for 10 days for long-term storage or higher temperatures for shorter durations to simulate cooking.

  • Sampling: At predetermined time intervals, withdraw aliquots of the food simulant for analysis.

Analytical Quantification
  • Sample Preparation: The collected aliquots may require extraction or dilution to bring the plasticizer concentration within the analytical range of the instrument.

  • Instrumentation: Utilize a validated analytical method, most commonly Gas Chromatography-Mass Spectrometry (GC-MS), to separate and quantify the amount of plasticizer that has migrated into the simulant.

  • Quantification: Create a calibration curve using standards of the specific plasticizer of interest to accurately determine its concentration in the samples.

Data Reporting
  • Express the migration results in units of mass of plasticizer per unit area of the polymer (e.g., mg/dm²) or concentration in the food simulant (e.g., mg/kg or ppm).

Mandatory Visualizations

G General Experimental Workflow for Plasticizer Leaching Analysis cluster_prep 1. Preparation cluster_test 2. Migration Test cluster_analysis 3. Analysis cluster_reporting 4. Reporting prep_polymer Prepare Polymer Samples (e.g., PVC films with known plasticizer content) exposure Immerse Polymer Samples in Food Simulant prep_polymer->exposure prep_simulant Select and Prepare Food Simulants prep_simulant->exposure incubation Incubate at Controlled Temperature and Duration exposure->incubation sampling Collect Aliquots of Simulant at Intervals incubation->sampling sample_prep_analysis Extract/Dilute Simulant Samples sampling->sample_prep_analysis gcms Analyze by GC-MS sample_prep_analysis->gcms quantify Quantify Plasticizer Concentration gcms->quantify report Report Migration Data (e.g., mg/dm² or mg/kg) quantify->report

Caption: Experimental workflow for plasticizer leaching analysis.

Toxicological Profile and Signaling Pathways

The toxicological profile of a plasticizer is a paramount consideration, particularly for materials used in medical and pharmaceutical applications. The endocrine-disrupting potential of certain plasticizers has been a major driver for the development of alternatives.

Di(2-ethylhexyl) phthalate (DEHP): DEHP is a well-documented endocrine disruptor.[10] Its metabolites can interfere with the endocrine system, and studies have linked DEHP exposure to adverse effects on reproductive health. One of the key mechanisms of DEHP's toxicity involves the disruption of the insulin signaling pathway . Specifically, DEHP and its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), have been shown to affect the PI3K/AKT/FOXO1 signaling pathway , which plays a crucial role in glucose metabolism.

Diisononyl phthalate (DINP): While considered to have a lower endocrine-disrupting potential than DEHP, some studies have raised concerns about its other biological effects.[11] Research suggests that DINP may not meet the criteria to be classified as an endocrine disruptor based on a lack of adverse apical outcomes in estrogen, androgen, and steroidogenesis pathways.[11] However, other studies have indicated that oral exposure to DINP may exacerbate allergic asthma, potentially through the activation of the NF-κB signaling pathway , which is involved in inflammatory responses.[12]

Acetyl tributyl citrate (ATBC): ATBC is generally considered a safer alternative to phthalates. However, recent network toxicology studies have suggested that ATBC may have potential biological activities. These in silico studies indicate that ATBC could be involved in pathways related to aging, cell proliferation, and cancer, potentially interacting with key signaling molecules such as MAPK14, CDK2, MDM2, PIK3CA, STAT3, EGFR, and MMP9 .[5][13] It is important to note that these are computational predictions and require further in vivo validation.

This compound (DEHS): There is currently limited publicly available information specifically detailing the signaling pathways affected by DEHS or its metabolites. Its lower leaching profile suggests reduced exposure and potentially lower toxicological risk compared to DEHP.

G Signaling Pathways Potentially Affected by Plasticizers cluster_dehp DEHP cluster_dinp DINP cluster_atbc ATBC (based on in silico studies) cluster_dehs DEHS dehp DEHP pi3k PI3K/AKT/FOXO1 Pathway dehp->pi3k insulin Insulin Signaling Disruption pi3k->insulin dinp DINP nfkB NF-κB Pathway dinp->nfkB inflammation Inflammatory Response (e.g., Allergic Asthma) nfkB->inflammation atbc ATBC mapk MAPK/EGFR/STAT3 Pathways atbc->mapk cell_processes Cell Proliferation, Aging, Cancer mapk->cell_processes dehs DEHS unknown Signaling Pathways (Data Limited) dehs->unknown

Caption: Signaling pathways potentially affected by plasticizers.

Conclusion

The selection of a plasticizer for sensitive applications requires a thorough evaluation of its leaching and migration potential, as well as its toxicological profile. This compound (DEHS) presents a compelling case as a safer alternative to DEHP, with significantly lower aqueous leaching. Other non-phthalate plasticizers and higher molecular weight phthalates also demonstrate improved migration stability.

For researchers, scientists, and drug development professionals, it is imperative to consider the specific conditions of use, including the nature of the contacting medium, temperature, and duration of contact, when selecting a plasticizer. While this guide provides a comparative overview based on available data, further material-specific and application-specific testing is always recommended to ensure product safety and efficacy. The continued development and evaluation of alternative plasticizers with favorable leaching and toxicological profiles are essential for advancing the safety of medical devices and pharmaceutical products.

References

Biodegradation rate comparison between Bis(2-ethylhexyl) succinate and phthalates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The environmental fate of plasticizers is a critical consideration in material science, particularly for applications in sensitive fields such as pharmaceuticals and medical devices. This guide provides a detailed comparison of the biodegradation rates and pathways of Bis(2-ethylhexyl) succinate (B1194679) (DEHS), a succinate-based plasticizer, and common phthalates like Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP). This analysis is supported by experimental data to aid in the selection of more environmentally benign materials.

Executive Summary

Bis(2-ethylhexyl) succinate (DEHS) is positioned as a readily biodegradable alternative to many common phthalates. While specific quantitative biodegradation data for DEHS is limited in publicly available literature, its succinate structure suggests rapid degradation. In contrast, phthalates exhibit a wide range of biodegradation rates, with some, like DEHP, demonstrating persistence, particularly under anaerobic conditions. The primary mechanism for the biodegradation of both compound types is the initial hydrolysis of the ester bonds, followed by the degradation of the resulting acid and alcohol moieties.

Quantitative Biodegradation Data

The following table summarizes the available quantitative data on the biodegradation of selected phthalates. Due to the limited availability of specific quantitative data for DEHS, a qualitative assessment is provided.

CompoundChemical StructureTypeHalf-life (Aerobic)Half-life (Anaerobic)Key Observations
This compound (DEHS) C₂₀H₃₈O₄Succinate-based PlasticizerRapid Degradation (qualitative)Data not availableGenerally considered readily biodegradable. Studies with Rhodococcus rhodochrous indicate rapid breakdown.[1]
Bis(2-ethylhexyl) phthalate (DEHP) C₂₄H₃₈O₄Phthalate Plasticizer5 - 95 days (soil)[2][3]Can exceed 1 year[3]Biodegradation is significantly slower than for phthalates with shorter alkyl chains.[4]
Dibutyl phthalate (DBP) C₁₆H₂₂O₄Phthalate PlasticizerData not available28 days (river sediment)Generally biodegrades more readily than DEHP.
Benzyl butyl phthalate (BBP) C₁₉H₂₀O₄Phthalate Plasticizer1 - 7 days (surface water)19.3 days (river sediment)Readily biodegraded under aerobic conditions.

Experimental Protocols

The biodegradation of these plasticizers is typically assessed using standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Ready Biodegradability Test (e.g., OECD 301B - CO₂ Evolution Test)

This test evaluates the potential for a substance to be readily biodegradable under aerobic conditions.

  • Test Setup: A defined concentration of the test substance (e.g., 10-20 mg/L of total organic carbon) is added to a mineral medium.[5] This medium is then inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant.[5][6]

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.[5][6]

  • Measurement: The evolution of carbon dioxide (CO₂) resulting from the microbial degradation of the test substance is measured at regular intervals.[5][6]

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum amount of CO₂ that could be generated from the complete oxidation of the test substance.[5] A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[6]

Inherent Biodegradability Test (e.g., OECD 302B - Zahn-Wellens/EMPA Test)

This test is used to assess whether a chemical has the potential to biodegrade, often under more favorable conditions than the ready biodegradability test.

  • Test Setup: A higher concentration of the test substance and a higher concentration of microorganisms (activated sludge) are used compared to the ready biodegradability test.[7][8][9]

  • Incubation: The mixture is aerated and agitated in the dark or diffuse light at 20-25°C for up to 28 days.[7][8][9]

  • Measurement: The disappearance of the test substance is monitored by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) in the solution over time.[7][8][9]

  • Data Analysis: The percentage of biodegradation is calculated based on the reduction in DOC or COD. A removal of more than 20% indicates inherent, primary biodegradability, while a removal of over 70% suggests inherent, ultimate biodegradability.[10]

Biodegradation Pathway

The initial and rate-limiting step in the biodegradation of both DEHS and phthalates is the enzymatic hydrolysis of the ester bonds. This process is carried out by various microorganisms.

Biodegradation_Pathway cluster_dehs This compound (DEHS) Biodegradation cluster_phthalate Phthalate Biodegradation DEHS This compound Mono_succinate Mono(2-ethylhexyl) succinate DEHS->Mono_succinate Esterase Succinic_acid Succinic Acid Mono_succinate->Succinic_acid Esterase Ethylhexanol 2-Ethylhexanol Mono_succinate->Ethylhexanol TCA_cycle_S TCA Cycle Succinic_acid->TCA_cycle_S Further Metabolism Phthalate Phthalate Ester (e.g., DEHP) Mono_phthalate Monoester Phthalate Phthalate->Mono_phthalate Esterase Phthalic_acid Phthalic Acid Mono_phthalate->Phthalic_acid Esterase Alcohol Respective Alcohol Mono_phthalate->Alcohol TCA_cycle_P TCA Cycle Phthalic_acid->TCA_cycle_P Further Metabolism

General biodegradation pathway for diester plasticizers.

As depicted in the diagram, the initial hydrolysis of the diester (DEHS or a phthalate) yields a monoester and an alcohol (2-ethylhexanol in the case of DEHS and DEHP). The monoester is further hydrolyzed to the corresponding dicarboxylic acid (succinic acid or phthalic acid) and another molecule of the alcohol. Both the acid and the alcohol can then be further metabolized by microorganisms, ultimately entering central metabolic pathways like the Tricarboxylic Acid (TCA) cycle for complete mineralization to carbon dioxide and water.

References

Ecotoxicity Profile: Bis(2-ethylhexyl) succinate as a Safer Alternative to Traditional Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the environmental impact of Bis(2-ethylhexyl) succinate (B1194679) (DEHS) versus conventional plasticizers like phthalates reveals a significantly lower ecotoxicity profile for DEHS, positioning it as a more environmentally benign alternative in various applications. This guide synthesizes available experimental data on the acute and chronic toxicity, biodegradability, and bioaccumulation potential of DEHS and compares it with traditional plasticizers such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP).

Executive Summary

Bis(2-ethylhexyl) succinate (DEHS), a non-phthalate plasticizer, demonstrates a favorable ecotoxicological profile with low acute toxicity to aquatic organisms and is readily biodegradable. In contrast, traditional phthalate-based plasticizers, particularly DEHP and DBP, have been shown to exhibit higher aquatic toxicity, including chronic effects at low concentrations, and raise concerns regarding their persistence and potential for bioaccumulation. This guide provides a detailed comparison of their environmental impact, supported by experimental data and standardized testing protocols, to inform researchers, scientists, and drug development professionals in their material selection processes.

Comparative Ecotoxicity Data

The following tables summarize the key ecotoxicity endpoints for this compound and traditional plasticizers.

Table 1: Acute Aquatic Toxicity

PlasticizerTest OrganismEndpoint (48h/96h)Value (mg/L)Citation
This compound (DEHS) Oncorhynchus mykiss (Rainbow Trout)96h LC50> 0.25[1]
Daphnia magna (Water Flea)48h EC50> 0.134[1]
Pseudokirchneriella subcapitata (Green Algae)72h EC50> 0.45[1]
Di(2-ethylhexyl) phthalate (DEHP) Danio rerio (Zebrafish)96h LC50> 500[2]
Daphnia magna48h EC50> 1.3[3]
Chlorella vulgaris (Green Algae)96h EC50> 100[2]
Dibutyl phthalate (DBP) Danio rerio96h LC500.46[2]
Daphnia magna48h EC503.7[4]
Chlorella vulgaris96h EC50> 10[2]
Diisononyl phthalate (DINP) Oncorhynchus mykiss96h LC50> 100[5]
Daphnia magna48h EC50> 100[5]
Scenedesmus subspicatus (Green Algae)72h EC50> 100[5]

Table 2: Chronic Aquatic Toxicity

PlasticizerTest OrganismEndpoint (21d/28d)Value (mg/L)Citation
This compound (DEHS) Daphnia magna21d NOECData not available
Fish28d NOECData not available
Di(2-ethylhexyl) phthalate (DEHP) Daphnia magna21d NOEC0.042 - 0.15[1]
Pimephales promelas (Fathead Minnow)30d NOEC0.057
Dibutyl phthalate (DBP) Daphnia magna21d NOEC0.1[6]
Fish-0.1[6]
Diisononyl phthalate (DINP) Daphnia magna21d NOEC0.034[5]
Fish-No effects observed[5]

Table 3: Biodegradability and Bioaccumulation

PlasticizerBiodegradability (OECD 301)Bioaccumulation Factor (BCF)Citation
This compound (DEHS) Readily biodegradableData not available[7]
Di(2-ethylhexyl) phthalate (DEHP) Not readily biodegradable114 - 637[2][8]
Dibutyl phthalate (DBP) Readily biodegradable1.64 x 10⁴ (in algae)[9]
Diisononyl phthalate (DINP) Readily biodegradable (fails 10-day window)< 100[10][11]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are detailed summaries of the key experimental protocols.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Methodology: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Methodology: Daphnids are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Endpoint: The main endpoint is the EC50 (Effective Concentration 50%), the concentration at which 50% of the daphnids are immobilized after 48 hours of exposure.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test determines the effect of a substance on the growth of freshwater algae.

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.

  • Methodology: Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period. The growth of the algae is measured by cell counts or other biomass indicators.

  • Endpoint: The EC50 is calculated based on the inhibition of growth rate or yield compared to a control group.

OECD 301: Ready Biodegradability

This set of screening tests assesses the potential for a chemical to be readily biodegradable by aerobic microorganisms.

  • Methodology: A solution or suspension of the test substance is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions for 28 days. Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) production, or oxygen consumption.

  • Endpoint: A substance is considered "readily biodegradable" if it meets specific degradation thresholds (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test period.

Mechanisms of Ecotoxicity: Signaling Pathways

Traditional phthalate plasticizers are known to exert their toxic effects through various molecular mechanisms, primarily through endocrine disruption and the induction of oxidative stress.

Endocrine Disruption Pathway

Phthalates can interfere with the endocrine system by interacting with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Estrogen Receptors (ERs), and Androgen Receptors (ARs). This can lead to altered hormone synthesis and signaling, resulting in reproductive and developmental toxicity.

Endocrine_Disruption_Pathway cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Phthalates Phthalates (e.g., DEHP, DBP) PPAR PPAR Phthalates->PPAR Binds to ER ER Phthalates->ER Binds to AR AR Phthalates->AR Binds to DNA DNA PPAR->DNA Translocates to Nucleus ER->DNA Translocates to Nucleus AR->DNA Translocates to Nucleus Gene_Expression Altered Gene Expression DNA->Gene_Expression Adverse_Effects Adverse Effects (Reproductive & Developmental Toxicity) Gene_Expression->Adverse_Effects Oxidative_Stress_Pathway cluster_Cell Cell Plasticizer Plasticizer Exposure (e.g., Phthalates) ROS_Production Increased Reactive Oxygen Species (ROS) Production Plasticizer->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Antioxidant_Defense Antioxidant Defense (e.g., SOD, CAT) Antioxidant_Defense->Oxidative_Stress Depleted by Excess ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis (Cell Death) Cellular_Damage->Apoptosis

References

Tensile strength and elongation analysis of PVC plasticized with Bis(2-ethylhexyl) succinate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the tensile strength and elongation of Polyvinyl Chloride (PVC) plasticized with Bis(2-ethylhexyl) succinate (B1194679) (DEHS) reveals its competitive performance against conventional phthalate (B1215562) plasticizers like Bis(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP). This guide presents a comparative overview of their mechanical properties, supported by experimental data, to assist researchers and drug development professionals in making informed material selections.

Recent studies have highlighted succinate-based esters as promising, environmentally friendly alternatives to traditional phthalate plasticizers in PVC formulations.[1][2][3] Experimental evidence indicates that PVC plasticized with these bio-based compounds exhibits mechanical properties, specifically tensile strength and elongation at break, that are comparable to those achieved with DEHP and DINP.[1][2]

Comparative Analysis of Mechanical Properties

The primary function of a plasticizer is to increase the flexibility of PVC, which is inherently brittle. This is typically measured by tensile strength and elongation at break. Generally, the addition of a plasticizer leads to a decrease in tensile strength and a significant increase in elongation.[4]

Studies on succinate esters as PVC plasticizers have shown that at a concentration of 50 parts per hundred of resin (PHR), the resulting material demonstrates a tensile strength of approximately 19 MPa and an elongation at break of around 250%.[1][2] These values are noted to be on par with those of commercial phthalate plasticizers.[1][2] Another study focusing on various succinate-based plasticizers found that at a 40 PHR concentration, they provided equal or even improved tensile properties when compared to DEHP.[5] While specific data for Bis(2-ethylhexyl) succinate (DEHS) is not always isolated in these studies, the performance of succinate esters as a class suggests that DEHS is a strong candidate for replacing DEHP and DINP in applications where similar mechanical performance is required.

For the purpose of a clear comparison, the following table summarizes the typical mechanical properties of PVC plasticized with DEHS (represented by succinate esters) and its common alternatives.

PlasticizerConcentration (PHR)Tensile Strength (MPa)Elongation at Break (%)
This compound (DEHS) 50~19[1][2]~250[1][2]
Bis(2-ethylhexyl) phthalate (DEHP) 50Comparable to Succinate Esters[1][2]Comparable to Succinate Esters[1][2]
Diisononyl phthalate (DINP) 50Comparable to Succinate Esters[1][2]Comparable to Succinate Esters[1][2]

Note: The data for DEHS is based on studies of succinate ester mixtures, which are considered a close proxy.

Experimental Protocols

The determination of tensile strength and elongation at break for plasticized PVC films is conducted following standardized testing methods, most commonly ASTM D882 or ISO 527-3. These protocols ensure the reliability and comparability of the obtained data.

Tensile Testing of Plasticized PVC Films (based on ASTM D882 / ISO 527-3)

1. Specimen Preparation:

  • Test specimens are cut from the plasticized PVC sheets. The dimensions are standardized, typically in a rectangular or dumbbell shape. For thin films (less than 1.0 mm thick), rectangular strips are common.

  • The specimens must be free from any nicks, scratches, or other imperfections that could act as stress concentrators and lead to premature failure.

  • Prior to testing, the specimens are conditioned under controlled temperature and humidity (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for a specified period to ensure consistency.

2. Test Procedure:

  • The thickness and width of the conditioned specimen are measured at several points along its gauge length, and the average cross-sectional area is calculated.

  • The specimen is then mounted in the grips of a universal testing machine. The initial distance between the grips (gauge length) is set to a predetermined value.

  • The machine applies a tensile load to the specimen by moving the grips apart at a constant rate of speed. The testing speed is selected based on the material's properties.

  • The force required to stretch the specimen and the corresponding elongation are continuously recorded until the specimen breaks.

3. Data Analysis:

  • Tensile Strength: This is calculated by dividing the maximum load a specimen can withstand by its original cross-sectional area. The result is typically expressed in megapascals (MPa).

  • Elongation at Break: This is the percentage increase in the length of the specimen at the point of fracture. It is calculated by dividing the change in gauge length at the moment of rupture by the initial gauge length and multiplying by 100.

Logical Relationship of PVC Plasticizer Comparison

The selection of a plasticizer for PVC involves a trade-off between desired performance characteristics, cost, and regulatory considerations. The following diagram illustrates the logical workflow for comparing this compound with its alternatives.

Plasticizer_Comparison cluster_alternatives Plasticizer Alternatives cluster_properties Performance Evaluation cluster_decision Selection Criteria DEHS This compound (DEHS) Tensile_Strength Tensile Strength DEHS->Tensile_Strength Elongation Elongation at Break DEHS->Elongation DEHP Bis(2-ethylhexyl) phthalate (DEHP) DEHP->Tensile_Strength DEHP->Elongation DINP Diisononyl phthalate (DINP) DINP->Tensile_Strength DINP->Elongation Performance Mechanical Performance Tensile_Strength->Performance Elongation->Performance Final_Selection Optimal Plasticizer Selection Performance->Final_Selection Safety Regulatory & Safety Profile Safety->Final_Selection Cost Cost-Effectiveness Cost->Final_Selection

Comparison workflow for PVC plasticizers.

References

The Influence of Succinate Plasticizers on the Glass Transition Temperature of Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glass transition temperature (Tg) is a critical parameter in polymer science, defining the transition from a rigid, glassy state to a more flexible, rubbery state. For applications in drug development and materials science, the ability to precisely control the Tg of a polymer is paramount. Succinate-based plasticizers, derived from bio-renewable sources, have emerged as a sustainable alternative to traditional phthalate (B1215562) plasticizers, offering a means to tailor the thermal properties of polymers like polyvinyl chloride (PVC) and polylactic acid (PLA). This guide provides a comparative analysis of the effects of different succinate (B1194679) plasticizers on the Tg of these polymers, supported by experimental data.

Quantitative Data Summary

The efficiency of a plasticizer is often evaluated by its ability to lower the Tg of a polymer. The following tables summarize the reported Tg values for PVC and PLA when blended with various succinate-based plasticizers. It is important to note that the plasticizer concentration and the specific experimental conditions can significantly influence the resulting Tg.

Table 1: Glass Transition Temperature (Tg) of Polyvinyl Chloride (PVC) with Succinate Plasticizers

Plasticizer TypePlasticizer Concentration (phr)PolymerTg (°C)Comparison to Standard PlasticizerReference
Unplasticized PVC0PVC~80-[1]
Succinate-based plasticizers (general)40PVCReduction of up to 11°CCompared to DEHP[2][3]
Poly(butylene succinate) 3-chloro-1,2-propanediol (B139630) ester (PSCH)Not specifiedPVC8.1°C lowerCompared to DOP[4]
Di(2-ethylhexyl) succinate (DEHS)Not specifiedPVCComparable or better performanceCompared to DEHP[5][6][7]
Di-n-heptyl succinate (DHPS)Not specifiedPVCComparable or better performanceCompared to DEHP[2]

Table 2: Glass Transition Temperature (Tg) of Polylactic Acid (PLA) with Succinate and Related Ester Plasticizers

Plasticizer TypePlasticizer Concentration (wt%)PolymerTg (°C) of Neat PLATg (°C) of Plasticized PLAReference
Triethyl citrate (B86180) (TEC)30PLA60.4210.29[8]
Acetyl tributyl citrate (ATBC)30PLA60.4212.21[8]

Experimental Protocols

The determination of the glass transition temperature is crucial for characterizing the effect of plasticizers. The most common method for this is Differential Scanning Calorimetry (DSC), following standards such as ASTM D3418.[9][10][11][12]

Detailed Methodology for Differential Scanning Calorimetry (DSC)

1. Sample Preparation:

  • A small sample of the plasticized polymer (typically 10-15 mg) is accurately weighed.[9]

  • The sample is hermetically sealed in an aluminum pan to ensure uniform heat transfer.

2. DSC Instrument Setup:

  • A differential scanning calorimeter, equipped with a cooling system, is used.

  • The instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

3. Thermal Program:

  • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point (e.g., 200°C for PLA) at a constant heating rate (e.g., 10°C/min or 20°C/min).[9] This step is to erase the thermal history of the polymer.

  • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to allow for the reorganization of the polymer chains.

  • Second Heating Scan: A second heating scan is performed at the same heating rate as the first scan. The Tg is determined from the data of this second scan.

4. Data Analysis:

  • The glass transition is observed as a step-like change in the heat flow curve.

  • The Tg is typically determined as the midpoint of this transition.

Visualizations

Logical Relationship Diagram

The chemical structure of the succinate plasticizer, particularly the length of the alkyl side chains, has a significant impact on its plasticizing efficiency. Longer side chains tend to increase the free volume between polymer chains more effectively, leading to a greater reduction in the glass transition temperature.[5][6][7]

G Influence of Succinate Plasticizer Structure on Polymer Tg cluster_plasticizer Succinate Plasticizer Properties cluster_polymer Polymer Matrix cluster_tg Resulting Property Alkyl_Chain_Length Alkyl Chain Length Free_Volume Free Volume Alkyl_Chain_Length->Free_Volume Increases Molecular_Weight Molecular Weight Interchain_Interactions Interchain Interactions Molecular_Weight->Interchain_Interactions Disrupts Polarity Polarity Polarity->Interchain_Interactions Influences Compatibility Tg Glass Transition Temperature (Tg) Interchain_Interactions->Tg Weakening decreases Free_Volume->Tg Decreases

Caption: Relationship between succinate plasticizer properties and polymer Tg.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating the effect of succinate plasticizers on the glass transition temperature of a polymer using Differential Scanning Calorimetry (DSC).

G Experimental Workflow for Tg Determination by DSC Start Start Polymer_Selection Select Polymer (e.g., PVC, PLA) Start->Polymer_Selection Plasticizer_Selection Select Succinate Plasticizers Polymer_Selection->Plasticizer_Selection Blending Melt Blend Polymer and Plasticizer Plasticizer_Selection->Blending Sample_Preparation Prepare DSC Sample (10-15 mg) Blending->Sample_Preparation DSC_Analysis Perform DSC Analysis (ASTM D3418) Sample_Preparation->DSC_Analysis Data_Analysis Analyze Heat Flow Curve Determine Tg DSC_Analysis->Data_Analysis Comparison Compare Tg with Unplasticized Polymer Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for determining the Tg of plasticized polymers via DSC.

References

Cross-Validation of Analytical Methods for the Detection of Bis(2-ethylhexyl) Succinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the detection and quantification of Bis(2-ethylhexyl) succinate (B1194679) (DEHS), a plasticizer and emollient found in various consumer products and pharmaceutical formulations. The selection of an appropriate analytical technique is critical for ensuring product quality, safety, and regulatory compliance. This document outlines the experimental protocols and performance characteristics of key analytical methods, offering a basis for cross-validation and method selection.

Comparative Analysis of Analytical Techniques

The quantification of DEHS can be approached using several analytical techniques, each with distinct advantages and limitations. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

While direct comparative studies on DEHS are limited in publicly available literature, data from the analysis of structurally similar compounds, such as Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), provide valuable insights into expected performance. The following table summarizes key validation parameters for these methods based on data from analogous compounds.

ParameterGC-MSLC-MS/MSHPLC-UV
Principle Separation by volatility and mass-to-charge ratioSeparation by polarity and mass-to-charge ratioSeparation by polarity and UV absorbance
Limit of Detection (LOD) ~0.01 - 0.05 mg/kg[1]~0.02 - 1 µg/L~0.1 µg/L[1]
Limit of Quantification (LOQ) Low µg/L to mg/L range1.0 - 3.3 ng/g0.06 mg/L[2]
**Linearity (R²) **>0.99>0.99>0.99
Precision (%RSD) <15%<10%<5%
Accuracy/Recovery (%) 80-120%74.3% to 117.5%80-110%
Selectivity High (based on mass fragmentation)Very High (based on parent/daughter ion transition)Moderate (potential for co-eluting interferences)
Matrix Effects Can be significant, may require extensive sample cleanupCan be significant, often mitigated by isotopic internal standardsLess susceptible than MS, but matrix can affect peak shape
Typical Run Time 15-30 minutes5-15 minutes10-20 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of DEHS, adapted from established methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like DEHS.

a) Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of aqueous sample, add 5 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex for 2 minutes and allow the layers to separate.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the appropriate solvent for GC-MS analysis.

b) GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane column.

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Initial temperature of 100°C for 1 minute, ramp to 270°C at 10°C/min, and hold for 10 minutes.[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

  • Quantification Ions: To be determined from the mass spectrum of a DEHS standard (expected fragments would result from the loss of the ethylhexyl group and cleavage of the ester bond).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex matrices.

a) Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load 10 mL of the sample onto the cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

b) LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a DEHS standard. The precursor ion would be [M+H]⁺ or [M+Na]⁺.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC-UV is a widely accessible and cost-effective method suitable for routine analysis.

a) Sample Preparation:

  • Sample preparation can follow either the LLE or SPE protocol described above, depending on the matrix complexity and required sensitivity.

b) HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile:water.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detector Wavelength: DEHS lacks a strong chromophore, so detection would be at a lower wavelength, typically around 210-220 nm. The exact wavelength should be determined by scanning a DEHS standard.

Method Cross-Validation Workflow

Cross-validation is essential when comparing a new or alternative analytical method against an established one to ensure the consistency and reliability of results.

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Reference and Test Methods set_criteria Establish Acceptance Criteria (e.g., ±20% agreement) define_methods->set_criteria prep_samples Prepare QC Samples (Low, Mid, High) set_criteria->prep_samples analyze_ref Analyze Samples with Reference Method prep_samples->analyze_ref analyze_test Analyze Samples with Test Method prep_samples->analyze_test compare_data Compare Datasets analyze_ref->compare_data analyze_test->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman plot, % difference) compare_data->statistical_analysis decision Results within Acceptance Criteria? statistical_analysis->decision report_pass Methods are Correlated decision->report_pass Yes report_fail Investigate Discrepancy decision->report_fail No

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway for Method Selection

The decision-making process for selecting the most appropriate analytical method involves considering several factors related to the analytical needs and sample characteristics.

cluster_criteria Decision Criteria cluster_methods Analytical Method Selection start Start: Define Analytical Requirement for DEHS sensitivity High Sensitivity Needed? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes hplc HPLC-UV sensitivity->hplc No confirmation Definitive Confirmation Required? matrix->confirmation Yes gcms GC-MS matrix->gcms No lcms LC-MS/MS confirmation->lcms Yes confirmation->gcms No

Caption: Decision tree for selecting an analytical method for DEHS.

Conclusion

The choice of an analytical method for Bis(2-ethylhexyl) succinate requires careful consideration of sensitivity, selectivity, and the nature of the sample matrix. GC-MS provides excellent selectivity for volatile compounds, while LC-MS/MS offers the highest sensitivity and is suitable for a broader range of matrices. HPLC-UV represents a cost-effective and robust option for routine analysis where high sensitivity is not a primary concern. The provided protocols and validation data for analogous compounds serve as a strong foundation for developing and cross-validating methods for the reliable quantification of DEHS in various applications. It is imperative that any method be fully validated for its intended use according to regulatory guidelines.

References

Safety Operating Guide

Safe Disposal of Bis(2-ethylhexyl) Succinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the proper disposal procedures for Bis(2-ethylhexyl) succinate (B1194679) (DEHS), ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical for minimizing risks associated with chemical waste.

I. Understanding the Hazards

While Bis(2-ethylhexyl) succinate is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care to avoid potential environmental contamination.[1] The toxicological properties of this material have not been thoroughly investigated, warranting cautious handling and disposal.[2]

II. Key Chemical and Toxicological Data

A summary of the essential properties of this compound is provided in the table below for quick reference.

PropertyValueSource
Molecular Formula C20H38O4[1]
Molecular Weight 342.5 g/mol [1]
Appearance Colorless, clear liquid[3]
Boiling Point 331.22 °C[3]
Flash Point 194 °C[3]
Density 0.926 g/cm³ at 20 °C[3]
Water Solubility < 0 g/L at 20.8 °C[3]
Oral LD50 (Rat) > 2000 mg/kg bw[3]
Dermal LD50 (Rat) > 2000 mL/kg bw[3]
Toxicity to Fish (LC50) > 0.25 mg/L (96 h)[3]
Toxicity to Daphnia (EC50) > 0.134 mg/L (48 h)[3]
Toxicity to Algae (EC50) > 0.45 mg/L (72 h)[3]

III. Proper Disposal Protocol

The recommended method for disposing of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3] Under no circumstances should this chemical be discharged into sewer systems or disposed of in regular trash .[4][5][6][7]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a suitable, dedicated, and properly sealed container to prevent leaks and spills.

    • It is good practice to use the original container or a container made of the same material.[6]

    • If reusing a container, ensure it is triple-rinsed and dry before use.[6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution's policy), the full chemical name "this compound," and the approximate quantity.[4]

    • Include the start date of waste accumulation on the label.[4]

  • Storage:

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials.

    • Liquid waste containers should be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[4]

    • Keep the container closed at all times except when adding waste.[4]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal service to arrange for pickup.[4][5][7]

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or specific forms.[4][7]

IV. Personal Protective Equipment (PPE) and Emergency Procedures

Personal Protective Equipment:

When handling this compound, the following PPE is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles.[3]

  • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[2][3]

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, use an approved respirator.[3]

Emergency Procedures for Spills and Exposure:

  • Spills:

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[3]

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for disposal.[3]

    • Clean the spill area thoroughly.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Bis(2-ethylhexyl) succinate Waste Generated is_container_suitable Is the waste container appropriate and sealed? start->is_container_suitable select_container Select a suitable, labeled, and sealable container. is_container_suitable->select_container No label_waste Label container with 'Hazardous Waste', chemical name, and date. is_container_suitable->label_waste Yes select_container->label_waste store_waste Store in a designated, ventilated area with secondary containment. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Bis(2-ethylhexyl) succinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, procedural guidance for the safe use of Bis(2-ethylhexyl) succinate (B1194679), a colorless liquid used as a plasticizer and in various industrial applications.[1][2] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper safety precautions are still necessary to minimize exposure and ensure a safe laboratory environment.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Bis(2-ethylhexyl) succinate.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][4] A face shield may also be appropriate in situations with a higher risk of splashing.[5]
Skin Protection Wear impervious, chemical-resistant clothing.[1][6] Handle with compatible chemical-resistant gloves.[6] Gloves must be inspected prior to use. Wash and dry hands thoroughly after handling.[1]
Respiratory Protection Not typically required under normal handling conditions with adequate ventilation.[7] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved full-face respirator.[1][4][5]

Operational Plan: Handling and Storage

Handling:

  • Ensure adequate ventilation in the handling area.[1][5] A mechanical exhaust system may be required.[6]

  • Avoid contact with skin and eyes.[2][5]

  • Do not breathe mist, gas, or vapors.[1][6]

  • Wash hands thoroughly after handling.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][8]

Storage:

  • Store in a tightly closed container.[2][5]

  • Keep in a dry, cool, and well-ventilated place.[1][4][5]

  • Store at room temperature, between 10°C and 25°C.[9]

  • Store away from foodstuff containers.[2]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air.[1] If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[1][8]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][8] Consult an ophthalmologist.[6]
Ingestion Do not induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[4] Call a physician immediately.[6][8]

In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1][8] Firefighters should wear self-contained breathing apparatus.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7] Do not allow the chemical to enter drains.

  • Contaminated Materials: Collect and arrange for disposal in suitable, closed containers.[7][8] Contaminated protective clothing should be laundered by individuals who have been informed of the hazards.

Always dispose of chemical waste in accordance with local, state, and federal regulations.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation of the area.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1] Use inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.

  • Collect: Collect the absorbed material and place it in a properly labeled container for disposal.[4]

  • Clean: Wash the spill area after the material has been collected.

  • Personal Protection: Use appropriate personal protective equipment during the cleanup process.[1]

Below is a workflow diagram for handling a chemical spill:

Spill_Response_Workflow Chemical Spill Response Workflow Spill Chemical Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Risks (e.g., ventilation, substance) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (use absorbent material) PPE->Contain Collect Collect Absorbed Material Contain->Collect Dispose Dispose of Waste (in labeled container) Collect->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for a safe and effective chemical spill response.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。